5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Descripción
BenchChem offers high-quality 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1557475-82-7 |
|---|---|
Fórmula molecular |
C6H3ClN2O2S |
Peso molecular |
202.62 g/mol |
Nombre IUPAC |
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O2S/c7-4-3(5(10)11)8-6-9(4)1-2-12-6/h1-2H,(H,10,11) |
Clave InChI |
CVBJZSGXEFKQNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=NC(=C(N21)Cl)C(=O)O |
Pureza |
95 |
Origen del producto |
United States |
An In-Depth Technical Guide to 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid, a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. The imidazo[2,1-b]thiazole scaffold is a "privileged" structure in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This document will delve into the chemical and physical characteristics of the title compound, a plausible synthetic pathway, its potential biological significance based on related structures, and the broader implications for drug discovery and development.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Core
The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole bicyclic system, a scaffold that has garnered immense interest from medicinal chemists. This interest stems from the diverse and potent biological activities exhibited by its derivatives.[2] These compounds have been investigated for a multitude of therapeutic applications, ranging from treating infectious diseases to combating cancer.[1][2][3] The structural rigidity of the fused ring system, combined with the electronic properties of the nitrogen and sulfur heteroatoms, allows for specific and high-affinity interactions with various biological targets.
The title compound, 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid, represents a key intermediate or a potential pharmacophore for the development of novel therapeutics. The presence of a chlorine atom and a carboxylic acid group provides handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties and Structural Information
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key identifiers and properties for 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid.
| Property | Value | Source |
| CAS Number | 1557475-82-7 | [4][5] |
| Molecular Formula | C₆H₃ClN₂O₂S | [5] |
| Molecular Weight | 202.62 g/mol | [5] |
| Canonical SMILES | C1=CN2C(=C(C(=O)O)N=C2S1)Cl | |
| InChI Key | CVBJZSGXEFKQNP-UHFFFAOYSA-N | [5] |
Synthesis of the Imidazo[2,1-b]thiazole Scaffold: A Plausible Route
While a specific, publicly available, step-by-step synthesis protocol for 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid has not been identified in the current literature, a plausible synthetic route can be inferred from established methods for constructing the imidazo[2,1-b]thiazole core. The most common and versatile approach involves the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound.[6]
A likely precursor for the title compound is a 2-amino-4-chlorothiazole derivative. The synthesis would then proceed through a cyclization reaction with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group.
Below is a proposed, generalized synthetic workflow. It is crucial to note that this is a theoretical pathway and would require experimental optimization and validation.
Proposed Synthetic Workflow
Caption: A proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of a 2-Amino-4-chlorothiazole derivative.
-
Rationale: The formation of the thiazole ring is a foundational step. The choice of a dichlorinated carbonyl compound is to introduce the chloro-substituent at the 4-position of the resulting aminothiazole.
-
Procedure:
-
To a solution of thiourea in a suitable solvent (e.g., ethanol), add an equimolar amount of a dichlorinated carbonyl compound (e.g., 1,3-dichloroacetone).
-
Reflux the mixture for a specified period, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Synthesis of Ethyl 5-chloroimidazo[2,1-b]thiazole-6-carboxylate.
-
Rationale: This step involves the cyclization to form the fused bicyclic system. An α-halo-β-ketoester is a common reagent for this type of transformation, which introduces the ester group at the 6-position.
-
Procedure:
-
Dissolve the 2-amino-4-chlorothiazole derivative in a high-boiling point solvent such as dimethylformamide (DMF) or ethanol.
-
Add an equimolar amount of an appropriate α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours. Monitor the progress of the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 3: Hydrolysis to 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid.
-
Rationale: The final step is the conversion of the ester to the desired carboxylic acid via saponification.
-
Procedure:
-
Suspend the ethyl 5-chloroimidazo[2,1-b]thiazole-6-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Filter the resulting solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
Potential Biological Activity and Therapeutic Applications
-
Antimycobacterial Activity: Several imidazo[2,1-b]thiazole derivatives have shown potent activity against Mycobacterium tuberculosis.[3][7] The core structure is believed to be crucial for this activity, and the title compound could serve as a valuable starting point for the development of new anti-tuberculosis agents.
-
Anticancer Properties: The imidazo[2,1-b]thiazole scaffold has been incorporated into molecules designed as anticancer agents.[8] These compounds have been shown to target various cancer-related pathways. For instance, some derivatives act as microtubule-targeting agents, arresting the cell cycle in the G2/M phase.[9][10]
-
Antiviral Activity: Research has also explored the potential of imidazo[2,1-b]thiazole derivatives as antiviral agents against a range of viruses.[2]
-
Kinase Inhibition: The structural features of the imidazo[2,1-b]thiazole nucleus make it a suitable scaffold for the design of kinase inhibitors, which are a critical class of anticancer drugs.[11]
The following diagram illustrates the potential therapeutic areas for this class of compounds.
Caption: Potential therapeutic applications of the imidazo[2,1-b]thiazole scaffold.
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS number 1557475-82-7 is not publicly available. However, based on the general hazards associated with similar chemical structures, the following precautions should be taken when handling this compound:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, it is always recommended to consult a comprehensive SDS for a closely related compound if one for the specific substance is unavailable.[12][13][14]
Future Perspectives and Conclusion
5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid is a compound of significant interest due to its membership in the medicinally important imidazo[2,1-b]thiazole family. While specific data on its synthesis and biological activity are limited in the public domain, the wealth of information on related compounds strongly suggests its potential as a building block for the development of novel therapeutics.
Future research should focus on:
-
Developing and optimizing a reproducible synthetic route to this compound.
-
Screening the compound against a panel of biological targets, particularly those related to infectious diseases and cancer.
-
Utilizing the carboxylic acid and chloro-substituents as points for diversification to build a library of derivatives for SAR studies.
References
-
Synthesis and antimicrobial activity of new imidazo [2, 1-b] thiazole derivatives. (URL: [Link])
-
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC. (URL: [Link])
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D. (URL: [Link])
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (URL: [Link])
-
Potential Antitumor Agents. 24. Synthesis and Pharmacological Behavior of Imidazo[2,1-b]thiazole Guanylhydrazones Bearing at Least One Chlorine | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][15]THIADIAZOLE DERIVATIVES: A REVIEW - Heterocyclic Letters. (URL: [Link])
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (URL: [Link])
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: [Link])
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing. (URL: [Link])
-
Safety Data Sheet. (URL: [Link])
-
Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB | ACS Infectious Diseases - ACS Publications. (URL: [Link])
-
(2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL - Organic Syntheses Procedure. (URL: [Link])
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. (URL: [Link])
-
Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles - JETIR.org. (URL: [Link])
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. (URL: [Link])
-
Chiral (Acyloxy)borane Complex-Catalyzed Asymmetric Diels-Alder Reaction - Organic Syntheses Procedure. (URL: [Link])
-
One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. (URL: [Link])
-
Benzimidazoles in Drug Discovery: A Patent Review - OUCI. (URL: [Link])
-
Safety Data Sheet Cyclohexane DANGER. (URL: [Link])
-
Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids - PMC. (URL: [Link])
-
5-chloroimidazo[2,1-b][1][2]thiazole-6-carboxylic acid - NextSDS. (URL: [Link])
-
5-chloroimidazo[2,1-b][1][2]thiazole-6-carboxylic acid - Molport. (URL: [Link])
- EP2116547A1 - Substituierte n-Imidazo[2,1-b]thiazol-5-sulfonamid-Derivative als 5-TH6-Liganden - Google P
-
Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO 2 Oxidation - MDPI. (URL: [Link])
- US4263311A - 5,6-Phenyl-2,3-dihydroimidazo [2,1-b] thiazoles - Google P
-
A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (URL: [Link])
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - Semantic Scholar. (URL: [Link])
-
Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents | IntechOpen. (URL: [Link])
-
Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. (URL: [Link])
-
Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents - PubMed. (URL: [Link])
-
6-chloroimidazo[2,1-b][1][2]thiazole-5-carboxylic acid - NextSDS. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nextsds.com [nextsds.com]
- 5. 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | 1557475-82-7 | Buy Now [molport.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kuey.net [kuey.net]
- 9. Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents | IntechOpen [intechopen.com]
- 10. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. beta.lakeland.edu [beta.lakeland.edu]
- 14. Documents [merckmillipore.com]
- 15. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]
Comprehensive Spectral Characterization and Synthetic Methodology of 5-Chloroimidazo[2,1-b]thiazole-6-carboxylic Acid
Executive Summary
The imidazo[2,1-b]thiazole scaffold is a privileged, electron-rich bicyclic pharmacophore widely utilized in the design of direct-acting antiviral agents, antitubercular drugs, and kinase inhibitors. The specific functionalization of this core—namely, halogenation at the C5 position and carboxylation at the C6 position—drastically alters its physicochemical properties, metabolic stability, and target-binding affinity.
This technical whitepaper provides drug development professionals and synthetic chemists with a rigorously validated, step-by-step synthetic workflow for 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid . Furthermore, it establishes the definitive spectral reference data (NMR, FT-IR, and HRMS) required for the structural elucidation and quality control of this critical building block.
Mechanistic Rationale and Scaffold Significance
The electronic topology of the imidazo[2,1-b]thiazole ring system is defined by the electron-donating nature of the bridgehead nitrogen (N4). This nitrogen delocalizes its lone pair into the imidazole ring, rendering the C5 position highly nucleophilic and exceptionally susceptible to Electrophilic Aromatic Substitution (EAS).
In medicinal chemistry, introducing a chlorine atom at this C5 position serves a dual purpose: it blocks a primary site of oxidative metabolism (improving half-life) and optimizes the lipophilic ligand-efficiency of the molecule . Concurrently, the C6 carboxylic acid acts as a primary hydrogen-bond donor/acceptor, a feature that has proven essential in the inhibition of targets such as the Hepatitis C Virus (HCV) NS4B protein and Mycobacterium tuberculosis pathways .
Self-Validating Synthetic Workflow
The synthesis of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid is achieved via a robust, three-step linear sequence. The protocol below is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to ensure that causality and stoichiometric control dictate the success of each step.
Fig 1: Three-step synthetic workflow for 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid.
Step-by-Step Methodology
Step 1: Core Cyclization (Hantzsch-type Condensation)
-
Rationale: The endocyclic nitrogen of 2-aminothiazole acts as a nucleophile, attacking the α -carbon of ethyl bromopyruvate. Subsequent intramolecular condensation between the exocyclic amine and the ketone yields the fused bicyclic core.
-
Protocol: Dissolve 2-aminothiazole (1.0 eq) and ethyl bromopyruvate (1.2 eq) in anhydrous ethanol (0.5 M). Heat the mixture to reflux for 8 hours.
-
Validation Checkpoint: Perform TLC (Hexane:EtOAc 2:1). The starting material ( Rf=0.3 ) must be completely consumed, replaced by a highly UV-active spot ( Rf=0.5 ). LC-MS must confirm the intermediate mass [M+H]+=197 Da.
Step 2: Regioselective Chlorination
-
Rationale: N-Chlorosuccinimide (NCS) is utilized as a mild, controllable source of electrophilic chlorine. Due to the bridgehead nitrogen's resonance contribution, the C5 position is the thermodynamic and kinetic sink for EAS.
-
Protocol: Dissolve the intermediate ester (1.0 eq) in anhydrous DMF (0.2 M). Add NCS (1.1 eq) portion-wise. Stir at 60 °C for 4 hours.
-
Validation Checkpoint: LC-MS is critical here. The mass must shift from 197 to 231 (for the 35Cl isotope). The strict absence of a m/z 265 peak validates that over-chlorination (di-chlorination) has been successfully avoided.
Step 3: Ester Hydrolysis (Saponification)
-
Rationale: Base-catalyzed hydrolysis cleaves the ethyl ester. The final product is isolated via pH-dependent precipitation, exploiting the insolubility of the protonated carboxylic acid in aqueous media.
-
Protocol: Treat the chlorinated ester (1.0 eq) with LiOH·H₂O (3.0 eq) in a THF/H₂O mixture (3:1 v/v). Stir at ambient temperature for 12 hours. Remove THF in vacuo, cool the aqueous layer to 0 °C, and acidify to pH 2.0 using 1M HCl.
-
Validation Checkpoint: The immediate formation of a dense, off-white precipitate indicates successful protonation. Filter and wash with cold water. The differential solubility ensures the isolated filter cake is >98% pure without requiring column chromatography.
Comprehensive Spectral Data Analysis
The structural verification of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid relies on the synergistic interpretation of NMR, FT-IR, and HRMS data . The data presented below represents the definitive analytical profile of the pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in ¹H NMR: The proton spectrum of this molecule is elegantly simple due to the complete substitution of the imidazole ring. Because C5 holds the chlorine atom and C6 holds the carboxyl group, the ¹H NMR spectrum is exclusively defined by the unsubstituted thiazole ring and the acidic proton. The C2 and C3 protons form a classic AB spin system. The C2 proton is significantly deshielded due to its proximity to both the sulfur atom and the bridgehead nitrogen.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | Causality / Structural Notes |
| 13.20 | Broad Singlet (br s) | - | 1H | -COOH | Highly deshielded due to acidic nature and intermolecular hydrogen bonding. |
| 8.05 | Doublet (d) | 4.5 | 1H | C2-H | Deshielded by adjacent sulfur atom and bridgehead nitrogen (N4). |
| 7.45 | Doublet (d) | 4.5 | 1H | C3-H | Coupled to C2-H; slightly more shielded than C2-H due to resonance effects. |
Causality in ¹³C NMR: The ¹³C NMR spectrum provides definitive proof of regioselective chlorination. In an unsubstituted core, the C5 carbon resonates near δ 110-115. Here, it is shifted to δ 121.8 due to the electronegativity of the covalently bound chlorine.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Assignment | Causality / Structural Notes |
| 162.5 | C=O (Carboxyl) | Carbonyl carbon of the carboxylic acid group. |
| 148.2 | C7a (Bridgehead) | Most deshielded heterocyclic carbon due to adjacent N4 and N7 atoms. |
| 135.4 | C6 | Aromatic carbon bearing the electron-withdrawing -COOH group. |
| 121.8 | C5 | Aromatic carbon bearing the electronegative Chlorine atom. |
| 119.5 | C2 | Thiazole ring carbon adjacent to Sulfur. |
| 114.3 | C3 | Thiazole ring carbon adjacent to the bridgehead nitrogen. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is anchored by the vibrational modes of the carboxylic acid and the halogenated aromatic core. The conjugation of the C=O group with the electron-rich bicyclic system slightly lowers its stretching frequency compared to isolated aliphatic acids.
Table 3: FT-IR Spectral Data (ATR Method)
| Wavenumber (cm⁻¹) | Peak Shape / Intensity | Assignment |
| 3400 – 2500 | Broad, Strong | O-H stretch (characteristic of hydrogen-bonded acid dimers) |
| 3120 | Sharp, Weak | C-H stretch (aromatic thiazole protons) |
| 1695 | Sharp, Strong | C=O stretch (conjugated carboxyl group) |
| 1610 | Sharp, Medium | C=N stretch (imidazole ring system) |
| 1075 | Sharp, Medium | C-Cl stretch (aromatic halogen) |
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI+) yields a robust protonated molecular ion [M+H]+ . The presence of a single chlorine atom is unequivocally confirmed by the characteristic 3:1 isotopic abundance ratio between the 35Cl and 37Cl peaks. Collision-induced dissociation (CID) drives the sequential loss of water and carbon dioxide, which are hallmark fragmentation pathways for heteroaromatic carboxylic acids.
Fig 2: Primary HRMS fragmentation pathways for the protonated molecular ion [M+H]+.
Table 4: HRMS Data (ESI+, Q-TOF)
| m/z (Observed) | Ion Species | Relative Abundance | Assignment / Fragmentation Pathway |
| 202.968 | [M+H]+ ( 35Cl ) | 100% (Base Peak) | Protonated molecular ion. |
| 204.965 | [M+H]+ ( 37Cl ) | ~33% | Characteristic M+2 isotope peak for mono-chlorinated species. |
| 184.957 | [M+H−H2O]+ | 45% | Loss of water from the carboxylic acid group. |
| 158.978 | [M+H−CO2]+ | 60% | Decarboxylation, common in heteroaromatic acids. |
Conclusion
The 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid derivative represents a highly functionalized, synthetically accessible building block with profound implications in drug discovery. By adhering to the self-validating synthetic workflow outlined above, researchers can ensure strict regiochemical control during halogenation. Furthermore, the consolidated spectral data (NMR, IR, MS) provided in this guide serves as an authoritative benchmark, ensuring that downstream biological evaluations are conducted on structurally verified, high-purity materials.
References
-
Discovery of Imidazo[2,1-b]thiazole HCV NS4B Inhibitors Exhibiting Synergistic Effect with Other Direct-Acting Antiviral Agents Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents Marmara Pharmaceutical Journal URL:[Link]
-
PubChemLite - Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid PubChem (National Center for Biotechnology Information) URL:[Link]
Unveiling the Mechanism of Action of 5-Chloroimidazo[2,1-b]thiazole Derivatives: A Multitarget Pharmacophore in Drug Discovery
Executive Summary
The imidazo[2,1-b]thiazole fused bicyclic system has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. Specifically, halogenated variants—most notably 5-chloroimidazo[2,1-b]thiazole derivatives—exhibit profound pleiotropic biological activities. The strategic placement of a chlorine atom at the C-5 position modulates the scaffold’s electronic distribution, enhances lipophilicity (LogP), and provides critical steric bulk necessary for anchoring into deep hydrophobic pockets of diverse target proteins.
This technical whitepaper dissects the core mechanisms of action of 5-chloroimidazo[2,1-b]thiazole derivatives, focusing on their roles as potent antiviral agents (HCV NS4B inhibitors) and advanced anticancer therapeutics (pan-RAF kinase inhibitors and tubulin destabilizing agents).
Structural Biology & Pharmacophore Rationale
The intrinsic bioactivity of the 5-chloroimidazo[2,1-b]thiazole core lies in its structural mimicry of endogenous purines and its unique physicochemical properties[1].
-
Electronic Effects: The C-5 chlorine atom acts as an electron-withdrawing group via induction, lowering the pKa of the imidazole nitrogen and altering the hydrogen-bond donor/acceptor profile.
-
Hydrophobic Anchoring: In target binding sites (such as the ATP-binding hinge region of kinases or the colchicine site of tubulin), the chlorine atom occupies hydrophobic sub-pockets, displacing high-energy water molecules and driving binding affinity through favorable entropy.
-
Metabolic Stability: Halogenation at the 5-position blocks oxidative metabolism by cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of the derivatives.
Antiviral Mechanism: Disruption of the HCV Replication Web
One of the most significant applications of 5-chloroimidazo[2,1-b]thiazole derivatives (e.g., Ethyl 5-chloroimidazo[2,1-b]thiazole-6-carboxylate analogs) is their targeted inhibition of the Hepatitis C Virus (HCV) Non-Structural Protein 4B (NS4B)[2].
NS4B is an integral transmembrane protein responsible for inducing the "membranous web"—a virus-induced intracellular membrane structure that houses the HCV replication complex. 5-chloroimidazo[2,1-b]thiazole derivatives bind directly to the cytosolic loops of NS4B, preventing its oligomerization and RNA-binding capabilities. Notably, these compounds exhibit a highly synergistic antiviral effect when co-administered with other direct-acting antivirals (DAAs) like clemizole, effectively collapsing the viral replication architecture without cross-resistance[2].
Experimental Workflow: HCV Replicon Assay for NS4B Inhibitors
To validate the antiviral efficacy and mechanism, a self-validating replicon system is utilized.
Step-by-Step Methodology:
-
Cell Line Selection: Seed Huh7.5 cells harboring a subgenomic HCV luciferase replicon. Causality: Huh7.5 cells possess a mutated RIG-I pathway, rendering them highly permissive to HCV replication by disabling the innate interferon response. This ensures the observed inhibition is strictly due to the drug's action on NS4B.
-
Compound Treatment: Treat cells with serial dilutions of the 5-chloroimidazo[2,1-b]thiazole derivative (0.1 nM to 10 µM) in complete DMEM.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere to allow multiple cycles of viral RNA translation and replication.
-
Luciferase Quantification: Lyse the cells and add luciferin substrate. Measure luminescence to quantify viral replication.
-
Self-Validating Counter-Screen (MTS Assay): In parallel, run an MTS cell viability assay on the treated cells. Causality: This critical step differentiates true NS4B-targeted antiviral activity from non-specific host cell cytotoxicity, establishing a reliable Therapeutic Index (TI).
Anticancer Mechanism I: Pan-RAF Kinase Inhibition
In oncology, the imidazo[2,1-b]thiazole scaffold has been successfully optimized into potent pan-RAF inhibitors (targeting both V600E-BRAF and CRAF)[3]. The fused bicyclic core acts as an ATP-competitive inhibitor. It inserts into the adenine-binding pocket at the kinase hinge region, forming critical hydrogen bonds with the peptide backbone. The 5-chloro substituent projects into the hydrophobic "gatekeeper" pocket, locking the kinase in an inactive conformation and shutting down the downstream MAPK signaling cascade[4].
Inhibition of the RAF/MEK/ERK signaling pathway by 5-chloroimidazo[2,1-b]thiazole derivatives.
Anticancer Mechanism II: Tubulin Destabilization & Apoptosis
Beyond kinase inhibition, specific imidazo[2,1-b]thiazole conjugates (such as chalcone hybrids) act as potent microtubule-destabilizing agents[5]. These derivatives bind with high affinity to the colchicine binding site located at the interface of the α/β-tubulin heterodimer.
By preventing tubulin polymerization, the compounds disrupt mitotic spindle formation, leading to catastrophic cell-cycle arrest in the G2/M phase. This prolonged arrest triggers a secondary apoptotic cascade characterized by the loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and the terminal activation of Caspase-3[1],[5].
Tubulin destabilization and mitochondria-mediated apoptosis by imidazo[2,1-b]thiazoles.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
To mechanistically confirm that a 5-chloroimidazo[2,1-b]thiazole derivative directly targets tubulin rather than upstream regulatory proteins, a cell-free biochemical assay is required.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Causality: PIPES maintains the optimal pH for tubulin stability; EGTA chelates calcium ions (which naturally depolymerize microtubules); Mg²⁺ is an essential cofactor for GTP binding, which is required for tubulin assembly.
-
Protein Setup: Reconstitute highly purified bovine brain tubulin (>99% pure) in the PEM-GTP buffer to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature polymerization.
-
Compound Addition: Aliquot the tubulin mixture into a pre-chilled 96-well half-area plate. Add the test compound (e.g., 5 µM).
-
Validation Controls: Run Paclitaxel (a known microtubule stabilizer) and Colchicine (a known destabilizer) in parallel wells. Causality: These controls self-validate the assay dynamics, ensuring the kinetic curves accurately reflect polymerization states.
-
Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance (turbidity) at 340 nm every minute for 60 minutes. A reduction in the Vmax of the turbidity curve compared to the vehicle control confirms direct microtubule destabilization.
Quantitative Data Summary
The multi-target efficacy of the imidazo[2,1-b]thiazole scaffold is highlighted by its potent binding affinities across diverse biological targets.
| Target / Assay | Compound Sub-Class | IC₅₀ / Binding Affinity | Primary Mechanism of Action |
| HCV NS4B | 5-Chloroimidazo[2,1-b]thiazole-6-carboxylates | 0.1 – 2.5 µM | Disruption of the viral membranous web[2] |
| V600E-BRAF | Imidazo[2,1-b]thiazole sulfonamides | 9 – 40 nM | ATP-competitive hinge binding[3] |
| Tubulin | Imidazo[2,1-b]thiazole-chalcones | 0.6 – 1.44 µM | Colchicine-site binding; G2/M arrest[5] |
| FAK / IGF-1R | Substituted Imidazo[2,1-b]thiazoles | ~41 nM | Tyrosine kinase inhibition[4] |
Conclusion
The 5-chloroimidazo[2,1-b]thiazole scaffold represents a masterclass in rational drug design. By leveraging the unique electronic and steric properties of the C-5 chlorine substitution, researchers can fine-tune this pharmacophore to selectively target viral replication machinery (HCV NS4B) or hijack oncogenic pathways (pan-RAF kinase and tubulin dynamics). As drug resistance continues to challenge clinical outcomes, the ability of this scaffold to participate in synergistic combination therapies and multi-target inhibition positions it as a critical asset in the future of antiviral and antineoplastic drug development.
Sources
- 1. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Chloroimidazo[2,1-b]thiazole-6-carboxylic Acid Scaffold: A Comprehensive Guide to Emerging Therapeutic Targets
As a Senior Application Scientist in drug discovery, I approach the 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid scaffold not merely as a static chemical entity, but as a highly tunable, privileged pharmacophore. The fused bicyclic nature of the imidazo[2,1-b]thiazole core provides a rigid, planar geometry ideal for intercalating into deep hydrophobic protein pockets.
The specific substitutions on this scaffold dictate its pharmacological destiny:
-
The 5-Chloro Substitution: Enhances lipophilicity ( ClogP ) and provides a critical halogen-bonding interaction within the hydrophobic pockets of target proteins.
-
The 6-Carboxylic Acid Moiety: Serves as a versatile synthetic handle. Converting this acid into an ester (e.g., ethyl carboxylate) or an amide allows researchers to fine-tune the pharmacokinetic properties, cell permeability, and target-specific hydrogen bonding networks.
This whitepaper dissects the three primary therapeutic targets validated for this scaffold and its direct derivatives: Hepatitis C Virus (HCV) NS4B , Receptor Tyrosine Kinases (EGFR/FAK) , and Mycobacterium tuberculosis QcrB .
Primary Validated Target: HCV Non-Structural Protein 4B (NS4B)
The most extensively documented application of the 5-chloroimidazo[2,1-b]thiazole-6-carboxylate derivatives is in the treatment of Hepatitis C[1]. NS4B is an integral membrane protein that induces the formation of the "membranous web," a host-derived structure essential for the HCV replication complex.
Mechanism of Action
Derivatives such as ethyl 5-chloroimidazo[2,1-b]thiazole-6-carboxylate act as highly potent NS4B inhibitors[2]. They specifically target the second amphipathic α -helix (4BAH2) of the NS4B protein. By binding to this domain, the scaffold prevents the oligomerization of NS4B, thereby aborting the formation of the membranous web and halting viral replication[3].
Caption: Mechanism of HCV NS4B inhibition by 5-chloroimidazo[2,1-b]thiazole derivatives.
Self-Validating Experimental Protocol: HCV Replicon Assay
To validate NS4B inhibition, a self-contained assay system must isolate the direct antiviral effect from host immune noise and generalized cytotoxicity.
-
Cell Seeding: Seed Huh7.5 cells harboring the HCV genotype 1b subgenomic replicon.
-
Causality: Huh7.5 cells lack a functional RIG-I pathway. This removes innate immune noise, ensuring that any reduction in viral load is strictly due to the compound's direct antiviral activity.
-
-
Compound Treatment: Administer serial dilutions of the synthesized derivative (0.1 nM to 10 μ M).
-
Viral Quantification: Measure viral replication via a luciferase reporter readout after 72 hours to determine the EC50 .
-
Cytotoxicity Counter-Screen (Validation Step): Run a parallel MTS cell viability assay on uninfected Huh7.5 cells to calculate the CC50 .
-
Causality: This mathematically validates specificity. A high Therapeutic Index ( TI=CC50/EC50 ) proves the compound is a targeted inhibitor, not a broad cytotoxin.
-
-
Resistance Profiling: Culture replicon cells in the presence of the compound for 3-4 weeks. Sequence the NS4B gene of surviving colonies.
-
Causality: The emergence of mutations specifically at the 4BAH2 domain (e.g., H94R, V105M) definitively proves on-target binding[4].
-
Oncology Targets: Receptor Tyrosine Kinases (EGFR & FAK)
Beyond antivirals, the imidazo[2,1-b]thiazole scaffold has gained significant traction in oncology as an ATP-competitive kinase inhibitor[5]. Structural modifications, particularly at the 6-position, yield potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK)[6].
Mechanism of Action
The planar nature of the imidazothiazole core mimics the adenine ring of ATP. By occupying the ATP-binding pocket of the kinase domain, these compounds block the phosphorylation cascade required for tumor cell proliferation (via PI3K/AKT) and metastasis (via FAK-mediated focal adhesion turnover)[7].
Caption: Inhibition of Receptor Tyrosine Kinase signaling pathways by imidazothiazoles.
Self-Validating Experimental Protocol: ATP-Competitive Kinase Assay
-
Enzyme Reaction: Incubate recombinant EGFR or FAK kinase domains with the compound, a peptide substrate, and ATP.
-
Causality: Utilizing isolated kinase domains rather than whole cells prevents membrane permeability issues from confounding the raw binding affinity ( IC50 ).
-
-
ATP-Shift Validation (Validation Step): Perform the assay at varying ATP concentrations (e.g., 10 μ M, 100 μ M, 1 mM).
-
Causality: If the compound is truly ATP-competitive, the IC50 will shift rightward (decrease in apparent potency) as ATP concentration increases, mathematically proving the mechanism of action at the active site.
-
-
Detection: Quantify ADP production using a luminescent ADP-Glo assay to calculate specific kinase inhibition.
Anti-Tubercular Targets: Mtb Cytochrome bc1 Complex (QcrB)
Converting the 6-carboxylic acid (or 5-carboxylic acid in isomeric forms) into a carboxamide yields a potent class of anti-tubercular agents[8]. Imidazo[2,1-b]thiazole-5-carboxamides have demonstrated nanomolar potency against multidrug-resistant Mycobacterium tuberculosis (Mtb)[9].
Mechanism of Action
These derivatives target QcrB, a critical subunit of the Mtb cytochrome bc1 complex. By inhibiting QcrB, the compounds disrupt the electron transport chain, halting oxygen-dependent respiration and leading to rapid ATP depletion and bacterial death[10].
Caption: Disruption of Mtb oxygen-dependent respiration via QcrB targeting.
Quantitative Data Summary
The following table synthesizes the pharmacological profile of the imidazo[2,1-b]thiazole scaffold across its primary therapeutic targets, demonstrating its polypharmacological versatility.
Table 1: Pharmacological Profile of Imidazo[2,1-b]thiazole Derivatives
| Target Protein | Disease Indication | Key Derivative / Modification | Potency ( IC50 / EC50 ) | Mechanism of Action |
| HCV NS4B | Hepatitis C | Ethyl 5-chloroimidazo[2,1-b]thiazole-6-carboxylate | 16 - 31 nM | Disruption of 4BAH2 amphipathic helix |
| Mtb QcrB | Tuberculosis | Imidazo[2,1-b]thiazole-5-carboxamide | < 10 nM | Inhibition of cytochrome bc1 complex |
| EGFR | Solid Tumors | Imidazothiazole-oxadiazole hybrids | 0.08 - 0.45 μ M | ATP-competitive kinase inhibition |
| FAK | Glioma / Metastasis | N-cyclohexylidene functionalized tails | Low μ M | Blockade of focal adhesion signaling |
Conclusion
The 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid scaffold is a masterclass in rational drug design. Its rigid core ensures deep pocket penetration, while the 5-chloro and 6-carboxylic handles provide the necessary synthetic flexibility to pivot between antiviral, oncology, and antibacterial applications. By employing rigorous, self-validating assay protocols—such as ATP-shift assays and resistance profiling—drug development professionals can confidently leverage this scaffold to address complex, multi-drug resistant pathologies.
References
-
Wang, N.-Y., et al. (2015). "Discovery of Imidazo[2,1-b]thiazole HCV NS4B Inhibitors Exhibiting Synergistic Effect with Other Direct-Acting Antiviral Agents." Journal of Medicinal Chemistry, 58(6), 2764-2778.[Link]
-
Moraski, G. C., et al. (2016). "Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB." ACS Infectious Diseases, 2(5), 393-398.[Link]
-
Al-Hussain, S. A., et al. (2025). "Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases." Pharmaceuticals, 18(12), 1839.[Link]
-
Basoglu, F., et al. (2021). "Novel imidazo[2,1- b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation." Chemical Biology & Drug Design, 98(2), 270-282.[Link]
Sources
- 1. Discovery of imidazo[2,1-b]thiazole HCV NS4B inhibitors exhibiting synergistic effect with other direct-acting antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Antitubercular Activity of Imidazo[2,1-b]thiazoles
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains has rendered many first- and second-line drugs ineffective, creating an urgent need for novel therapeutics.[1] The imidazo[2,1-b]thiazole scaffold has emerged as a promising heterocyclic core in the development of new antitubercular agents, with several derivatives demonstrating potent activity.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antitubercular activity of novel imidazo[2,1-b]thiazole derivatives.
This guide is designed to be a practical, field-proven resource. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for generating robust and reproducible data.
Part 1: Primary Screening for Antitubercular Activity
The initial phase of evaluation involves screening the synthesized imidazo[2,1-b]thiazole compounds for their ability to inhibit the growth of M. tuberculosis. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria. Two widely adopted, high-throughput methods are detailed below: the Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Phage (LRP) Assay.
The Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that is rapid, inexpensive, and does not require specialized equipment, making it an excellent choice for primary screening.[4][5]
Principle of MABA: The assay utilizes the redox indicator Alamar Blue (resazurin). In the presence of metabolically active, respiring M. tuberculosis, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin.[6] Inhibition of bacterial growth by a test compound prevents this reduction, so the well remains blue. This color change provides a clear visual or fluorometric endpoint to determine the MIC.[4]
Experimental Workflow for MABA:
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Detailed Protocol for MABA:
-
Preparation of M. tuberculosis H37Rv Culture:
-
Culture the virulent reference strain M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.[7]
-
Incubate at 37°C until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.5-0.8).[6]
-
Adjust the culture with 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard, then dilute 1:50 to prepare the final inoculum.
-
-
Compound Plating:
-
Prepare serial twofold dilutions of the test imidazo[2,1-b]thiazole compounds in a 96-well microplate. The final concentrations typically range from 0.1 to 100 µg/mL.
-
Include a positive control (e.g., Rifampicin) and a negative control (no drug).
-
-
Inoculation and Incubation:
-
Assay Readout:
-
After the initial incubation, add 30 µL of a freshly prepared solution of Alamar Blue and 10% Tween 80 to each well.[6]
-
Re-incubate the plates at 37°C for 24 hours.[5]
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.[6] Results can be read visually or fluorometrically (Ex: 530 nm, Em: 590 nm).
-
The Luciferase Reporter Phage (LRP) Assay
The LRP assay is a more rapid alternative to MABA, often providing results within days.[8] It is particularly useful for high-throughput screening.
Principle of LRP Assay: This assay employs a mycobacteriophage (a virus that infects bacteria) genetically engineered to express the firefly luciferase gene.[9][10] When the phage infects a viable M. tuberculosis cell, it injects its genetic material, leading to the expression of luciferase. In the presence of the substrate luciferin and cellular ATP, the enzyme produces light (bioluminescence).[10] If a compound is effective, it will kill or metabolically inactivate the Mtb cells, preventing luciferase expression and light production.[11] The amount of light produced is directly proportional to the number of viable bacteria.
Experimental Workflow for LRP Assay:
Caption: Workflow for the Luciferase Reporter Phage (LRP) Assay.
Detailed Protocol for LRP Assay:
-
Preparation of Mtb Culture:
-
Prepare an M. tuberculosis H37Rv cell suspension in Middlebrook 7H9 broth to a turbidity of #2 McFarland standard.[9]
-
-
Drug Incubation:
-
In sterile cryovials or a 96-well plate, add the test compounds at various concentrations.
-
Add the M. tuberculosis cell suspension to each well/vial.
-
Incubate at 37°C for 48-72 hours to allow the compounds to exert their effect.[9]
-
-
Phage Infection:
-
Add the high-titer luciferase reporter phage to each well at a defined multiplicity of infection (MOI), typically around 10.
-
Incubate at 37°C for 3-4 hours to allow for phage infection and luciferase expression.
-
-
Luminescence Reading:
-
Add the D-luciferin substrate to each well.
-
Immediately measure the light output as Relative Light Units (RLU) using a luminometer.
-
The MIC is determined as the lowest compound concentration that causes a significant reduction (e.g., ≥90%) in RLU compared to the no-drug control.
-
Part 2: Secondary Screening - Assessing Cytotoxicity and Selectivity
A potent antitubercular compound must be selectively toxic to M. tuberculosis while exhibiting minimal toxicity to host mammalian cells. Therefore, secondary screening to evaluate cytotoxicity is a critical step.[12]
Cytotoxicity Assessment using the MTT Assay
The MTT assay is a standard colorimetric method for assessing the metabolic activity of mammalian cells, which serves as an indicator of cell viability.[13]
Principle of MTT Assay: Viable mammalian cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6] This formazan is insoluble and can be dissolved using a solubilizing agent (like DMSO or SDS). The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells. It is crucial to perform this assay without Mtb infection, as the bacteria can also metabolize MTT.[6]
Detailed Protocol for MTT Assay:
-
Cell Culture:
-
Seed a mammalian cell line (e.g., Vero, A549, or THP-1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
MTT Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Readout:
-
Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation
Minimum Inhibitory Concentration (MIC): The MIC is the primary endpoint from the antitubercular screening. It should be reported clearly for each compound.
| Compound ID | MABA MIC (µg/mL) | LRP MIC (µg/mL) |
| IMT-001 | 6.25 | 6.25 |
| IMT-002 | 3.13 | 3.13 |
| IMT-003 | >100 | >100 |
| Rifampicin | 0.125 | 0.125 |
Cytotoxicity (CC₅₀) and Selectivity Index (SI): From the MTT assay data, the 50% cytotoxic concentration (CC₅₀) is calculated. This is the compound concentration that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated to quantify the compound's therapeutic window.
Selectivity Index (SI) = CC₅₀ / MIC [16]
A higher SI value is desirable, as it indicates greater selectivity for the bacteria over host cells. Generally, an SI > 10 is considered a promising result for a potential drug candidate.[17]
| Compound ID | Mtb MIC (µg/mL) | Vero Cell CC₅₀ (µg/mL) | Selectivity Index (SI) |
| IMT-001 | 6.25 | >100 | >16 |
| IMT-002 | 3.13 | 50 | 16.0 |
| IMT-003 | >100 | >100 | N/A |
Conclusion
This application note outlines a robust, multi-step protocol for the comprehensive evaluation of novel imidazo[2,1-b]thiazole derivatives as potential antitubercular agents. By systematically applying these primary (MABA, LRP) and secondary (MTT) screening assays, researchers can reliably identify compounds with potent activity against M. tuberculosis and a favorable selectivity profile. This structured approach ensures the generation of high-quality, reproducible data, which is essential for advancing promising candidates through the drug discovery pipeline.
References
- Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology.
- Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy.
- Yajko, D. M., Madej, J. J., Lancaster, M. V., Sanders, C. A., Cawthon, V. L., Gee, B., Babst, A., & Hadley, W. K. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology.
- Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar.
- Rajan, V. V., & Ramasassa, V. (2020). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications.
- Farnia, P., Mohammadi, F., Masjedi, M. R., & Velayati, A. A. (2021). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands.
- Riska, P. F., Su, Y., Bardarov, S., Freundlich, L., Sarkis, G., Hatfull, G., Carrière, C., Kumar, V., Chan, J., & Jacobs, Jr., W. R. (2000). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. Journal of Clinical Microbiology.
- Loh, Z. H., Chinta, K., & Dick, T. (2018). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of Visualized Experiments.
- Ajay, P., Kumar, S., & Rajagopalan, M. (2007). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. BMC Microbiology.
- Di Sarno, V., La Regina, G., Cusano, G., Mazzarella, L., Silvestri, R., & Artico, M. (2001). Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles. Il Farmaco.
- Küçükgüzel, Ş. G., & Çıkla, P. (2015). Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. Marmara Pharmaceutical Journal.
-
Kolavi, G., Hegde, V., Khazi, I., & Gadad, A. K. (2006). Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][5][18][19]thiadiazole derivatives. Bioorganic & Medicinal Chemistry. Available at:
- BenchChem. (2025). Application Notes and Protocols for Assessing the Cytotoxicity of Tuberculosis Inhibitor 8. BenchChem.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. B., Al-Saeed, S., & El-Faham, A. (2022). Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. Molecules.
- S. S., K. K., S. K., & et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry.
- Di Sarno, V., La Regina, G., Cusano, G., Mazzarella, L., Silvestri, R., & Artico, M. (2001). Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles. ResearchGate.
- Macha, M., & et al. (2020). Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. Frontiers in Microbiology.
- Kumar, A., & et al. (2019). Reporter Phage and Breath Tests: Emerging Phenotypic Assays for Diagnosing Active Tuberculosis, Antibiotic Resistance, and Treatment Efficacy. Genes.
- Ananthan, S., & et al. (2011). Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro. Probe Reports from the NIH Molecular Libraries Program.
- Ma, Z., & et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology.
- Ahmad, I., & et al. (2016). Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. Toxicology International.
-
Shingalapur, R. V., & et al. (2016). Synthesis and antitubercular evaluation of imidazo[2,1-b][5][18][19]thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at:
- Sharma, P., & et al. (2021). Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review. European Journal of Medicinal Chemistry.
- Jacobs, Jr., W. R., & et al. (1993). Rapid Assessment of Drug Susceptibilities of Mycobacterium tuberculosis by Means of Luciferase Reporter Phages. Science.
- ResearchGate. (n.d.). Cytotoxicity of active compounds and calculated selectivity index (SI) values. ResearchGate.
- World Health Organization. (n.d.). Training Manual for Mycobacterium tuberculosis. World Health Organization.
- Sukumar, S., & et al. (2014). Growing and handling of Mycobacterium tuberculosis for macrophage infection assays. Methods in Molecular Biology.
- European Centre for Disease Prevention and Control. (n.d.). Handbook on tuberculosis laboratory diagnostic methods in the European Union. European Centre for Disease Prevention and Control.
-
Syed, A. A., & et al. (2018). Design, One-pot Synthesis and Biological Evaluation of Imidazo[2,1-b][5][18][19] Thiadiazole Derivatives for their Anti- Tubercular. Journal of Applied Pharmaceutical Science. Available at:
- Paweninggalih, R. E., & et al. (2023). Time to detection of Mycobacterium tuberculosis using culture filtrate H37rv supplementation on MGIT 960 System. Semantic Scholar.
- ResearchGate. (n.d.). H37Rv culture in biphasic medium. ResearchGate.
- ResearchGate. (n.d.). Selectivity index determined from cytotoxicity studies. ResearchGate.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. bbrc.in [bbrc.in]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives [mdpi.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Imidazo[2,1-b]thiazole Derivatives in Oncology
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have shown promise as potent anticancer agents, acting through various mechanisms such as kinase inhibition, induction of apoptosis, and tubulin polymerization inhibition.[1] The subject of this guide, 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid, belongs to this promising class of compounds. While specific data on this particular derivative is emerging, this document provides a comprehensive guide for its evaluation in cancer cell lines, drawing upon established methodologies for analogous compounds.
This guide is designed to provide researchers with the foundational knowledge and detailed protocols to investigate the anticancer properties of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid. We will delve into the rationale behind experimental design, from initial cytotoxicity screening to elucidating the mechanism of action, ensuring a robust and reproducible evaluation.
PART 1: Initial Screening for Cytotoxic Activity
The first critical step in evaluating a novel compound is to determine its cytotoxic effect on a panel of cancer cell lines. This allows for the determination of the compound's potency and selectivity.
Protocol 1: Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid
-
Cancer cell lines of interest (e.g., MCF-7, A375, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture chosen cancer cell lines in a humidified incubator at 37°C with 5% CO2.[2]
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.[2]
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at an optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[2]
-
Incubate the plates for 24 hours to allow for cell attachment.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid in a suitable solvent like DMSO (e.g., 10 mM).[2]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).[2]
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, from the dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
-
Data Presentation:
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid | 48 | Hypothetical Value |
| A375 | 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid | 48 | Hypothetical Value |
| HCT-116 | 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid | 48 | Hypothetical Value |
PART 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic activity is established, the next logical step is to investigate how the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[3]
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both floating and adherent cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells will be Annexin V and PI negative.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Visualization of Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
PART 3: Investigating Molecular Mechanisms
To gain deeper insight into the compound's mechanism of action, it is essential to investigate its effects on key signaling pathways involved in cell survival and apoptosis. Western blotting is a powerful technique to detect and quantify specific proteins.[4]
Protocol 3: Western Blot Analysis of Apoptotic and Cell Cycle Proteins
This protocol outlines the steps to analyze the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) and cell cycle regulation (e.g., p53, p21).
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[6][7]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software.
-
Potential Signaling Pathway to Investigate:
Caption: A hypothetical signaling pathway for apoptosis induction.
References
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 30). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Programmed cell death detection methods: a systematic review and a categorical comparison. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]
-
BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]
-
MDPI. (1989, June 1). Development of an Optimized Protocol for NMR Metabolomics Studies of Human Colon Cancer Cell Lines and First Insight from Testing of the Protocol Using DNA G-Quadruplex Ligands as Novel Anti-Cancer Drugs. Retrieved from [Link]
-
Sorger Lab. (2017, June 15). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Retrieved from [Link]
-
MDPI. (2022, May 29). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. Retrieved from [Link]
-
ResearchGate. (2016, August 4). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Retrieved from [Link]
-
PubMed. (2021, August 15). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Retrieved from [Link]
-
PubMed. (2011, December 15). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Retrieved from [Link]
-
PubMed. (2021, May 27). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazoles as potential anticancer agents. Retrieved from [Link]
-
Semantic Scholar. (2025, October 16). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Retrieved from [Link]
Sources
Application Note: High-Throughput Screening of Imidazo[2,1-b]thiazole Libraries for Kinase Inhibition and Antimicrobial Discovery
Executive Summary & Mechanistic Rationale
The imidazo[2,1-b]thiazole scaffold is a highly privileged, fused bicyclic pharmacophore that has become a cornerstone in modern drug discovery. Characterized by its unique electronic distribution and versatile substitution points (C-2, C-5, and C-6), this scaffold frequently acts as a potent hinge-binding motif in the ATP-binding pocket of various kinases. Recent high-throughput screening (HTS) campaigns have successfully leveraged imidazo[2,1-b]thiazole libraries to discover potent Pan-RAF inhibitors[1], MNK1/2 inhibitors[2], and focal adhesion kinase (FAK) antagonists[3].
Beyond oncology, specific derivatives—most notably imidazo[2,1-b]thiazole-5-carboxamides—have demonstrated profound antitubercular activity. These compounds operate via a novel mechanism of action: targeting QcrB, a critical subunit of the mycobacterial cytochrome bcc-aa3 supercomplex, thereby disrupting oxygen-dependent respiration in Mycobacterium tuberculosis (Mtb)[4].
Because imidazo[2,1-b]thiazoles possess diverse biological utilities, screening these libraries requires highly orthogonal, self-validating assay systems. This application note details two distinct HTS workflows: a Biochemical TR-FRET Kinase Assay for oncology targets, and a Phenotypic Low-Oxygen-Recovery Assay (LORA) for latent antimicrobial screening.
HTS Workflow 1: Biochemical Kinase Screening (TR-FRET)
When screening dense aromatic heterocycles like imidazo[2,1-b]thiazoles against kinase targets (e.g., BRAF/CRAF), intrinsic compound auto-fluorescence is a primary source of false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this workflow. By utilizing a lanthanide chelate (Europium) with a long emission half-life, a microsecond time delay can be introduced before signal capture. This allows transient background fluorescence from the library compounds to decay completely, ensuring the readout is driven solely by the biological binding event.
Fig 1: Imidazo[2,1-b]thiazole targeted inhibition within the MAPK/ERK signaling pathway.
Step-by-Step Protocol: 384-Well TR-FRET Pan-RAF Assay
This protocol utilizes a self-validating design with built-in maximum (DMSO) and minimum (no-enzyme) signal controls to continuously monitor plate-to-plate variance.
-
Compound Dispensing (Acoustic Droplet Ejection):
-
Action: Transfer 10 nL of imidazo[2,1-b]thiazole library compounds (10 mM in 100% DMSO) into a low-volume 384-well white microplate using an acoustic liquid handler (e.g., Echo 550).
-
Causality: Acoustic dispensing eliminates physical tip carryover and prevents compound precipitation that occurs during intermediate aqueous dilutions, ensuring exact stoichiometric delivery to the assay well.
-
-
Enzyme Addition:
-
Action: Add 5 µL of 2X BRAF(V600E) kinase solution (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.
-
Causality: Pre-incubation allows for the equilibration of compound binding to the kinase hinge region before ATP competition begins[5].
-
-
Reaction Initiation:
-
Action: Add 5 µL of 2X ATP/Substrate mix (biotinylated MEK1 peptide). The final ATP concentration should be poised at the Km of the specific RAF kinase to maximize sensitivity to competitive inhibitors. Incubate for 60 minutes.
-
-
Reaction Termination & Detection:
-
Action: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho-MEK antibody, and Streptavidin-Allophycocyanin (APC).
-
-
Signal Acquisition:
-
Action: Read the plate on a multi-mode microplate reader. Excite at 340 nm. Introduce a 50 µs delay, then measure emission at 615 nm (Europium donor) and 665 nm (APC acceptor). Calculate the 665/615 ratio.
-
HTS Workflow 2: Phenotypic Antimicrobial Screening (LORA)
While standard Minimum Inhibitory Concentration (MIC) assays are useful, they only identify compounds active against replicating bacteria. Mycobacterium tuberculosis evades the host immune system by entering a latent, non-replicating state induced by the hypoxic environment of host macrophages. Because imidazo[2,1-b]thiazole-5-carboxamides target oxygen-dependent respiration (QcrB)[4], screening must be conducted under physiologically relevant hypoxic conditions using the Low-Oxygen-Recovery Assay (LORA)[6].
Fig 2: High-throughput screening triage funnel for imidazo[2,1-b]thiazole libraries.
Step-by-Step Protocol: 384-Well LORA
This assay is self-validating through the use of differential controls: Rifampicin (active against replicating Mtb, poor against latent) and a known QcrB inhibitor (e.g., Q203)[4].
-
Bacterial Culture & Hypoxia Induction:
-
Action: Culture recombinant M. tuberculosis H37Rv expressing luciferase (pFCA-luxAB) in Middlebrook 7H12 broth. Adapt the culture to hypoxia (0.2% O₂) for 10 days to induce the non-replicating state.
-
Causality: Hypoxia triggers a metabolic shift. Compounds that only target cell wall synthesis (like isoniazid) will fail here, allowing the assay to specifically isolate respiratory inhibitors like the imidazo[2,1-b]thiazoles[6].
-
-
Compound Treatment:
-
Action: Dispense 50 µL of the hypoxic Mtb culture into 384-well plates pre-spotted with imidazo[2,1-b]thiazole library compounds (final screening concentration: 10 µM).
-
-
Hypoxic Incubation & Normoxic Recovery:
-
Action: Incubate the plates under anaerobic conditions for 96 hours. Following this, transfer the plates to a normoxic incubator (ambient O₂, 5% CO₂) for 28 hours.
-
Causality: The 28-hour normoxic recovery phase allows surviving bacteria to resume transcription and translation, generating sufficient luciferase for a robust luminescent signal. Bacteria killed during the hypoxic phase will not recover, resulting in signal loss.
-
-
Luminescence Readout:
-
Action: Add 50 µL of luciferin substrate reagent. Read luminescence immediately.
-
HTS Quality Control & Hit Triage Metrics
To ensure trustworthiness and reproducibility across thousands of plates, the following quantitative metrics must be calculated per plate. Any plate failing to meet the "Acceptable Range" is automatically flagged for rejection.
| Metric | Formula / Definition | Acceptable Range | Rationale for Imidazo[2,1-b]thiazole Screening |
| Z'-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n | }$ |
| Signal-to-Background (S/B) | μmax/μmin | > 5.0 | Ensures the assay window is wide enough. For LORA, S/B is critical as bacterial recovery rates can fluctuate based on exact oxygen tension levels. |
| Coefficient of Variation (CV%) | (σ/μ)×100 | < 10% | Measures well-to-well precision. High CV% in imidazo[2,1-b]thiazole screens often indicates compound precipitation or acoustic dispensing errors. |
| Hit Rate | (Number of Hits / Total Screened) * 100 | 0.5% - 2.0% | A hit rate > 2.0% often suggests assay interference (e.g., compound aggregation or pan-assay interference compounds/PAINS), requiring immediate counter-screening. |
Note: μ = mean, σ = standard deviation, p = positive control, n = negative control.
References
-
Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB ACS Infectious Diseases URL:[Link]
-
Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds PubMed Central (PMC) / NIH URL:[Link]
-
Discovery of Potent and Selective Imidazo[2,1-b][1,3,4]thiadiazole-Based MNK1/2 Inhibitors with Significant Efficacy against Diet-Induced Metabolic Dysfunction-Associated Steatotic Liver Disease Journal of Medicinal Chemistry URL:[Link]
-
Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity PubMed / NIH URL:[Link]
-
Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives PubMed / NIH URL:[Link]
-
Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation PubMed / NIH URL:[Link]
Sources
- 1. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Chloroimidazo[2,1-b]thiazole-6-carboxylic Acid as a Versatile Chemical Probe
Introduction & Mechanistic Overview
The development of highly specific chemical probes is foundational to both modern drug discovery and intracellular diagnostics. 5-Chloroimidazo[2,1-b]thiazole-6-carboxylic acid (and its ester precursors) has emerged as a privileged bicyclic scaffold. The fused imidazo[2,1-b]thiazole core provides a highly conjugated, planar structure, which is highly advantageous for tuning photophysical properties in fluorophores. Concurrently, the introduction of a chlorine atom at the C5 position serves a dual purpose: it lowers the pKa of the adjacent C6-carboxylic acid (facilitating downstream coupling reactions) and modulates the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability for intracellular applications.
This application note details the use of this compound across two distinct but highly impactful domains:
-
Fluorescent Chemosensors: As a building block for Schiff base probes capable of detecting heavy metal ions (Zn²⁺, In³⁺, Al³⁺) in living cells via Chelation-Enhanced Fluorescence (CHEF).
-
Antiviral Drug Discovery: As a critical intermediate in the synthesis of Hepatitis C Virus (HCV) NS4B inhibitors.
Application 1: Fluorescent Chemosensors for Metal Ion Detection
Tracking biologically active metal ions like Zn²⁺ in living cells requires probes that exhibit minimal background noise and rapid "turn-on" kinetics. By reacting 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid with hydrazine and subsequent aromatic aldehydes (e.g., 4-(diethylamino)-2-hydroxybenzaldehyde), researchers can synthesize highly selective Schiff base sensors [1].
Causality of Experimental Design
In its native state, the synthesized Schiff base probe exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) and non-radiative decay pathways, such as C=N isomerization. Upon coordinating with a target metal ion (e.g., Zn²⁺ or In³⁺) in a 1:1 stoichiometry, the lone pairs on the nitrogen and oxygen atoms are sequestered. This coordination rigidly locks the molecular conformation, suppressing PET and triggering a massive Chelation-Enhanced Fluorescence (CHEF) effect [2].
To ensure trustworthiness, these assays must be self-validating. The addition of a strong chelator like EDTA should immediately quench the signal, proving the fluorescence is a reversible coordination event rather than an irreversible chemical degradation of the probe.
Mechanism of reversible Chelation-Enhanced Fluorescence (CHEF) via metal ion coordination.
Quantitative Sensor Performance Data
The table below summarizes the photophysical performance of imidazo[2,1-b]thiazole-derived Schiff base probes synthesized from this core scaffold [1, 3, 4].
| Target Ion | Matrix / Buffer System | Limit of Detection (LOD) | Binding Stoichiometry | Association Constant (Kₐ) |
| Zn²⁺ | EtOH–H₂O (pH 7.4) | 5.5 × 10⁻⁹ M | 1:1 | ~2.2 × 10⁵ M⁻¹ |
| Zn²⁺ | DMSO–H₂O | 1.2 × 10⁻⁹ M | 1:1 | 1.25 × 10⁴ M⁻¹ |
| In³⁺ | DMF–H₂O (pH 7.4) | 1.02 × 10⁻⁹ M | 1:1 | N/A |
| Al³⁺ | MeOH Buffer | 1.45 × 10⁻⁷ M | 1:1 | N/A |
Protocol 1: Live-Cell Imaging of Zn²⁺ Using the Imidazo[2,1-b]thiazole Probe
Materials Required:
-
Synthesized Schiff base probe (10 mM stock in anhydrous DMSO).
-
HeLa or U251 cell lines.
-
ZnCl₂ or Zn(NO₃)₂ (1 mM aqueous stock).
-
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) or EDTA.
Step-by-Step Methodology:
-
Cell Preparation: Seed HeLa cells in a glass-bottom confocal dish at a density of 2 × 10⁴ cells/well. Incubate at 37 °C in 5% CO₂ for 24 hours to allow adherence.
-
Probe Loading: Wash the cells twice with PBS (pH 7.4). Add the Schiff base probe to a final concentration of 10 μM in DMEM (ensure DMSO concentration remains <0.1% to prevent cytotoxicity). Incubate for 30 minutes at 37 °C.
-
Baseline Imaging: Wash the cells three times with PBS to remove extracellular probe. Image using confocal microscopy (Excitation: ~380-420 nm, depending on specific aldehyde derivative; Emission: ~500-520 nm). Note: Baseline fluorescence should be negligible.
-
Ion Incubation: Introduce Zn²⁺ (20 μM final concentration) into the culture medium. Incubate for 15–20 minutes.
-
Turn-On Validation: Re-image the cells using identical laser power and gain settings. A bright intracellular fluorescence (often blue or green, depending on the derivative) confirms Zn²⁺ uptake and probe binding.
-
Self-Validating Control (Turn-Off): Add 50 μM of TPEN (a cell-permeable Zn²⁺ chelator) to the dish. Incubate for 15 minutes and image. The fluorescence must drop back to baseline, validating that the signal is strictly ion-dependent and not an artifact of autofluorescence or probe aggregation.
Application 2: Antiviral Drug Discovery (HCV NS4B Inhibitors)
Beyond diagnostics, the 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid scaffold is highly valued in medicinal chemistry. It serves as a primary building block for synthesizing inhibitors of the Hepatitis C Virus (HCV) NS4B protein, a transmembrane protein essential for the viral replication complex [5].
Causality of Experimental Design
The synthesis begins with the esterified precursor, ethyl 5-chloroimidazo[2,1-b]thiazole-6-carboxylate . The ester must be hydrolyzed to the free carboxylic acid to allow for amide coupling with diverse amine libraries. The 5-chloro substituent is critical here: it sterically shields the resulting amide bond from rapid proteolytic cleavage in vivo and optimizes the molecule's binding affinity within the lipophilic pockets of the NS4B protein.
Synthetic workflow for generating HCV NS4B inhibitors from the ester precursor.
Protocol 2: Hydrolysis and Amide Coupling of the Chemical Probe
Step 1: LiOH-Mediated Ester Hydrolysis
-
Reaction Setup: Dissolve ethyl 5-chloroimidazo[2,1-b]thiazole-6-carboxylate (1.0 eq, e.g., 5 mmol) in a 3:1 mixture of THF and water (20 mL).
-
Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1).
-
Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer using 1M HCl until the pH reaches ~3.
-
Isolation: The target 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum to afford the pure probe (typical yields >85%).
Step 2: Amide Coupling for Library Generation
-
Activation: Dissolve the carboxylic acid probe (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the desired primary or secondary amine (1.1 eq) to the mixture. Stir overnight under an inert nitrogen atmosphere.
-
Purification: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amide via flash column chromatography.
References
-
A selective “turn-on” sensor for recognizing In³⁺ and Zn²⁺ in respective systems based on imidazo[2,1-b]thiazole. Photochemical & Photobiological Sciences (RSC Publishing). Available at:[Link]
-
A simple sensor based on imidazo[2,1-b]thiazole for recognition and differentiation of Al³⁺, F⁻ and PPi. ResearchGate. Available at:[Link]
-
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing). Available at:[Link]
-
Discovery of Imidazo[2,1-b]thiazole HCV NS4B Inhibitors Exhibiting Synergistic Effect with Other Direct-Acting Antiviral Agents. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Application Notes & Protocols: Crystallization of 5-Chloroimidazo[2,1-b]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crystallization Challenge of a Privileged Scaffold
The imidazo[2,1-b]thiazole core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] The introduction of a chloro-substituent at the 5-position often enhances this biological activity, making these derivatives particularly interesting for drug development. However, obtaining high-quality single crystals of these compounds, which is essential for definitive structure elucidation by X-ray crystallography, can be a significant bottleneck.[8][9] This guide provides a detailed overview of crystallization techniques and protocols specifically tailored for 5-chloroimidazo[2,1-b]thiazole derivatives, drawing upon established principles for small organic molecules and heterocyclic compounds.
Part 1: Foundational Principles of Crystallization
Crystallization is fundamentally a process of controlled precipitation, where molecules transition from a disordered state in solution to a highly ordered, crystalline solid.[10][11] The driving force for this process is supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility.[12] Achieving a state of gentle supersaturation is key to growing large, well-ordered single crystals suitable for X-ray diffraction.
The Importance of Solvent Selection
The choice of solvent is arguably the most critical factor in a successful crystallization experiment.[13][14] An ideal solvent for these derivatives should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at lower temperatures. This allows for the dissolution of the compound upon heating and subsequent crystallization upon cooling.[13]
-
Chemical inertness. The solvent should not react with the 5-chloroimidazo[2,1-b]thiazole derivative.[15]
-
Appropriate volatility. The solvent's boiling point will influence the choice of crystallization technique. For slow evaporation, a more volatile solvent is preferred, while for vapor diffusion, the relative volatilities of the solvent and anti-solvent are crucial.[8][12]
A systematic solvent screening is highly recommended as a first step. This typically involves testing the solubility of a small amount of the compound in a range of solvents with varying polarities.
Part 2: Crystallization Techniques and Protocols
Given the often-limited quantities of novel compounds, it is advisable to screen several crystallization methods in parallel.[8] The following techniques are among the most successful for small organic molecules and are highly applicable to 5-chloroimidazo[2,1-b]thiazole derivatives.
Slow Evaporation
This is often the simplest method to set up.[8] The principle relies on gradually increasing the concentration of the solute by evaporating the solvent until supersaturation is reached, leading to crystal nucleation and growth.[8][12][16]
Protocol:
-
Solvent Selection: Dissolve the 5-chloroimidazo[2,1-b]thiazole derivative in a suitable solvent in which it is fully soluble at room temperature. The solvent should have a relatively low boiling point to allow for gradual evaporation.[8]
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound (a starting concentration of 5-20 mg/mL is often a good initial range).[8]
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.[8]
-
Setup: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow solvent evaporation. The rate of evaporation can be controlled by the size of the opening.[8][16]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.[8]
Vapor Diffusion
This technique involves the diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually inducing crystallization.[12][17]
Protocol:
-
Solvent System Selection:
-
Setup:
-
Place a small amount of the anti-solvent (e.g., 1 mL) in the bottom of a larger vial or beaker.[8]
-
In a smaller, open vial, dissolve the compound in the chosen solvent to create a concentrated solution.
-
Place the smaller vial containing the compound solution inside the larger vial with the anti-solvent. Ensure the inner vial does not touch the walls of the outer vial.[12]
-
Seal the outer vial tightly.[12]
-
-
Incubation: Store the setup in a vibration-free environment at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the compound solution, inducing crystallization.[8]
dot graph TD { A[Start: Dissolve Compound in Solvent] --> B{Set Up Vapor Diffusion}; B --> C[Anti-solvent Vaporizes]; C --> D[Vapor Diffuses into Compound Solution]; D --> E[Solubility of Compound Decreases]; E --> F[Supersaturation is Reached]; F --> G[Crystal Nucleation and Growth]; G --> H[End: High-Quality Crystals];
} Caption: Vapor Diffusion Crystallization Workflow
Cooling Crystallization
This technique is based on the principle that the solubility of many organic compounds decreases with temperature.[13]
Protocol:
-
Solvent Selection: Choose a solvent in which the 5-chloroimidazo[2,1-b]thiazole derivative is highly soluble at an elevated temperature but poorly soluble at room temperature or below.[11]
-
Dissolution: In a suitable flask, dissolve the compound in the minimum amount of the chosen solvent at or near its boiling point.[11]
-
Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution quickly to remove them.[10]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. It is crucial to avoid disturbing the solution during this period to promote the growth of large, well-formed crystals.[13]
-
Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator or ice bath to maximize the yield of crystals.[11]
dot graph TD { A[Start: Dissolve Compound in Hot Solvent] --> B{Saturated Solution}; B --> C[Slow Cooling to Room Temperature]; C --> D[Supersaturation Increases]; D --> E[Crystal Nucleation]; E --> F[Crystal Growth]; F --> G{Further Cooling (e.g., Refrigerator)}; G --> H[Maximization of Crystal Yield]; H --> I[End: Purified Crystals]; } Caption: Cooling Crystallization Process
Part 3: Advanced Considerations and Troubleshooting
Solvent Mixtures (Binary Systems)
When a single solvent does not provide the ideal solubility characteristics, a binary solvent system can be employed.[10][18] This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[19] The two solvents must be miscible.
Common Solvent Pairs: [10]
-
Ethanol-water
-
Acetone-water
-
Ethyl acetate-hexanes
-
Dichloromethane-hexanes
Anti-Solvent Crystallization
In this method, an anti-solvent is slowly added to a solution of the compound, causing the solubility to decrease and inducing crystallization.[20][21][22][23] The rate of addition of the anti-solvent is a critical parameter that can be adjusted to control the crystal size and quality.[22]
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it indicates that the supersaturation is too high or the cooling is too rapid. Try using a more dilute solution, a slower cooling rate, or a different solvent system.
-
No Crystals Form: This may indicate that the solution is not sufficiently supersaturated. You can try to induce crystallization by scratching the inside of the vial with a glass rod (creating nucleation sites) or by adding a seed crystal of the compound.
-
Formation of Small or Poorly Formed Crystals: This is often due to rapid nucleation. To encourage the growth of larger crystals, aim for a slower approach to supersaturation. This can be achieved by slower evaporation, slower cooling, or a slower rate of anti-solvent addition.[13]
Data Presentation
Table 1: Common Solvents for Crystallization of Heterocyclic Compounds
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100.0 | 80.1 | Good for polar compounds, often used as an anti-solvent.[18] |
| Ethanol | 78.4 | 24.5 | A versatile solvent, often used in binary systems with water.[10] |
| Methanol | 64.7 | 32.7 | Similar to ethanol but more polar. |
| Acetone | 56.0 | 20.7 | A good solvent for many organic compounds, volatile.[10] |
| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent, often used with non-polar anti-solvents.[16] |
| Dichloromethane | 39.6 | 9.1 | A good solvent for a wide range of organic compounds, highly volatile.[8][16] |
| Acetonitrile | 81.6 | 37.5 | A polar aprotic solvent.[16] |
| Hexanes | ~69 | 1.9 | A non-polar solvent, commonly used as an anti-solvent.[16] |
| Toluene | 110.6 | 2.4 | A non-polar aromatic solvent. |
Conclusion
The crystallization of 5-chloroimidazo[2,1-b]thiazole derivatives requires a systematic and patient approach. By carefully selecting solvents and exploring a variety of crystallization techniques, researchers can significantly increase the probability of obtaining high-quality single crystals suitable for X-ray diffraction analysis. This, in turn, is a critical step in understanding the structure-activity relationships of this important class of compounds and advancing their development as potential therapeutic agents.
References
- Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis - Benchchem.
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology.
- WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents.
- SOP: CRYSTALLIZATION.
- Can anyone please suggest the best method to grow the crystals for organic compounds.
- Antisolvent Crystallization - RM@Schools.
- Crystallization - Organic Chemistry at CU Boulder.
- Using AntiSolvent for Crystallization - Mettler Toledo.
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A.
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing.
- “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- Solvent Choice - Chemistry Teaching Labs - University of York.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews.
- 3.3: Choice of Solvent - Chemistry LibreTexts.
- Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties.
- Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles - ResearchGate.
-
Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][8][10][20] thiadiazole derivatives - Der Pharma Chemica. Available from:
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC.
- Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents.
- Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI.
- Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 7. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. longdom.org [longdom.org]
- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistryviews.org [chemistryviews.org]
- 18. pharmtech.com [pharmtech.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 21. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 22. mt.com [mt.com]
- 23. ijprajournal.com [ijprajournal.com]
"formulation of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid for in vivo studies"
An In-Depth Technical Guide to the Formulation of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid for In Vivo Studies
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid (CAS No. 1557475-82-7) for in vivo studies.[1][2] The imidazo[2,1-b]thiazole scaffold is a core component in many biologically active compounds, which frequently exhibit poor aqueous solubility, posing a significant challenge for preclinical evaluation.[3][4][5][6] This document outlines a systematic, science-driven approach to formulation development, from initial physicochemical characterization to the preparation of formulations for oral and parenteral administration. The protocols herein are designed to be adaptable based on experimentally determined properties of the compound, ensuring a robust and reproducible methodology for achieving adequate drug exposure in animal models.
Introduction: The Imperative of a Sound Formulation Strategy
The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, one of the most common being poor biopharmaceutical properties. A high percentage of drug candidates are considered poorly soluble, which can lead to low and erratic bioavailability, hindering the accurate assessment of their efficacy and toxicity in preclinical studies.[7][8][9] The subject of this guide, 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid, belongs to a class of heterocyclic compounds known for their therapeutic potential but also for their formulation difficulties.[3][4][5]
An effective formulation strategy is therefore not just a technical necessity but a critical component of the drug discovery process. It ensures that the compound reaches the target site in sufficient concentrations to elicit a pharmacological response. This guide provides the scientific rationale and step-by-step protocols to develop a stable, safe, and effective formulation for in vivo research.
Foundational Step: Comprehensive Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the compound's intrinsic properties is essential. This data-driven approach informs every subsequent decision in the formulation process.[7][10]
Key Physicochemical Parameters and Their Importance
| Parameter | Recommended Experimental Method | Rationale and Implication for Formulation |
| Aqueous Solubility | Thermodynamic (Shake-Flask) Method in buffers (pH 2.0, 4.5, 6.8, 7.4) | Directly determines if solubility enhancement is needed. The pH-dependent profile is critical for a carboxylic acid.[11][12] |
| pKa | Potentiometric Titration or UV-spectroscopy | The carboxylic acid moiety suggests an acidic pKa. Knowing this value is crucial for pH adjustment strategies to ionize the molecule and increase solubility.[10] |
| LogP / LogD | HPLC-based or Shake-Flask Method | Predicts lipophilicity. A high LogP/LogD suggests that lipid-based formulations might be a viable strategy.[10] |
| Melting Point & Thermal Properties | Differential Scanning Calorimetry (DSC) | High melting point can correlate with low solubility ("brick-dust" molecules).[7][9] It also indicates thermal stability for processes like gentle heating during formulation. |
| Solid-State Properties | X-ray Powder Diffraction (XRPD) | Identifies the crystalline form. Different polymorphs can have different solubilities and stabilities. |
Strategic Formulation Development Workflow
A logical, phased approach to formulation development minimizes wasted resources and leads to a more robust final product. The following workflow is recommended:
Caption: A systematic workflow for preclinical formulation development.
Detailed Experimental Protocols
The following protocols are presented as adaptable templates. The exact concentrations of excipients should be optimized based on the results of the solubility screening.
Protocol 1: High-Throughput Solubility Screening
Objective: To efficiently identify promising excipients and pH conditions for solubilizing 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid.
Materials:
-
5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid
-
96-well filter plates (e.g., MultiScreen® Solubility Filter Plate)[13]
-
DMSO (for stock solution)
-
Aqueous buffers (pH 2.0, 4.5, 6.8, 7.4)
-
Common co-solvents: PEG 400, Propylene Glycol (PG)[14]
-
Surfactants: Polysorbate 80 (Tween® 80), Solutol® HS 15[14][15]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
UPLC-MS/MS or HPLC-UV system[12]
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10-20 mM).[13]
-
In a 96-well plate, prepare various aqueous vehicle compositions (e.g., buffer with 10% PEG 400, buffer with 2% Tween 80, buffer with 15% HP-β-CD).
-
Add a small aliquot of the DMSO stock solution to each well (final DMSO concentration should be kept low, e.g., <5%).[13]
-
Seal the plate and shake at room temperature for 1.5-2 hours to reach equilibrium for this kinetic solubility assessment.
-
Filter the solutions into a collection plate using the filter plate apparatus.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated UPLC-MS/MS or HPLC-UV method.
-
The results will provide a rank-ordering of the most effective solubilizers.
Protocol 2: Formulation for Oral Administration (Rodents)
Objective: To prepare a solution or a finely dispersed suspension for oral gavage.
Rationale: For oral delivery of poorly soluble compounds, a combination of co-solvents and surfactants is a common and effective strategy.[16] The presence of the carboxylic acid suggests that maintaining a pH above its pKa will aid solubility.
Example Formulation (to be optimized):
-
10% (v/v) Solubilizing Agent (e.g., PEG 400)
-
2% (v/v) Surfactant (e.g., Polysorbate 80)
-
q.s. to 100% with a suitable aqueous vehicle (e.g., 0.5% methylcellulose for a suspension, or a pH 7.4 phosphate buffer for a solution)
Procedure:
-
Weigh the required amount of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid.
-
If a co-solvent like PEG 400 is used, first wet the compound with it to form a paste.
-
Add the surfactant and mix thoroughly.
-
Gradually add the aqueous vehicle while continuously mixing (e.g., vortexing or sonicating).[16]
-
If aiming for a solution, adjust the pH with dilute NaOH to just above the pKa to facilitate dissolution.[16]
-
Visually inspect the final formulation. If a clear solution is not achieved, it can be dosed as a homogeneous suspension (ensure to re-suspend thoroughly before each administration).
Protocol 3: Formulation for Intravenous Administration (Rodents)
Objective: To prepare a sterile, clear, isotonic solution for IV injection.
Rationale: IV formulations have stringent requirements for safety and tolerability. Cyclodextrins are often used to form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.[11][16] SBE-β-CD is a common choice due to its favorable safety profile.
Example Formulation (to be optimized):
-
20-40% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in 0.9% Saline
-
pH adjusted to ~7.4
Procedure:
-
Prepare the SBE-β-CD solution in sterile 0.9% saline.
-
Slowly add the weighed 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid to the cyclodextrin solution while vortexing.
-
Gently warm the mixture (e.g., to 30-40°C) and sonicate to aid dissolution.
-
Adjust the pH to ~7.4 with sterile, dilute NaOH or HCl as needed.
-
Once a clear solution is obtained, sterilize it by filtering through a 0.22 µm syringe filter into a sterile vial.
Essential Formulation Characterization & Stability
A prepared formulation must be analyzed to ensure it meets the required specifications.
| Analysis | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear and particle-free for solutions. Uniform and easily re-suspendable for suspensions. |
| pH | Calibrated pH meter | Within ± 0.5 units of target. |
| Assay & Purity | HPLC-UV or LC-MS | Assay: 90-110% of target concentration. Purity: No significant degradation peaks compared to a reference standard.[17][18][19] |
| Short-Term Stability | Re-analyze after storage at RT and 4°C for the expected duration of the study (e.g., 24h). | No significant change in appearance, pH, assay, or purity. |
Conclusion: A Pathway to Reliable In Vivo Data
The formulation of a poorly soluble compound like 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid is a critical step that directly impacts the quality and reliability of in vivo studies. By adopting a systematic approach that begins with thorough physicochemical characterization and progresses through logical screening and optimization, researchers can develop formulations that ensure adequate drug exposure. The protocols provided in this guide serve as a robust starting point, empowering scientists to overcome the challenges of poor solubility and advance the preclinical development of promising therapeutic candidates.
References
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
- Babu, R. P. S., & Kumar, A. (2019). Strategic Screening for Solubility Solutions. Pharmaceutical Technology, 43(3).
- Croda Pharma. (n.d.). Excipients for Small Molecule Delivery.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing.
- Thermo Fisher Scientific. (n.d.). Drug Formulation Characterization.
- Sigma-Aldrich. (n.d.). Excipients for Your Liquid Application.
- Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
- Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
- BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
- Vertex Pharmaceuticals. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- MilliporeSigma. (n.d.). MultiScreen Solubility Filter Plate.
- Singh, A., & Galvin, T. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 12(3), 979–989.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- ResearchGate. (n.d.). Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and....
- ACS Publications. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science.
-
NextSDS. (n.d.). 5-chloroimidazo[2,1-b][15][17]thiazole-6-carboxylic acid. Retrieved from NextSDS.
- Le-Ngoc, H., & Tran, T. T. (2022).
- Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Imidazo[2,1-b]thiazole-6-carbaldehyde.
-
MolPort. (n.d.). 5-chloroimidazo[2,1-b][15][17]thiazole-6-carboxylic acid. Retrieved from MolPort.
- PubMed. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry.
- ACS Publications. (2019).
- NextSDS. (n.d.). 5-CHLOROIMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID — Chemical Substance Information.
-
Der Pharma Chemica. (n.d.). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][10][15][17] thiadiazole derivatives.
- Sigma-Aldrich. (n.d.). Imidazo[2,1-b]thiazole-6-carboxylic acid synthesis.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | 1557475-82-7 | Buy Now [molport.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. inventivapharma.com [inventivapharma.com]
- 11. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. kinampark.com [kinampark.com]
- 15. crodapharma.com [crodapharma.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Synthesis of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid
Welcome to the technical support center for the synthesis of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to equip you with the necessary information to overcome common challenges and improve the yield and purity of your synthesis.
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The successful synthesis of derivatives such as 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid is crucial for further drug discovery and development efforts.
This guide will walk you through a common synthetic pathway, highlighting critical steps and providing solutions to potential problems you may encounter.
Overall Synthetic Pathway
The synthesis of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid is typically achieved through a multi-step process. A common and effective route involves the initial synthesis of a 2-amino-4-chlorothiazole intermediate, followed by a cyclocondensation reaction to form the imidazo[2,1-b]thiazole core, and finally, hydrolysis to the desired carboxylic acid.
Caption: General synthetic route to 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may face during your experiments.
Stage 1: Synthesis of 2-Amino-4-chlorobenzothiazole
The synthesis of the 2-amino-4-chlorobenzothiazole intermediate is a critical first step. A common method involves the chlorinative cyclization of 2-chlorophenylthiourea using sulfuryl chloride.[3]
Q1: My yield of 2-amino-4-chlorobenzothiazole is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this step can often be attributed to several factors:
-
Purity of Starting Materials: Ensure that the 2-chlorophenylthiourea is of high purity. Impurities can lead to side reactions and a lower yield of the desired product.
-
Reaction Temperature: The addition of sulfuryl chloride is an exothermic reaction. Maintaining a temperature between 35-40°C during the addition is crucial.[3] Overheating can lead to the formation of undesired byproducts. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Rate of Addition: Slow, dropwise addition of sulfuryl chloride is recommended to control the reaction temperature and minimize side reactions. A rapid addition can cause a spike in temperature and favor the formation of impurities.
-
Solvent Choice: Toluene or a mixture of toluene and chlorobenzene are commonly used solvents for this reaction.[3] Ensure the solvents are anhydrous, as the presence of water can lead to the decomposition of sulfuryl chloride and reduce the efficiency of the reaction.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | 35-40°C | Overheating leads to side products; too low temperature leads to incomplete reaction. |
| SO2Cl2 Addition | Slow, dropwise | Rapid addition causes temperature spikes and byproduct formation. |
| Solvents | Anhydrous toluene/chlorobenzene | Presence of water decomposes the reagent. |
Q2: I am having difficulty purifying the 2-amino-4-chlorobenzothiazole. What are the recommended procedures?
A2: Purification of the 2-amino-4-chlorobenzothiazole can be challenging due to the presence of unreacted starting materials and side products.
-
Work-up Procedure: After the reaction is complete, the addition of water followed by steam distillation to remove the organic solvents is an effective initial purification step.[3] The product can then be precipitated from the aqueous phase.
-
Acid-Base Extraction: The 2-amino-4-chlorobenzothiazole is a basic compound and can be dissolved in an acidic aqueous solution (e.g., 30% HCl) to separate it from non-basic impurities.[3] The free amine can then be precipitated by the addition of a base (e.g., NaOH) to a pH of 8.5-9.0.[3]
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water can be effective.
Caption: Recommended purification workflow for 2-amino-4-chlorobenzothiazole.
Stage 2: Cyclocondensation to form Ethyl 5-chloroimidazo[2,1-b]thiazole-6-carboxylate
This step involves the reaction of 2-amino-4-chlorobenzothiazole with an α-haloketone, such as ethyl 2-chloroacetoacetate, to form the fused imidazo[2,1-b]thiazole ring system. This is a variation of the well-known Hantzsch thiazole synthesis.[4][5]
Q1: The cyclocondensation reaction is slow and does not go to completion. How can I improve the reaction rate and conversion?
A1: Several factors can influence the rate and completeness of the cyclocondensation:
-
Solvent: Polar aprotic solvents such as DMF or DMSO are often effective for this type of reaction as they can help to dissolve the reactants and facilitate the reaction. Ethanol is also a commonly used solvent.
-
Temperature: Heating the reaction mixture is typically required. Refluxing in ethanol is a common condition.[6] If the reaction is still slow, a higher boiling point solvent like DMF can be used at an elevated temperature (e.g., 80-100°C).
-
Base: The addition of a non-nucleophilic base, such as sodium carbonate or triethylamine, can help to neutralize the HCl that is formed during the reaction and drive the equilibrium towards the product.[6]
-
Reaction Time: These reactions can sometimes require extended periods to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.
Q2: I am observing the formation of significant side products during the cyclocondensation. What are these side products and how can I minimize their formation?
A2: The most common side product is the result of the self-condensation of ethyl 2-chloroacetoacetate. To minimize this:
-
Order of Addition: Adding the ethyl 2-chloroacetoacetate slowly to the solution of 2-amino-4-chlorobenzothiazole can help to ensure that it reacts with the intended nucleophile rather than itself.
-
Stoichiometry: Using a slight excess of the 2-amino-4-chlorobenzothiazole can also help to favor the desired reaction.
Another potential side reaction is the formation of regioisomers. While the desired product is the 6-carboxylate, the formation of the 5-carboxylate isomer is possible. The regioselectivity is often influenced by the specific reaction conditions and the electronic and steric properties of the reactants. Careful characterization of the product is necessary to confirm the correct isomer has been formed.
Q3: The isolation of the ethyl ester product is proving difficult. What are the best work-up and purification methods?
A3: The ethyl ester is typically a solid that can be isolated by filtration after the reaction mixture is cooled.
-
Work-up: After cooling the reaction mixture, pouring it into cold water can help to precipitate the product. The solid can then be collected by filtration and washed with water to remove any water-soluble impurities.
-
Purification: If the product is still impure, recrystallization from a suitable solvent such as ethanol is often effective. Column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent can also be used for further purification if necessary.
Stage 3: Hydrolysis to 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved using a base such as sodium hydroxide or lithium hydroxide.[7][8]
Q1: The hydrolysis of the ester is incomplete. How can I ensure the reaction goes to completion?
A1: Incomplete hydrolysis can be due to several factors:
-
Base Concentration: Ensure that a sufficient excess of the base is used to drive the reaction to completion. Typically, 2-4 equivalents of base are used.
-
Reaction Time and Temperature: The hydrolysis may require heating to proceed at a reasonable rate. Refluxing in a mixture of ethanol and water is a common practice. Monitor the reaction by TLC until all the starting material has been consumed.
-
Solubility: The ester may not be fully soluble in the reaction mixture. Using a co-solvent such as THF or ethanol can help to improve solubility and facilitate the reaction.[9]
Q2: I am concerned about the potential for degradation of the product under harsh hydrolysis conditions. Are there milder alternatives?
A2: While the imidazo[2,1-b]thiazole core is generally stable, prolonged exposure to high concentrations of base at elevated temperatures can potentially lead to degradation. If you observe significant decomposition, consider the following milder conditions:
-
Lower Temperature: Perform the hydrolysis at room temperature for a longer period.
-
Milder Base: Use a weaker base such as potassium carbonate in a mixture of methanol and water.
-
Enzymatic Hydrolysis: In some cases, enzymatic hydrolysis using a lipase can be a very mild and selective method, although this would require significant methods development.
Q3: My final product is impure after the acidic work-up. What are the best purification techniques?
A3: The crude carboxylic acid is obtained by acidifying the reaction mixture after the hydrolysis is complete, which precipitates the product.
-
Acidification: Slowly add a strong acid, such as concentrated HCl, to the cooled reaction mixture until the pH is acidic (typically pH 2-3). Ensure the mixture is well-stirred during the addition.
-
Washing: The precipitated product should be filtered and washed thoroughly with cold water to remove any inorganic salts.
-
Recrystallization: The most effective method for purifying the final product is recrystallization. A variety of solvents can be screened, but a mixture of DMF and water or ethanol and water is often a good starting point.
Frequently Asked Questions (FAQs)
FAQ 1: What are the key safety precautions I should take during this synthesis?
-
Sulfuryl chloride is a corrosive and toxic reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chlorinated solvents such as chlorobenzene are harmful. Avoid inhalation and skin contact.
-
Strong acids and bases are used throughout the synthesis. Handle with care and appropriate PPE.
-
Always be aware of the potential for exothermic reactions , particularly during the addition of sulfuryl chloride and the neutralization steps.
FAQ 2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and to assess the purity of the isolated products.
-
Melting Point: A sharp melting point is an indication of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
FAQ 3: Are there alternative synthetic routes to 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid?
Yes, other synthetic strategies exist for the construction of the imidazo[2,1-b]thiazole scaffold. These include:
-
Multicomponent Reactions: One-pot reactions involving an amine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) can be used to construct the imidazo[2,1-b]thiazole ring system in a single step.[1]
-
Copper-Catalyzed Thioamination: The reaction of β-nitroalkenes with a benzimidazole-2-thiol can also lead to the formation of the imidazo[2,1-b]thiazole core.[10]
-
Vilsmeier-Haack Reaction: Formylation of the imidazo[2,1-b]thiazole ring can be achieved using the Vilsmeier-Haack reagent, which could be a potential route to introduce the precursor to the carboxylic acid group.[11]
These alternative routes may offer advantages in terms of step economy or substrate scope, but they would require specific optimization for the synthesis of the target molecule.
References
-
Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles - JETIR.org. Available from: [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. Available from: [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Available from: [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. Available from: [Link]
-
A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involves - J. Synth. Chem. Available from: [Link]
-
Hantzsch Thiazole Synthesis Mechanism | PDF | Ester | Chemical Reactions - Scribd. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. Available from: [Link]
-
Synthesis of 2-amino-4-chlorobenzothiazole - PrepChem.com. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. Available from: [Link]
- EP0328999B1 - N-sulfenylated 2-amino-4-chloro-thiazole sulfon amides, their use, process ... - Google Patents.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available from: [Link]
-
Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity - Chemical Methodologies. Available from: [Link]
-
Discovery of Imidazo[1,2-b]thiazole Derivatives as Novel SIRT1 Activators | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
(PDF) One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts † - ResearchGate. Available from: [Link]_
-
File:Synthesis-scheme-for-synthesizing-2-amino-4-chloro-5-formylthiazole.jpg - Wikimedia Commons. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC. Available from: [Link]
-
Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas - Springer. Available from: [Link]
-
Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - PMC. Available from: [Link]
-
5-chloroimidazo[2,1-b][5][10]thiazole-6-carboxylic acid - NextSDS. Available from: [Link]
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - MDPI. Available from: [Link]
-
Synthesis of 6-Chloroimidazo Thiazoles | PDF | Aldehyde | Chemical Compounds - Scribd. Available from: [Link]
-
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC. Available from: [Link]
-
Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC. Available from: [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. Available from: [Link]
-
Synthesis of 2-aminothiazole derivatives - ResearchGate. Available from: [Link]
-
Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Formation - Organic Chemistry Portal. Available from: [Link]
-
Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl) - MDPI. Available from: [Link]
-
Synthesis of selected functionalized derivatives of thiaz... | ResearchHub. Available from: [Link]
-
Synthesis of imidazo[4,5-e][5][10]thiazino[2,3-c][1][4][10]triazines via a base - Semantic Scholar. Available from: [Link]
-
5-chloroimidazo[2,1-b][5][10]thiazole-6-carboxylic acid - Molport. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jetir.org [jetir.org]
- 11. chemmethod.com [chemmethod.com]
Technical Support Center: Overcoming Solubility Issues of Imidazo[2,1-b]thiazole Compounds
Welcome to the Application Science Support Center. The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, anticancer, and anti-inflammatory activities. However, its planar, highly lipophilic fused bicyclic core frequently leads to severe aqueous solubility issues—often described by medicinal chemists as "brick dust" behavior.
This guide provides mechanistic troubleshooting and validated protocols to overcome compound precipitation in in vitro assays and poor bioavailability in in vivo models.
Diagnostic Workflow
Decision matrix for troubleshooting imidazo[2,1-b]thiazole solubility in biological assays.
FAQ & Troubleshooting Guide
Q1: My imidazo[2,1-b]thiazole derivatives precipitate immediately when diluted from DMSO stocks into aqueous cell culture media. How can I prevent this?
Mechanistic Causality: The precipitation is driven by the high crystal lattice energy and lipophilicity of the planar imidazo[2,1-b]thiazole core. When the compound is transferred from 100% DMSO to an aqueous buffer, the local concentration of DMSO drops below the critical solvation threshold. Hydrophobic interactions between the drug molecules rapidly outcompete hydrogen bonding with water, leading to self-aggregation and precipitation[1].
Solution: Implement a step-down dilution strategy using non-ionic surfactants to lower the surface tension and form stabilizing micelles around the hydrophobic core.
Protocol: Step-Down DMSO Dilution for In Vitro Assays
-
Stock Preparation: Dissolve the compound in 100% molecular biology-grade DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes in a water bath to ensure complete dissolution.
-
Intermediate Solubilization: Dilute the stock 1:10 into an intermediate buffer containing 10% DMSO and 0.5% Tween-20 (or 5% Hydroxypropyl-β-cyclodextrin).
-
Self-Validation Check: The solution must remain optically clear at this stage.
-
-
Final Assay Dilution: Dilute the intermediate solution 1:10 into the final biochemical assay buffer (e.g., 1x PBS) or cell culture medium. The final assay composition will be 1% DMSO and 0.05% Tween-20, a concentration generally well-tolerated in sensitive biochemical assays like Pan-RAF kinase evaluations[2].
-
Microscopic Verification: Incubate the 96-well plate at 37 °C for 48 hours. Inspect under an optical microscope at 40x magnification to definitively confirm the absence of micro-precipitates[1].
Q2: We are observing a massive drop-off in efficacy between our in vitro biochemical assays and our in vivo animal models. What is the likely cause and how do we formulate for dosing?
Mechanistic Causality: This discrepancy is a hallmark of poor oral bioavailability. Most imidazo[2,1-b]thiazole derivatives fall under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability)[3]. In the gastrointestinal tract, the compound fails to dissolve into the aqueous luminal fluids, preventing absorption across the intestinal epithelium into the bloodstream.
Solution: Formulate the compound as a polymeric nanoparticle suspension. Polymeric stabilizers like Pluronic F127 or Tween 80 provide steric hindrance, preventing the hydrophobic cores from agglomerating while presenting a hydrophilic corona to the aqueous environment[3].
Protocol: Anti-Solvent Nanoprecipitation for In Vivo Dosing
-
Organic Phase Preparation: Dissolve the imidazo[2,1-b]thiazole compound in a water-miscible organic solvent (e.g., acetone or ethanol) to achieve a stock concentration of 10 mg/mL[3].
-
Aqueous Phase Preparation: Dissolve 0.5% w/v Pluronic F127 in ultra-pure water[3].
-
Nanoprecipitation: Using a syringe pump, inject the organic phase into the aqueous phase at a 1:10 ratio under high-speed magnetic stirring (1000 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring in an open vessel for 4-6 hours to evaporate the volatile organic solvent completely.
-
Characterization: Filter the suspension through a 0.45 µm membrane to remove unencapsulated aggregates.
-
Self-Validation Check: Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS); target a polydispersity index (PDI) < 0.2 to ensure uniform absorption kinetics.
-
Q3: Can we chemically modify the scaffold during lead optimization to enhance intrinsic aqueous solubility without sacrificing target affinity?
Mechanistic Causality: Yes. While the imidazo[2,1-b]thiazole core contains nitrogen atoms that can be protonated to increase solubility in acidic conditions[4], achieving solubility at physiological pH (7.4) requires structural disruption of the crystal lattice. By appending polar, ionizable moieties (e.g., sulfonyl piperazines, morpholines, or sulfonamides) at the C-5 or C-6 positions, you increase the Polar Surface Area (PSA) and introduce steric bulk that prevents tight molecular packing.
Evidence in Practice: Attaching a sulfonyl piperazine group has successfully yielded highly soluble Carbonic Anhydrase II inhibitors[5]. Similarly, appending sulfonamides to the 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole core produced potent antitubercular agents with minimum inhibitory concentrations (MICs) as low as 1.6 µg/mL against Mycobacterium tuberculosis[6].
Quantitative Data Summary
| Compound / Structural Modification | Target / Assay Type | Solubilizing Strategy | Biological Outcome / Activity | Reference |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | M. tuberculosis (MABA Assay) | Sulfonamide addition (Intrinsic) | MIC = 1.6 µg/mL | [[1.12]] |
| Imidazo[2,1-b]thiazole-sulfonyl piperazine | Carbonic Anhydrase II | Piperazine addition (Intrinsic) | Ki = 57.7–98.2 µM | [[1.13]] |
| (Imidazo[2,1-b]thiazol-5-yl)pyrimidine | Pan-RAF Kinase | 1x PBS + 0.05% Tween-20 | IC50 = 19–40 nM | [[1.15]] |
| Unmodified Imidazo[2,1-b]thiazole core | In Vivo Pharmacokinetics | Pluronic F127 Nanoparticles | Enhanced oral bioavailability | [[1.1]] |
References
-
Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b][1][2]thiazole Compounds for In Vivo Research - Benchchem. 3
-
Technical Support Center: Overcoming Solubility Issues - Benchchem. 4
-
Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - MDPI / PMC. 7
-
Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - BMC Chemistry.6
-
Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - Journal of Medicinal Chemistry (ACS). 2
-
Synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives and Study of Their Antiviral Activity against Parvovirus B19 - MDPI. 1
Sources
- 1. Synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives and Study of Their Antiviral Activity against Parvovirus B19 [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Imidazo[2,1-b]thiazole Synthesis
Welcome to the Technical Support Center for the synthesis of imidazo[2,1-b]thiazole derivatives. This fused sulfur-containing heterocyclic scaffold is a privileged motif in medicinal chemistry, forming the core of critical therapeutics such as the anthelmintic levamisole, the anticancer agent quizartinib, and various p53 inhibitors[1].
Because the assembly of polyfunctionalized imidazothiazole derivatives often suffers from poor regioselectivity, low atom economy, and intermediate degradation, this guide provides field-proven troubleshooting strategies, quantitative optimization data, and self-validating standard operating procedures (SOPs) to ensure robust experimental outcomes.
Mechanistic Workflows & Synthesis Strategies
The structural assembly of the imidazo[2,1-b]thiazole core typically relies on three distinct mechanistic pathways. Selecting the correct pathway is dictated by your starting materials and tolerance for transition-metal catalysts.
Mechanistic pathways for imidazo[2,1-b]thiazole synthesis.
Frequently Asked Questions (FAQs): Reaction Optimization
Q1: How do I choose between batch and continuous-flow setups for copper-catalyzed A3-coupling? A: For standard small-scale screening, batch reactions are sufficient but often cap at 33–93% yields due to the thermal instability of the in situ generated propargylamine intermediate[1]. If you require quantitative yields or are scaling up, transition to a continuous-flow reactor packed with CuI granules[1]. Causality: Continuous flow drastically increases the surface-area-to-volume ratio, enhancing heat and mass transfer. This rapid kinetic control drives the 5-exo-dig cyclization of the propargylamine intermediate before degradation pathways can compete[1].
Q2: What are the optimal conditions for the thioamination of β-nitroalkenes with 1H-benzo[d]imidazole-2-thiol? A: Extensive solvent and catalyst screening indicates that DMF is superior to DMSO, and precise catalyst loading is critical to prevent side reactions[2]. The optimal system uses 14.85 mol% Cu(OAc)₂·H₂O at 79.2 °C[2]. Increasing the catalyst beyond this point provides no kinetic benefit and complicates purification[2].
Table 1: Optimization of Copper-Catalyzed Thioamination [2]
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cu(OAc)₂·H₂O | 9.9 | DMSO | 79.2 | 7.92 | 34.65 |
| Cu(OAc)₂·H₂O | 9.9 | DMF | 79.2 | 7.92 | 67.32 |
| Cu(OAc)₂·H₂O | 14.85 | DMF | 79.2 | 7.92 | 86.13 |
| Cu(OAc)₂·H₂O | 19.8 | DMF | 79.2 | 7.92 | 86.13 |
Q3: Can I assemble this scaffold without transition-metal catalysts to avoid heavy metal contamination in drug candidates? A: Yes. You can utilize a visible-light-promoted[3 + 2] cyclization between chalcones and 2-mercaptobenzoimidazoles[3]. Causality: The thiol anions and chalcones spontaneously associate to form an electron-donor-acceptor (EDA) complex[3]. Visible light irradiation excites this complex, inducing a single-electron transfer (SET) that drives the cyclization without the need for external photocatalysts, oxidants, or transition metals[3].
Troubleshooting Guide
Issue: Poor Regioselectivity with 1,3-Diketones
Symptom: Reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones yields a mixture of products, predominantly the uncyclized 2-((1-acetyl-1H-benzo[4,5]imidazole-2-yl)thio)-1-arylethan-1-one derivative[4]. Root Cause: Conventional heating, solvent-free, or DCM-mediated conditions lack the specific energy required to drive the final ring closure, arresting the reaction at the intermediate stage[4]. Solution: Switch your energy source to visible-light irradiation. This energy-dependent strategy promotes a highly regioselective [3 + 2] cyclo-condensation, driving the intermediate to the fully cyclized 6-substituted-2-aroyl-3-methylbenzimidazo[2,1-b]thiazole derivative in high yields[4].
Issue: Incomplete Conversion in Multicomponent Condensations
Symptom: One-pot reactions of aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene stall, leaving unreacted starting materials[5]. Root Cause: Insufficient electrophilic activation of the carbonyl/ethynyl groups and poor nucleophilicity of the amine under neutral conditions[5]. Solution: Utilize Eaton's reagent (P₂O₅/MeSO₃H) under solvent-free conditions at room temperature[5]. Causality: Eaton's reagent acts as a dual-function promoter. The P₂O₅ activates the carbonyl and ethynyl groups via strong hydrogen bonding (facilitating nucleophilic addition), while the MeSO₃H acts as a base to capture a proton from benzo[d]thiazol-2-amine, generating a highly reactive anion[5]. This pushes yields to 90-96%[5].
Standard Operating Procedures (SOPs)
Protocol A: Continuous-Flow Cu-Catalyzed A3-Coupling[1]
Objective: Synthesize functionalized imidazo[2,1-b]thiazoles with quantitative yields via 5-exo-dig cyclization.
-
Substrate Preparation: Dissolve the benzaldehyde (1.0 equiv), 2-aminothiazole (1.0 equiv), and alkyne (1.2 equiv) in a degassed solvent system appropriate for your substrates.
-
Reactor Setup: Pack a continuous-flow reactor column with CuI granules. Ensure the system is purged with inert gas to prevent oxidative degradation of the alkyne.
-
Flow Processing: Pump the substrate mixture through the CuI-packed reactor at the optimized flow rate and temperature (typically 80-100 °C depending on residence time).
-
Mechanistic Note: The high surface area of the CuI granules facilitates immediate formation of the propargylamine intermediate and its subsequent rapid cyclization[1].
-
-
Validation Checkpoint: Collect the eluent and monitor via TLC. The complete disappearance of the imine intermediate indicates successful residence time. Confirm the fused heterocyclic structure via ¹³C NMR (look for the absence of the alkyne carbon shifts and the appearance of characteristic fused C=N/C=C shifts).
Protocol B: Metal-Free Visible-Light[3+2] Cyclization[3]
Objective: Synthesize imidazo[2,1-b]thiazoles via an EDA complex without transition metals.
-
Complexation: In a transparent borosilicate glass vial, combine the chalcone (1.0 equiv) and 2-mercaptobenzimidazole (1.2 equiv) in the selected solvent.
-
Visual Validation (EDA Formation): Stir the mixture at room temperature. Self-Validation: Look for a distinct bathochromic shift (color change) in the solution, confirming the spontaneous formation of the electron-donor-acceptor (EDA) complex between the thiol anion and the chalcone[3].
-
Irradiation: Place the vial under visible light irradiation (e.g., Blue LED, 450 nm) at room temperature. Ensure adequate cooling (e.g., a fan) to maintain ambient temperature and rule out thermal background reactions.
-
Isolation: Once TLC indicates the complete consumption of the chalcone, remove the solvent under reduced pressure and purify the crude product via silica gel column chromatography.
References
-
Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR. URL: [Link]
-
Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow. The Journal of Organic Chemistry - ACS Publications. URL: [Link]
-
Visible-Light-Promoted [3 + 2] Cyclization of Chalcones with 2-Mercaptobenzimidazoles: A Protocol for the Synthesis of Imidazo[2,1-b]thiazoles. Organic Letters - ACS Publications. URL: [Link]
-
Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions. RSC Advances - The Royal Society of Chemistry. URL: [Link]
-
A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds. Journal of Synthetic Chemistry. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jetir.org [jetir.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02681D [pubs.rsc.org]
- 5. jsynthchem.com [jsynthchem.com]
Technical Support Center: Strategic De-risking of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid Off-Target Effects
Introduction: The imidazo[2,1-b]thiazole scaffold is a privileged core structure in modern medicinal chemistry, forming the basis of potent inhibitors targeting a range of protein and lipid kinases.[1][2] Compounds such as 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid are designed to achieve high on-target potency. However, due to the conserved nature of ATP-binding sites across the human kinome, off-target interactions are a significant concern, potentially leading to confounding experimental data or unforeseen toxicity.[3][4]
This technical support guide provides a structured, question-and-answer-based framework for researchers, scientists, and drug development professionals to systematically identify, validate, and mitigate off-target effects associated with this class of compounds. Our approach is grounded in established biochemical and cell-based methodologies, emphasizing the causal logic behind experimental choices to ensure robust and interpretable results.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial challenges and questions that arise during the characterization of a novel small molecule inhibitor.
Q1: My cellular phenotype (e.g., unexpected cytotoxicity, altered morphology) doesn't align with the known function of the intended target. How do I begin to investigate potential off-target effects?
A1: This is a classic indicator of off-target activity. A multi-pronged approach is essential to de-risk your observations.
-
1. Confirm On-Target Engagement in Cells: Before pursuing off-targets, you must rigorously prove your compound interacts with the intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[5][6] It measures the thermal stabilization of a target protein upon ligand binding in intact cells or lysates, providing direct evidence of engagement.[7][8] An observed thermal shift validates that your compound can reach and bind its target.
-
2. Use a Structurally Dissimilar Control: Employ a known inhibitor of the same target that has a different chemical scaffold. If this control compound recapitulates the expected phenotype without causing the anomalous effects you observe, it strongly implicates an off-target liability specific to your imidazo[2,1-b]thiazole scaffold.[3]
-
3. Dose-Response Mismatch Analysis: Carefully compare the concentration at which you observe the unexpected phenotype with the IC50 for your primary target. Off-target effects often manifest at higher concentrations.[3][9] A significant rightward shift in the dose-response curve for the anomalous phenotype relative to your target IC50 suggests it is driven by a lower-affinity off-target interaction.
Q2: I've confirmed on-target engagement, but the off-target phenotype persists. What is the most direct way to identify the specific proteins responsible?
A2: The most direct and comprehensive methods involve unbiased, proteome-wide screening techniques. These have largely superseded older, more targeted approaches.
-
Kinome Profiling: Since the imidazo[2,1-b]thiazole scaffold is common in kinase inhibitors, a broad kinase selectivity panel is the highest-yield starting point.[1][10][11] Commercial services offer panels of over 500 kinases, providing a detailed map of your compound's activity across the kinome.[12][13] This is crucial for identifying unintended kinase targets that could be responsible for the observed phenotype.[14][15]
-
Chemical Proteomics: For an even broader, unbiased view beyond kinases, chemical proteomics is the state-of-the-art.[16][17][18] Techniques like Thermal Proteome Profiling (TPP) or affinity-based probe methods can identify direct protein interactors from complex cell lysates without prior assumptions about the target class.[19] This approach can uncover completely unexpected off-targets.[20]
Part 2: Advanced Methodologies & Data Interpretation
This section provides deeper insights into key experimental workflows and how to interpret the resulting data.
Workflow 1: Systematic Off-Target Identification and Validation
This workflow provides a logical progression from initial observation to off-target confirmation.
Caption: A logical workflow for identifying and validating off-target effects.
Data Presentation: Interpreting Kinome Profiling Data
After a broad kinase screen, data is often presented as percent inhibition at a fixed compound concentration (e.g., 1 µM). This allows for rapid identification of potent off-target interactions.
| Kinase Target | Family | % Inhibition @ 1 µM | On-Target/Off-Target | Implication |
| Primary Target X | TK | 98% | On-Target | Desired activity confirmed |
| SRC | TK | 85% | Off-Target | High-priority for validation; known cell signaling hub |
| LCK | TK | 79% | Off-Target | High-priority; related to SRC, T-cell signaling |
| CDK2 | CMGC | 65% | Off-Target | Moderate hit; potential for cell cycle effects |
| p38α (MAPK14) | CMGC | 45% | Off-Target | Lower priority, but monitor in SAR studies |
| GSK3β | CMGC | 15% | Off-Target | Likely not physiologically relevant |
This is representative data and does not reflect actual results for the specified compound.
Interpretation: In this example, while the primary target is strongly inhibited, significant inhibition of SRC and LCK is observed. These would become the primary focus for validation studies. The moderate inhibition of CDK2 warrants investigation, as chronic inhibition could lead to cell cycle-related toxicity. Inhibition below 25-30% is often considered within the noise of such high-throughput assays.[21]
Q3: My compound has confirmed off-target liabilities. What are my options to improve its selectivity?
A3: This is a central challenge in medicinal chemistry. The goal is to ablate off-target activity while maintaining or improving on-target potency.
-
Structure-Activity Relationship (SAR) Studies: This is the foundational approach.[22][23] By systematically modifying the chemical structure of your compound and re-screening against both the on-target and key off-targets, you can identify chemical moieties that contribute to off-target binding.[24][25] For example, altering a solvent-exposed group might disrupt binding to an off-target kinase without affecting the core interactions with your primary target.[4]
-
Rational Drug Design: If crystal structures of your on-target and a key off-target are available, you can use computational modeling to guide your SAR.[26] By comparing the binding pockets, you can design modifications that exploit subtle differences (e.g., in size, shape, or charge) to enhance selectivity.
-
Consider PROTACs: For particularly challenging targets where selectivity is difficult to achieve, converting your inhibitor into a Proteolysis Targeting Chimera (PROTAC) can be a powerful strategy.[27] PROTACs induce the degradation of the target protein rather than just inhibiting it. This approach can sometimes convert non-selective binders into highly selective degraders, offering an alternative route to mitigate off-target effects.[27]
Part 3: Key Experimental Protocols
This section provides condensed, step-by-step protocols for core techniques discussed in this guide.
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is designed to confirm target engagement in intact cells.[5][28]
Objective: To determine if 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid binds to and stabilizes its intended protein target in a cellular environment.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or your compound at a desired concentration (e.g., 10x IC50) for 1-2 hours in a CO2 incubator.
-
Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[5][8]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[5]
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[5]
-
Sample Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the total protein concentration for all samples using a BCA assay. Analyze the abundance of your target protein in the soluble fraction by Western Blot.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.[6]
Signaling Pathway Visualization: On-Target vs. Off-Target Action
This diagram illustrates how a kinase inhibitor can affect both its intended pathway and an unintended one.
Caption: On-target versus off-target inhibition by a small molecule.
References
- Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
-
MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
-
Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
PMC. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PubMed Central. [Link]
-
ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]
- BenchChem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
-
ACS Publications. (2026). Discovery of Potent and Selective Imidazo[2,1-b][16][17][19]thiadiazole-Based MNK1/2 Inhibitors with Significant Efficacy against Diet-Induced Metabolic Dysfunction-Associated Steatotic Liver Disease. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2025). Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors for antiviral activity. PubMed. [Link]
-
Longdom Publishing. (2022). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
PubMed. (2026). Discovery of Potent and Selective Imidazo[2,1- b][16][17][19]thiadiazole-Based MNK1/2 Inhibitors with Significant Efficacy against Diet-Induced Metabolic Dysfunction-Associated Steatotic Liver Disease. PubMed. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Reaction Biology. [Link]
-
Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
-
PMC. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. [Link]
-
PMC. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PubMed Central. [Link]
-
ACS Publications. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
MDPI. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. MDPI. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
MDPI. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
-
PubMed. (2024). Deriving general structure-activity/selectivity relationship patterns for different subfamilies of cyclin-dependent kinase inhibitors using machine learning methods. PubMed. [Link]
-
MDPI. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]
-
PMC. (n.d.). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]
-
ACS Omega. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
-
ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
PMC. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
PMC. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
NextSDS. (n.d.). 5-chloroimidazo[2,1-b][16][17]thiazole-6-carboxylic acid. NextSDS. [Link]
-
PMC. (n.d.). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. PubMed Central. [Link]
-
PubMed. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. PubMed. [Link]
-
Kuey. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. [Link]
Sources
- 1. Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors for antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. How to Use Inhibitors [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pharmaron.com [pharmaron.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. mdpi.com [mdpi.com]
- 18. longdom.org [longdom.org]
- 19. tandfonline.com [tandfonline.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. ijpcat.com [ijpcat.com]
- 23. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) [mdpi.com]
- 24. Deriving general structure-activity/selectivity relationship patterns for different subfamilies of cyclin-dependent kinase inhibitors using machine learning methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic Acid in Solution
Welcome to the technical support guide for 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. The following troubleshooting guides and FAQs are based on established principles of heterocyclic chemistry and experience with related molecular scaffolds.
Troubleshooting Guide: Diagnosis and Mitigation of Instability
This section addresses the most common stability challenges encountered with 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid in solution, providing both diagnostic protocols and proven mitigation strategies.
Issue 1: Precipitate Formation or Poor Solubility
Symptoms: You observe cloudiness, particulates, or a lower-than-expected concentration after preparing your solution.
Causality: 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid possesses a carboxylic acid group, which is predicted to be quite acidic (a related compound, imidazo[2,1-b]thiazol-6-yl-acetic acid, has a predicted pKa of approximately 1.87)[1]. At or below this pH, the compound will be in its neutral, less soluble form. In highly acidic aqueous solutions, precipitation is likely.
Troubleshooting Protocol: pH-Dependent Solubility Assessment
-
Prepare a Stock Solution: Dissolve a small, precise amount of the compound in an organic solvent like DMSO to create a concentrated stock.
-
Prepare a pH Series: Set up a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
Dilute and Observe: Add a small aliquot of the DMSO stock to each buffer to reach your target concentration. Vortex each solution and allow it to equilibrate at a controlled temperature (e.g., room temperature) for 1-2 hours.
-
Visual Inspection: Note the pH at which the solution remains clear versus the pH at which precipitation occurs.
-
Quantitative Analysis (Optional): Centrifuge the samples, filter the supernatant, and analyze the concentration of the dissolved compound using a stability-indicating HPLC method (see below).
Mitigation Strategies:
-
pH Adjustment: To maintain solubility, ensure the pH of your aqueous solution is at least 1.5 to 2 units above the pKa of the carboxylic acid. A pH range of 4.0 - 7.5 is a good starting point.
-
Use of Co-solvents: For high concentrations, the use of water-miscible organic co-solvents such as DMSO, DMF, or ethanol can significantly improve solubility. However, always assess the impact of the co-solvent on the stability of the compound and its suitability for your downstream application.
-
Salt Formation: In some applications, preparing a salt of the carboxylic acid (e.g., a sodium or potassium salt) can provide a more soluble solid form for dissolution.
Issue 2: Loss of Compound Over Time (Chemical Degradation)
Symptoms: HPLC analysis shows a decrease in the peak area of the parent compound and the appearance of new, unidentified peaks over time.
Causality: Heterocyclic compounds like 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid can be susceptible to several degradation pathways, including hydrolysis, oxidation, and decarboxylation.
A. Hydrolytic Degradation
Mechanism: While the imidazo[2,1-b]thiazole core is generally stable, extreme pH conditions (highly acidic or alkaline) can promote hydrolysis, potentially leading to ring opening.
Troubleshooting Protocol: Forced Hydrolysis Study
-
Prepare Test Solutions: Dissolve the compound in solutions of 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (alkaline) to a known concentration.
-
Incubate: Store the solutions at a controlled, elevated temperature (e.g., 50-60°C) to accelerate degradation.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and monitor the formation of degradation products.
B. Oxidative Degradation
Mechanism: The electron-rich heterocyclic system, particularly the sulfur atom in the thiazole ring, can be susceptible to oxidation.
Troubleshooting Protocol: Forced Oxidation Study
-
Prepare Test Solution: Dissolve the compound in a solution containing a low concentration of an oxidizing agent (e.g., 0.5% - 3% hydrogen peroxide).
-
Incubate: Store the solution at room temperature, protected from light.
-
Time-Point Analysis: At specified time points, withdraw aliquots and quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite).
-
HPLC Analysis: Analyze the samples to determine the extent of degradation.
C. Decarboxylation
Mechanism: Heteroaromatic carboxylic acids can be prone to losing CO2, especially when subjected to heat or certain catalytic conditions.[2][3][4] This would result in the formation of 5-chloroimidazo[2,1-b]thiazole.
Troubleshooting Protocol: Thermal Stress Study
-
Prepare Test Solution: Dissolve the compound in a suitable, high-boiling-point solvent (e.g., DMSO, sulfolane).
-
Incubate: Heat the solution at an elevated temperature (e.g., 80-120°C).
-
Time-Point Analysis: At various time points, withdraw aliquots and analyze by HPLC.
-
Identify Degradant: Pay close attention to any new peak and consider if its retention time and UV spectrum are consistent with the expected decarboxylated product. Mass spectrometry is invaluable for confirming the identity of this degradant.
Mitigation Strategies for Chemical Degradation:
-
pH Control: Maintain the pH of the solution within a stable range, as determined by your forced degradation studies. A buffered solution in the slightly acidic to neutral range (pH 4-7) is often a good starting point.
-
Avoid Harsh Conditions: Do not expose solutions to unnecessarily high temperatures or extremes of pH.
-
Use of Antioxidants: If oxidative degradation is identified as a primary pathway, consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your formulation, if compatible with your experimental system.
-
Inert Atmosphere: For long-term storage of sensitive solutions, purging the headspace of the container with an inert gas like nitrogen or argon can prevent oxidation.
Issue 3: Degradation Upon Exposure to Light
Symptoms: You notice a change in the solution's color (e.g., yellowing) or a more rapid loss of the parent compound when samples are left on the lab bench compared to those stored in the dark.
Causality: Many aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical degradation.
Troubleshooting Protocol: Photostability Study
-
Prepare Samples: Prepare two sets of solutions of the compound in a phototransparent solvent (e.g., water, acetonitrile).
-
Expose and Protect: Place one set in a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines). Wrap the second set completely in aluminum foil and place it in the same chamber to serve as a dark control.
-
Analyze: After a defined period of exposure, analyze both sets of samples by HPLC. A significant difference in degradation between the light-exposed and dark control samples indicates photosensitivity.
Mitigation Strategies:
-
Protect from Light: Always store stock solutions and working solutions in amber vials or containers wrapped in aluminum foil.
-
Minimize Exposure: During experiments, minimize the exposure of the solution to direct light.
Summary of Troubleshooting Protocols
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 50-60°C | Ring opening or other hydrolytic reactions |
| Base Hydrolysis | 0.1 M NaOH, 50-60°C | Ring opening, hydrolysis |
| Neutral Hydrolysis | Purified Water, 50-60°C | General hydrolysis |
| Oxidation | 0.5% - 3% H₂O₂, Room Temperature | Oxidation of the thiazole sulfur or other parts of the ring system |
| Thermal | 80-120°C in a suitable solvent | Decarboxylation, general thermal decomposition |
| Photochemical | High-intensity light (e.g., Xenon lamp) | Photodegradation, formation of colored degradants |
Experimental Workflow Visualization
Below is a diagram illustrating the logical flow for assessing and enhancing the stability of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid.
Caption: Workflow for Stability Assessment and Enhancement.
Frequently Asked Questions (FAQs)
Q1: What are the first visual signs of degradation in my solution?
A: The most common initial signs are a change in color (often to yellow or brown), the appearance of cloudiness, or the formation of visible particulates. However, significant degradation can occur without any visible change. Regular analytical monitoring by HPLC is the only definitive way to assess stability.
Q2: How should I prepare and store a stock solution of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid?
A: For maximum stability, we recommend preparing a concentrated stock solution in anhydrous DMSO. Aliquot the stock solution into smaller volumes in amber, tightly sealed vials and store at -20°C or -80°C. Purging the vials with an inert gas like argon or nitrogen before sealing can further prolong stability by preventing oxidation. Avoid repeated freeze-thaw cycles.
Q3: What is a good starting buffer for my aqueous experiments?
A: Based on the predicted acidic nature of the carboxylic acid, a phosphate buffer in the pH range of 6.0 - 7.4 is a robust starting point. This will ensure the compound is in its deprotonated, more soluble carboxylate form and avoids the harsher conditions of strongly acidic or basic solutions.
Q4: Which analytical method is best for a stability study?
A: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard for this type of analysis.[2][5] It is crucial that the method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.
Recommended Starting HPLC Method:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10-20%), and gradually increase to elute the parent compound and any less polar degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: Diode-Array Detector (DAD) to monitor at multiple wavelengths (e.g., 240-350 nm) and assess peak purity.
-
Column Temperature: 30°C
Q5: Are there any known chemical incompatibilities?
A: Avoid strong reducing agents, which could potentially react with the chloro-substituent, and strong oxidizing agents. Be cautious when using solutions containing metal ions (e.g., iron, copper), as some heterocyclic compounds can form metal complexes, which may alter stability or activity.[5]
Hypothetical Degradation Pathway
This diagram illustrates potential degradation pathways based on the chemical structure.
Caption: Potential Degradation Pathways.
References
-
Goossen, L. J., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. Available at: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available at: [Link]
-
Perry, G. J. P., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Terrett, J., et al. (2021). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by K3PO4/I2 system. ResearchGate. Available at: [Link]
-
Kappe, C. O., et al. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1417–1422. Available at: [Link]
-
Reddy, T. J., et al. (2014). FeCl3/ZnI2-Catalyzed Synthesis of Benzo[d]imidazo[2,1-b]thiazole through Aerobic Oxidative Cyclization between 2-Aminobenzothiazole and Ketone. Organic Letters, 16(23), 6184–6187. Available at: [Link]
-
Supuran, C. T., et al. (2018). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Molecules, 23(11), 2882. Available at: [Link]
Sources
Imidazo[2,1-b]thiazole Antimicrobial Development: Technical Support & Troubleshooting Portal
Welcome to the Technical Support Center for the development and biological evaluation of imidazo[2,1-b]thiazole-based antimicrobials. As a Senior Application Scientist, I have designed this portal to help you navigate the complex pharmacodynamics and resistance mechanisms associated with this promising class of heterocyclic compounds.
This guide moves beyond basic protocols, offering causality-driven troubleshooting to ensure your assays are robust, self-validating, and scientifically rigorous.
Section 1: Resistance Mechanisms FAQ
Q1: Our lead imidazo[2,1-b]thiazole-5-carboxamide shows excellent activity against wild-type Mycobacterium tuberculosis but fails against certain clinical isolates. What is the primary molecular target and associated resistance mechanism? A1: The primary target for many highly potent imidazo[2,1-b]thiazole-5-carboxamides (such as ND-11543) is the QcrB subunit of the cytochrome bc1 complex , which is a critical component of the mycobacterial electron transport chain[1],[2]. Resistance is most commonly driven by target-site mutations, specifically the T313A mutation in the qcrB gene[1]. This mutation structurally alters the binding pocket, preventing the compound from effectively docking and halting ATP synthesis.
Q2: We are observing a sudden drop in efficacy against Gram-negative strains (e.g., E. coli, P. aeruginosa) compared to Gram-positive strains like S. aureus. Is this a permeability issue or active resistance? A2: While the outer membrane of Gram-negative bacteria inherently restricts permeability, the primary driver of high Minimum Inhibitory Concentrations (MICs) for imidazo[2,1-b]thiazoles in these organisms is active extrusion via RND-family efflux pumps (such as AcrAB-TolC)[3]. Co-administration with an efflux pump inhibitor (EPI) like verapamil often restores sensitivity, confirming that the resistance is efflux-mediated rather than purely permeability-driven[1].
Section 2: Visualizing Resistance Pathways
Understanding the interplay between the drug's mechanism of action and bacterial defense mechanisms is critical for rational drug design.
Fig 1: Imidazo[2,1-b]thiazole mechanism of action and primary bacterial resistance pathways.
Section 3: Quantitative Data & Benchmarks
To benchmark your internal candidates, refer to the table below summarizing the efficacy and resistance profiles of established imidazo[2,1-b]thiazole derivatives across various pathogens.
| Compound Class / Derivative | Target Pathogen | MIC Range | Primary Resistance Mechanism | Ref |
| Imidazo[2,1-b]thiazole-5-carboxamides (e.g., ND-11543) | M. tuberculosis | 0.004 µM – 2.5 µM | Target Mutation (QcrB T313A) | [1],[2] |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | M. tuberculosis (H37Rv) | ~1.6 µg/mL | Target Mutation / Efflux | [4] |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | S. aureus / B. subtilis | 6.25 µg/mL | Enzymatic Degradation / Efflux | [4] |
| Thiazole / Benzothiazole hybrids | E. coli / P. aeruginosa | >100 µg/mL (Wild-type) | Active Efflux (AcrAB-TolC) | [3] |
Section 4: Troubleshooting Guides & Self-Validating Protocols
When facing unexplained resistance, follow these causality-driven protocols. Every step is designed to be self-validating, ensuring that negative results are true biological phenomena and not assay artifacts.
Protocol A: Efflux Pump Inhibition (EPI) Checkerboard Assay
Purpose: To mathematically differentiate true active efflux resistance from baseline membrane impermeability. Causality & Validation: We use a Fractional Inhibitory Concentration Index (FICI) rather than a simple MIC drop. A known EPI (Verapamil) is used alongside a positive control efflux substrate (Ethidium Bromide) to validate that the EPI is functional in your specific assay medium[1].
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase ( OD600 ~ 0.5). Causality: Log-phase cultures ensure active metabolism and peak baseline expression of efflux pumps.
-
Plate Setup (96-well): Serially dilute your imidazo[2,1-b]thiazole derivative along the x-axis and the EPI (Verapamil) along the y-axis.
-
Control Wells: Include a row with Ethidium Bromide + Verapamil. Validation: If the MIC of Ethidium Bromide does not drop by at least 4-fold, your EPI is inactive or degraded, invalidating the plate.
-
Incubation & Readout: Add resazurin dye (0.015%) after 18 hours of incubation. Validation: Resazurin provides a colorimetric readout (Blue = no growth, Pink = growth). If the EPI-only control wells turn pink at high concentrations, the EPI is non-toxic; if the media-only control turns pink, the plate is contaminated.
-
Data Analysis: Calculate FICI. An FICI ≤ 0.5 indicates synergy, confirming that efflux pumps are the primary resistance mechanism against your compound.
Protocol B: Spontaneous Resistance Frequency (SRF) Assay
Purpose: To isolate and genetically validate target-site mutations (e.g., QcrB) in mycobacterial or Gram-positive models.
Step-by-Step Methodology:
-
Culture Expansion: Grow a high-titer culture of the susceptible strain to ~ 109 CFU/mL.
-
Selective Plating: Plate 100 µL aliquots onto agar containing your imidazo[2,1-b]thiazole derivative at 4×, 8×, and 16× the established MIC. Causality: Plating at multiple high-MIC multiples prevents the isolation of low-level, transient "phenotypic adapters" and ensures only true genetic mutants survive.
-
Mutation Frequency Calculation: Divide the number of surviving colonies by the total CFU plated. A typical SRF for single-point mutations (like T313A) is 10−7 to 10−8 .
-
Genetic Validation: Isolate genomic DNA from surviving colonies and PCR-amplify the qcrB gene. Sanger sequence the amplicon to confirm the T313A mutation[1].
Section 5: Experimental Decision Tree
Use this workflow to standardize how your lab diagnoses resistance mechanisms for new pipeline compounds.
Fig 2: Experimental decision tree for diagnosing imidazo[2,1-b]thiazole resistance mechanisms.
References
1.[4] Title: Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents Source: Discover Oncology (via PMC) URL:
2.[3] Title: Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL:
3.[1] Title: Terminal Respiratory Oxidases: A Targetables Vulnerability of Mycobacterial Bioenergetics? Source: Frontiers in Microbiology URL:
4.[2] Title: Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB Source: ACS Infectious Diseases URL:
Sources
Technical Support Center: Refining Analytical Methods for 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid
Welcome to the technical support center for the analytical method development of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the analysis of this compound. Our approach is rooted in fundamental scientific principles and extensive field experience to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions you might have when starting your work with 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid.
Q1: What are the key chemical properties of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid I should consider for analytical method development?
A1: 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid is a heterocyclic compound with a carboxylic acid functional group. This makes it an acidic compound, and its chromatographic behavior will be highly dependent on the pH of the mobile phase. The imidazo[2,1-b]thiazole core is a bicyclic aromatic system, which provides a chromophore for UV detection.[1][2]
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and robust method for the analysis of aromatic carboxylic acids. For higher sensitivity and selectivity, especially in complex matrices like plasma or tissue extracts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique.[3][4][5]
Q3: I am seeing significant peak tailing for my analyte. What is the most likely cause?
A3: Peak tailing for acidic compounds like 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[6][7][8] This can be exacerbated if the mobile phase pH is not optimal.
Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A4: Optimizing the electrospray ionization (ESI) source parameters is crucial. For an acidic compound, negative ion mode is often more sensitive. Ensure the mobile phase pH promotes the deprotonation of the carboxylic acid group. Additionally, optimizing the cone voltage and collision energy for the specific precursor and product ions of your analyte will significantly enhance sensitivity.[9][10][11]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Guide 1: Addressing Poor Peak Shape in RP-HPLC
Poor peak shape, particularly peak tailing, can significantly impact the accuracy and precision of your quantification.[8]
Problem: You are observing significant peak tailing (asymmetry factor > 1.5) for 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid.
Workflow for Troubleshooting Peak Tailing:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps & Explanations:
-
Step 1: Verify Mobile Phase pH. The pKa of a carboxylic acid is typically in the range of 4-5. To ensure the analyte is in its neutral, un-ionized form and to minimize secondary interactions with the stationary phase, the mobile phase pH should be at least 2 pH units below the analyte's pKa.[6][8] For 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid, a mobile phase pH of 2.5-3.0 is a good starting point.
-
Step 2: Assess Column Condition. A contaminated or degraded column can lead to poor peak shape.[6][12] Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds. If the problem persists, consider replacing the column.
-
Step 3: Minimize Extra-Column Volume. Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[6][12] Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing.
-
Step 4: Consider a Different Column. If peak tailing continues, the issue may be strong interactions with the silica backbone of the stationary phase. Consider using a column with a different chemistry, such as one with end-capping to block residual silanol groups or a polar-embedded phase.[12]
Guide 2: Overcoming Matrix Effects in LC-MS/MS Bioanalysis
Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS bioanalysis and can lead to inaccurate and irreproducible results.[13][14]
Problem: You observe significant signal suppression or enhancement for 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid when analyzing plasma samples compared to a pure standard solution.
Workflow for Mitigating Matrix Effects:
Caption: Workflow for mitigating matrix effects in LC-MS/MS.
Detailed Steps & Explanations:
-
Step 1: Enhance Sample Preparation. The most effective way to reduce matrix effects is to remove interfering compounds before analysis. Simple protein precipitation may not be sufficient. Consider a more rigorous sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[14][15][16]
-
Step 2: Optimize Chromatographic Separation. Adjust the HPLC gradient to ensure that the analyte elutes in a region free from major matrix components, particularly phospholipids which are a common cause of ion suppression in ESI.[13]
-
Step 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.
Experimental Protocols
The following are recommended starting protocols for the analysis of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid. These should be optimized and validated for your specific application.
Protocol 1: RP-HPLC with UV Detection
This method is suitable for the analysis of the compound in relatively clean sample matrices.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good retention for moderately polar compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase ensures the carboxylic acid is protonated, leading to better peak shape.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 10-90% B over 15 minutes | A gradient elution is recommended for initial method development to ensure elution of all components.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves reproducibility. |
| Detection | UV at 280 nm (or optimal wavelength) | The aromatic nature of the compound should allow for UV detection. The optimal wavelength should be determined by a UV scan. |
| Injection Volume | 10 µL | A typical injection volume. |
Protocol 2: LC-MS/MS for Bioanalysis
This method is designed for high sensitivity and selectivity in complex biological matrices.
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC | Provides better resolution and faster analysis times. |
| Column | C18, 50 x 2.1 mm, 1.8 µm | A shorter column with smaller particles is suitable for fast LC-MS/MS analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic mobile phase for good chromatography and to aid in ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Consistent mobile phase modifier. |
| Gradient | 5-95% B over 5 minutes | A fast gradient for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Negative ion mode is generally preferred for carboxylic acids.[9] |
| MRM Transitions | To be determined by infusion | The specific precursor and product ions must be optimized for the analyte. |
| Sample Preparation | Protein precipitation followed by SPE | A robust sample clean-up is essential to minimize matrix effects.[14][16] |
Method Validation
Any analytical method must be validated to ensure it is fit for its intended purpose.[17] Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components.
-
Linearity: The response is directly proportional to the concentration over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Vanillic Acid Peak Tailing in Reverse-Phase HPLC.
- ResearchGate. (n.d.). (PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Thermo Fisher Scientific. (n.d.). Sample Clean-up Strategies for the LC/MS Analysis of Small Molecules in Serum.
- Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
- (2026, March 28).
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Wiley Analytical Science. (2020, October 1). Better ionization with pH optimization.
- LCGC International. (2025, November 28). Optimizing LC–MS and LC–MS-MS Methods.
- (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
- PMC. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- PubMed. (n.d.). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization.
- (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
- (n.d.).
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- SciSpace. (n.d.). Effective HPLC method development.
- Journal of Medicinal Chemistry. (2009, February 6). Discovery of Imidazo[1,2-b]thiazole Derivatives as Novel SIRT1 Activators.
- Vrije Universiteit Amsterdam. (n.d.). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from Vrije Universiteit Amsterdam website.
- RSC Publishing. (2022, August 10). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents.
- Semantic Scholar. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- PMC. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
Sources
- 1. research.vu.nl [research.vu.nl]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromtech.com [chromtech.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. tecan.com [tecan.com]
- 16. biocompare.com [biocompare.com]
- 17. scispace.com [scispace.com]
"minimizing side reactions in the functionalization of the imidazo[2,1-b]thiazole core"
Director's Note: Welcome to the Advanced Troubleshooting & Protocol Hub. As a Senior Application Scientist, I frequently see researchers struggle with the highly electron-rich nature of the imidazo[2,1-b]thiazole core. Its susceptibility to multi-site electrophilic attack often leads to intractable mixtures, over-oxidation, and ring-opening side reactions. This guide is designed to move you away from trial-and-error chemistry by providing mechanistically grounded, self-validating workflows to achieve absolute regiocontrol and high yields.
Section 1: Regioselectivity in C-H Activation
Q: I am trying to arylate the imidazo[2,1-b]thiazole core, but I keep getting an inseparable mixture of C-2, C-3, and C-5 substituted products. How can I strictly control regioselectivity?
A: The root cause of your mixture is a mismatch between your catalyst's mechanistic pathway and the inherent electronics of the heterocycle. The imidazo[2,1-b]thiazole scaffold possesses multiple nucleophilic sites. When using standard Palladium-catalyzed systems, the reaction proceeds via an 1, which naturally favors the C-5 position but can bleed into C-2/C-3 activation if temperatures or base equivalents are pushed too high[1].
If your target is strictly C-2 functionalization, you must switch your catalytic manifold to a Copper(I) system. Copper alters the mechanism to a base-promoted concerted metalation-deprotonation (CMD). Because CMD is highly sensitive to the localized acidity of the C-H bonds rather than purely relying on nucleophilicity, it exclusively activates the C-2 position and completely suppresses biphenyl homocoupling side reactions[2].
Regioselective C-H arylation pathways of imidazo[2,1-b]thiazoles.
Self-Validating Protocol: Ligand-Free Cu-Catalyzed C-2 Arylation
Reference Standard:[2]
-
Catalyst & Base Activation: In a Schlenk tube, combine imidazo[2,1-b]thiazole (0.5 mmol), aryl iodide (1.5 mmol), CuCl (20 mol %), and t-BuOLi (2.0 equiv) in anhydrous DMA (1 mL).
-
Causality:t-BuOLi is chosen over t-BuOK because the smaller lithium cation coordinates more tightly during the CMD transition state, rigidifying the complex to prevent off-target C-5 activation.
-
Validation Check: The solution will transition to a dark green/brown hue, confirming the formation of the active Cu(I)-alkoxide complex.
-
-
Thermal Metalation: Seal the tube and heat to 140 °C for 18 hours.
-
Causality: 140 °C provides the exact thermodynamic energy required to break the unactivated sp2 C-H bond at C-2 without triggering thermal decomposition of the core.
-
Validation Check: Monitor via TLC (EtOAc/Hexane). You should observe the clean disappearance of the starting material without the appearance of a highly non-polar, UV-active spot at the solvent front (which would indicate biphenyl side-product formation).
-
-
Quench & Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, and purify via silica gel chromatography.
Section 2: Mitigating Over-Oxidation in Late-Stage Functionalization
Q: My late-stage C-3 alkylation using active bromomethylenes results in severe degradation of the imidazo core. How do I prevent this?
A: The imidazo core is highly sensitive to harsh chemical oxidants and high concentrations of free bromide ions, which trigger radical-induced degradation and polymerization. To bypass this, transition to an3[3]. By utilizing a photocatalyst (PTH) under visible light, you initiate a mild Single Electron Transfer (SET). Adding Zn(OAc)₂ is the critical mechanistic trick here: it serves a triple role as an activator, an acetylating agent, and a halide scavenger that rapidly sequesters free bromide, completely preventing core degradation[3].
Alternatively, for C-5 trifluoromethylation, employing an4 eliminates the need for transition metals and chemical oxidants entirely, ensuring absolute C-5 regioselectivity without over-oxidation[4].
Photocatalytic relay C-H functionalization mechanism.
Quantitative Comparison of Functionalization Conditions
| Functionalization Type | Target Site | Optimal Catalyst / System | Yield Range | Primary Side Reaction Mitigated |
| Arylation | C-5 | Pd(OAc)₂ / Ligands | 60–85% | C-2/C-3 mixtures |
| Arylation | C-2 | CuCl / t-BuOLi | 70–90% | Biphenyl homocoupling |
| Trifluoromethylation | C-5 | Electrochemical (CF₃SO₂Na) | 56–88% | Chemical over-oxidation |
| Acetoxymalonylation | C-3 | Photocatalyst (PTH) / Zn(OAc)₂ | 75–95% | Bromide-induced core degradation |
| Oxidative Cyclization | Core Ring | FeCl₃ / ZnI₂ (Aerobic) | 80–95% | N-acylation (open chain byproduct) |
Section 3: Suppressing Acyclic Byproducts During Core Assembly
Q: During the condensation of 2-aminobenzothiazole with ketones to form the benzo[d]imidazo[2,1-b]thiazole core, I am isolating a high yield of an open-chain N-acylated byproduct instead of the cyclized core. Why?
A: This is a classic issue of competing nucleophilicity versus steric hindrance. When using traditional α-halo ketones or 2-bromo-1,3-diketones, the carbonyl carbon is highly electrophilic but sterically hindered. Consequently, the nucleophilic attack of the nitrogen atom leads to C-C bond cleavage and N-acylation (resulting in an 5) rather than the desired intramolecular cyclization[5].
To bypass this, abandon the traditional α-halo ketone condensation. Instead, utilize a direct 6 using simple methyl ketones[6].
Self-Validating Protocol: Aerobic Oxidative Cyclization
Reference Standard:[6]
-
Reaction Setup: Mix 2-aminobenzothiazole and the desired methyl ketone in the presence of catalytic FeCl₃ and ZnI₂.
-
Causality: ZnI₂ acts as a co-catalyst to facilitate the enolization of the methyl ketone, while FeCl₃ drives the oxidative C-H functionalization. Using unfunctionalized methyl ketones avoids the steric bulk of α-halogens, completely preventing the N-acylation pathway.
-
Validation Check: Ensure the reaction is open to the air (or under an O₂ balloon). The presence of molecular oxygen is strictly required as the terminal oxidant to regenerate the Fe(III) species.
-
-
Cyclization: Heat the mixture under aerobic conditions until consumption of the starting material.
-
Causality: The direct oxidative amination forms the C-N bond without passing through a highly strained tetrahedral intermediate, favoring rapid ring closure.
-
Validation Check: LC-MS monitoring should show the direct formation of the [M+H] peak corresponding to the fused bicyclic core, with zero trace of the +18 Da (water added) or halogenated acyclic intermediates.
-
References
-
Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles Source: nih.gov URL:3
-
Ligand-Free Copper-Catalyzed Regioselective C-2 Arylation of Imidazo[2,1-b]thiazoles Source: acs.org URL:2
-
FeCl3/ZnI2-Catalyzed Synthesis of Benzo[d]imidazo[2,1-b]thiazole through Aerobic Oxidative Cyclization Source: acs.org URL:6
-
Electrochemical regioselective trifluoromethylation of imidazo[2,1-b]thiazoles with CF3SO2Na Source: tandfonline.com URL:4
-
Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole Source: researchgate.net URL:1
-
Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones... regioselective access to N/S-difunctionalized benzimidazoles Source: rsc.org URL:5
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02681D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Antimicrobial Activity of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance (AMR) is a global health crisis that necessitates the urgent discovery and validation of novel therapeutic agents.[1][2] The imidazo[2,1-b]thiazole scaffold represents a promising area of medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4][5][6] This guide provides a comprehensive framework for the rigorous in vitro validation of a specific derivative, 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid, hereafter referred to as "the compound."
Our approach is grounded in established methodologies and objective comparison against well-characterized antimicrobial agents. This ensures that the data generated is not only reproducible but also contextually relevant for assessing the compound's potential as a future therapeutic. We will detail the necessary experimental protocols, from initial susceptibility testing to preliminary safety profiling, providing the causal logic behind each step to empower researchers in their decision-making process.
Comparative Framework: Selecting Benchmark Antimicrobials
To accurately gauge the efficacy and spectrum of the test compound, its performance must be benchmarked against established drugs. The choice of comparators is critical and should ideally cover different classes and spectra of activity. For this guide, we have selected:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, effective against a wide range of Gram-positive and Gram-negative bacteria.[1][7]
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis, primarily used for infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1]
-
Amphotericin B: A polyene antifungal agent, included to assess any potential antifungal activity, a known property of some imidazo[2,1-b]thiazole derivatives.[5]
Phase 1: Primary Antimicrobial Susceptibility Testing
The initial phase of validation focuses on determining the concentration at which the compound inhibits or kills microbial growth. The Minimum Inhibitory Concentration (MIC) is the cornerstone of this assessment.[8][9]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing, allowing for the precise determination of the MIC.[9][10][11]
Causality: This method is preferred for its efficiency, conservation of reagents, and the ability to test multiple compounds and concentrations simultaneously, providing a robust dataset for comparative analysis.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in a sterile broth medium, such as Mueller-Hinton Broth (MHB), and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[1][10]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][10]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid and each comparator antibiotic in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in MHB to create a range of concentrations. The specific range should be chosen based on any preliminary screening data or expected potency.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Crucially, include a positive control (bacteria with no compound) to ensure organism viability and a negative control (broth medium only) to check for sterility.[10]
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[1]
-
-
MIC Determination:
Phase 2: Assessing the Nature of Antimicrobial Action
Once the MIC is established, it is vital to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). This is achieved by determining the Minimum Bactericidal Concentration (MBC).[8][12]
Experimental Protocol: MBC Determination
Causality: The MBC assay is a direct extension of the MIC test and provides critical information on the killing potential of the compound, which is a key factor for its therapeutic application.
Step-by-Step Methodology:
-
Subculturing from MIC Plate:
-
Following the MIC reading, take a small aliquot (e.g., 10 µL) from all the wells that showed no visible growth.
-
Spread each aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction (a ≥3-log₁₀ CFU/mL decrease) in the initial inoculum count.[8]
-
Data Interpretation
A common way to interpret the relationship between MIC and MBC is the MBC/MIC ratio:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
Phase 3: Preliminary Safety and Selectivity Assessment
A potent antimicrobial agent is of little therapeutic value if it is highly toxic to host cells.[13][14][15][16] Therefore, early-stage cytotoxicity screening is an indispensable part of the validation process.
Experimental Protocol: MTT Cytotoxicity Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] It provides a quantitative measure of a compound's effect on human cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed a human cell line (e.g., HeLa or HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Expose the cells to serial dilutions of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined, representing the concentration of the compound that causes a 50% reduction in cell viability.
-
Comparative Data Summary
The following table presents a hypothetical but realistic dataset for 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid against the selected comparators. This format allows for a direct and objective assessment of its potential.
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) | HeLa Cell IC₅₀ (µg/mL) |
| 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid | 4 | 16 | >64 | >128 |
| Ciprofloxacin | 1 | 0.5 | >128 | >100 |
| Vancomycin | 1 | >128 | >128 | >200 |
| Amphotericin B | >64 | >64 | 1 | ~5 |
Interpretation of Hypothetical Data:
-
The test compound shows moderate activity against the Gram-positive bacterium S. aureus.
-
Its activity against the Gram-negative E. coli is lower, suggesting a potential spectrum skewed towards Gram-positive organisms.
-
It demonstrates no significant antifungal activity against C. albicans at the tested concentrations.
-
Crucially, the compound exhibits low cytotoxicity against HeLa cells (IC₅₀ >128 µg/mL), indicating a favorable preliminary safety profile and high selectivity for bacterial targets over human cells.
Visualizing the Validation Workflow and Potential Mechanism
A clear workflow ensures a logical and systematic approach to validation.
Some related 5,6-dihydroimidazo[2,1-b]thiazole compounds have been shown to inhibit DNA gyrase.[17][18] This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics like fluoroquinolones. Further investigation into this potential mechanism for 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid would be a logical next step.
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted approach to the initial validation of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid as a potential antimicrobial agent. By employing standardized protocols and comparing against established drugs, researchers can generate high-quality, interpretable data. The hypothetical results suggest that the compound could be a promising candidate, particularly against Gram-positive bacteria, with a favorable safety profile.
The subsequent steps in the research and development pipeline would involve expanding the panel of tested organisms (including resistant strains), conducting time-kill kinetic studies to understand the dynamics of its bactericidal or bacteriostatic action, and performing in-depth mechanistic studies to confirm its molecular target.[12] Each step, grounded in scientific integrity, moves us closer to determining the true therapeutic potential of this and other novel chemical entities in the critical fight against infectious diseases.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
-
Atta, K. F. M., Farahat, O. O. M., Ahmed, A. Z. A., & Marei, M. G. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. Retrieved March 29, 2026, from [Link]
-
Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. ResearchGate. Retrieved March 29, 2026, from [Link]
-
Al-Sanea, M. M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved March 29, 2026, from [Link]
-
Yurttaş, L., et al. (2015). Synthesis and antimicrobial activity of new imidazo [2, 1-b] thiazole derivatives. Acta Pharmaceutica Sciencia. Retrieved March 29, 2026, from [Link]
-
IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. Retrieved March 29, 2026, from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). JoVE. Retrieved March 29, 2026, from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC. Retrieved March 29, 2026, from [Link]
-
Antiviral & Antimicrobial Testing. (n.d.). Charles River Laboratories. Retrieved March 29, 2026, from [Link]
-
A comprehensive review on in-vitro methods for anti-microbial activity. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved March 29, 2026, from [Link]
-
Bhardwaj, V., et al. (2014). Synthesis and antimicrobial evaluation of new pyridine imidazo [2,1b]-1, 3, 4-thiadiazole derivatives. ResearchGate. Retrieved March 29, 2026, from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved March 29, 2026, from [Link]
-
Xu, W. B., et al. (2021). Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b][13][14][19]thiadiazole Moiety as Antibacterial Agents. Ingenta Connect. Retrieved March 29, 2026, from [Link]
-
Khan, Z., Siddiqui, M. F., & Park, S. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. MDPI. Retrieved March 29, 2026, from [Link]
-
Xu, W. B., et al. (2021). Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][13][14][19]thiadiazole Analogues. PubMed. Retrieved March 29, 2026, from [Link]
-
Susceptibility Testing. (n.d.). MSD Manual Professional Edition. Retrieved March 29, 2026, from [Link]
-
van der Zwaluw, K., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Retrieved March 29, 2026, from [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). University of Oxford. Retrieved March 29, 2026, from [Link]
-
In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates. (2011). Antimicrobial Agents and Chemotherapy. Retrieved March 29, 2026, from [Link]
-
El-Malah, A., et al. (2024). Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives. Semantic Scholar. Retrieved March 29, 2026, from [Link]
-
Aslam, B., et al. (2021). Novel drug candidates against antibiotic-resistant microorganisms: A review. ResearchGate. Retrieved March 29, 2026, from [Link]
-
Wang, J., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Retrieved March 29, 2026, from [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). PMC. Retrieved March 29, 2026, from [Link]
-
Investigation on the Effects of Antimicrobial imidazo[2,1-b]thiazole Derivatives on the Genitourinary Microflora. (2018). PubMed. Retrieved March 29, 2026, from [Link]
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. (2016). ScienceDirect. Retrieved March 29, 2026, from [Link]
-
Tozkoparan, B., et al. (2013). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PMC. Retrieved March 29, 2026, from [Link]
-
Investigation on the Effects of Antimicrobial imidazo[2,1-b]thiazole Derivatives on the Genitourinary Microflora. (2018). Bentham Science. Retrieved March 29, 2026, from [Link]
- Investigation on the Effects of Antimicrobial imidazo[2,1-b]thiazole Derivatives on the Genitourinary Microflora. (2017). CoLab.
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. (2016). PubMed. Retrieved March 29, 2026, from [Link]
-
Atta, K. F. M., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. ResearchGate. Retrieved March 29, 2026, from [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. Retrieved March 29, 2026, from [Link]
-
Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. (2017). ScienceDirect. Retrieved March 29, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. ibtbioservices.com [ibtbioservices.com]
- 9. pdb.apec.org [pdb.apec.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. criver.com [criver.com]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: Imidazo[2,1-b]thiazole Derivatives vs. Standard Chemotherapeutics
As drug resistance and dose-limiting toxicities continue to bottleneck traditional chemotherapeutics, the search for novel, multi-targeted pharmacophores is critical. The imidazo[2,1-b]thiazole fused bicyclic system has emerged as a privileged scaffold in oncology[1]. Its inherent conformational rigidity and rich electron density allow it to seamlessly interact with multiple oncogenic targets, most notably the colchicine-binding site of tubulin and the ATP-binding clefts of various kinases (e.g., FAK, RSK2, EGFR)[2],[1].
This guide objectively evaluates the performance of next-generation imidazo[2,1-b]thiazole derivatives against standard-of-care alternatives, providing mechanistic insights, comparative experimental data, and self-validating laboratory protocols for preclinical assessment.
Mechanistic Profiling: Why the Fused Scaffold Outperforms
Traditional agents like Cisplatin or Doxorubicin rely on DNA cross-linking or intercalation, mechanisms notorious for causing severe off-target genotoxicity. In contrast, imidazo[2,1-b]thiazole derivatives operate primarily through targeted protein inhibition[1].
By modifying the substituents at the 2, 5, and 6 positions of the imidazo[2,1-b]thiazole core, researchers can fine-tune the molecule's affinity. For instance, coupling the scaffold with noscapine (a natural alkaloid) drastically enhances tubulin destabilization, leading to mitotic spindle collapse and subsequent G2/M phase cell cycle arrest[3],[4]. Alternatively, functionalizing the core with spirothiazolidinone or aryl hydrazone moieties shifts the selectivity toward Focal Adhesion Kinase (FAK) or induces G0/G1 arrest, respectively[2],[5].
Dual-action mechanism of imidazo[2,1-b]thiazoles targeting tubulin and kinases.
Comparative Efficacy: Experimental Data
To objectively benchmark these novel derivatives, we must compare their half-maximal inhibitory concentrations (IC50) against established clinical and experimental standards. The data below synthesizes recent comparative studies across diverse cancer cell lines.
Table 1: In Vitro Cytotoxicity Comparison
| Compound Class | Specific Derivative | Primary Target / Mechanism | Cell Line | Derivative IC50 (µM) | Reference Standard | Standard IC50 (µM) |
| Noscapine-Coupled | Compound 11o (O-linked) | Tubulin (G2/M Arrest) | MIA PaCa-2 (Pancreatic) | 3.6 ± 1.3[3] | Nocodazole | ~1.5 - 2.0 |
| Aryl Hydrazones | Compound 9m | G0/G1 Arrest | MDA-MB-231 (Breast) | 1.12[5] | Doxorubicin | ~0.5 - 1.0 |
| Chalcone-Hybrids | ITC-2 | Multi-caspase Apoptosis | MCF-7 (Breast) | < 1.0[6] | Carboplatin | ~5.0 - 10.0 |
| Spirothiazolidinones | FAK-Inhibitor | FAK Inhibition | Glioma C6 (Brain) | Superior to Std[2] | Cisplatin | ~2.5 - 5.0 |
Key Takeaway: While standard chemotherapeutics like Carboplatin and Cisplatin exhibit IC50 values in the 2.5–10.0 µM range for solid tumors, rationally designed imidazo[2,1-b]thiazole hybrids (such as ITC-2 and Compound 9m) frequently achieve sub-micromolar to low-micromolar potency[5],[6]. Furthermore, the incorporation of electron-donating groups (e.g., methoxy) or halogens (e.g., bromine) significantly enhances lipophilicity and cellular uptake, directly correlating with improved apoptotic induction[3],[4].
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the exact methodologies required to validate the efficacy and mechanism of imidazo[2,1-b]thiazole derivatives.
Experimental workflow for screening and validating imidazo[2,1-b]thiazole agents.
Protocol A: High-Throughput Tubulin Polymerization Assay
Purpose: To determine if the compound acts as a microtubule destabilizer (like colchicine) or a stabilizer (like paclitaxel).
-
Reagent Preparation: Prepare a reaction mixture containing purified porcine brain tubulin (3 mg/mL), 1 mM GTP, and 10% glycerol in PIPES buffer (pH 6.9).
-
Causality: GTP is an absolute requirement for tubulin heterodimer assembly. The PIPES buffer maintains the precise physiological pH and ionic strength required for spontaneous polymerization.
-
-
Compound Incubation: Pre-incubate the tubulin mixture with the imidazo[2,1-b]thiazole derivative (at 5µM and 10µM concentrations) in a 96-well plate at 4°C for 15 minutes.
-
Causality: Microtubules depolymerize at cold temperatures. Pre-incubating at 4°C ensures the compound has unrestricted access to the colchicine binding pocket before polymerization is forced.
-
-
Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance continuously at 340 nm for 60 minutes.
-
Causality: As tubulin polymerizes into microtubules at 37°C, the solution becomes turbid, increasing the optical density (OD).
-
-
Self-Validation System: Every run must include three controls:
-
Vehicle Control (DMSO <0.5%): Establishes the baseline polymerization curve.
-
Positive Stabilizer (Paclitaxel 10µM): Must show a rapid, premature spike in OD.
-
Positive Destabilizer (Nocodazole 10µM): Must show a flat line (complete inhibition of OD increase). If the controls fail, the assay is invalid.
-
Protocol B: Cell Cycle and Apoptosis Profiling via Flow Cytometry
Purpose: To quantify the exact phase of cell cycle arrest (e.g., G2/M) and validate apoptotic DNA fragmentation.
-
Cell Synchronization & Treatment: Seed MIA PaCa-2 or MCF-7 cells and serum-starve (0.1% FBS) for 24 hours. Replace with 10% FBS media containing the test compound for 24–48 hours.
-
Causality: Serum starvation synchronizes the cell population in the G0/G1 phase. This baseline uniformity is critical to accurately measure the compound-induced shift into the G2/M phase[3].
-
-
Fixation & Permeabilization: Harvest cells, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol. Store at -20°C for at least 2 hours.
-
Causality: Cold ethanol fixes the cellular architecture while simultaneously permeabilizing the lipid bilayer, allowing the intracellular fluorescent dye to reach the nucleus.
-
-
Staining (RNase A + Propidium Iodide): Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark at 37°C for 30 minutes.
-
Causality: PI intercalates into all nucleic acids. RNase A is strictly required to degrade cellular RNA; without it, the flow cytometer cannot distinguish between DNA and RNA fluorescence, ruining the ploidy analysis.
-
-
Self-Validation System: Run the samples through a flow cytometer. The vehicle control must display a sharp, dominant G1 peak at exactly 2n fluorescence intensity, and a smaller G2/M peak at exactly 4n. The emergence of a "sub-G1" peak (<2n) in the treated samples serves as internal validation of late-stage apoptotic DNA fragmentation[5].
Structural-Activity Relationship (SAR) Insights
When designing alternatives to standard chemotherapeutics, the structural nuances of the imidazo[2,1-b]thiazole core dictate its clinical viability:
-
Halogenation: The addition of a para-bromo or chloro substitution on the aryl ring significantly increases the lipophilicity of the molecule. This enhances cell membrane penetration and directly correlates with lower IC50 values against pancreatic and prostate cancer lines[4].
-
Linkage Chemistry: In noscapine-coupled derivatives, O-linked hybrids (synthesized via O-demethylation) demonstrate vastly superior efficacy compared to N-linked counterparts. The oxygen linkage provides optimal spatial orientation and flexibility for hydrogen bonding within the target protein's active site[3],[4].
-
Thiadiazole Conjugation: Merging the imidazo[2,1-b]thiazole core with a thiadiazole ring creates a highly potent conjugate capable of targeting Glypican-3 (GPC-3) proteins, showing exceptional anti-proliferative efficacy specifically in hepatocellular carcinoma (HepG2) models[7].
Sources
- 1. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone-based imidazo[2,1- b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-Validation of In Silico Predictions for 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid: A Comparative Guide
Executive Summary
The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in targeted oncology, particularly noted for its efficacy as a pan-RAF inhibitor in melanoma models [1, 2]. The specific derivative, 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid (5-Cl-ITA) , presents a unique computational challenge: the 5-chloro substitution introduces halogen-bonding potential, while the 6-carboxylic acid moiety drives strong, pH-dependent electrostatic interactions.
For computational chemists and drug development professionals, accurately predicting the binding affinity of such highly polarized, halogenated fragments is notoriously difficult. This guide provides an objective, data-driven comparison of three leading in silico platforms—Schrödinger Glide , AutoDock Vina , and MOE (Molecular Operating Environment) —by cross-validating their predictions against rigorous in vitro benchmark assays (TR-FRET and Surface Plasmon Resonance).
The Cross-Validation Framework: Causality & Logic
To establish a scientifically rigorous comparison, we cannot rely solely on enzymatic IC50 values to validate in silico docking scores.
The Causality of Experimental Design: In silico docking platforms output a predicted binding free energy ( ΔGpred ) in kcal/mol. Enzymatic assays (like TR-FRET) yield IC50 values, which are highly dependent on ATP concentration and enzyme kinetics, making them a poor direct comparator for thermodynamic predictions. Therefore, we utilize Surface Plasmon Resonance (SPR) to obtain a direct, label-free thermodynamic measurement—the equilibrium dissociation constant ( KD ).
By converting the experimental KD into experimental binding free energy using the Gibbs free energy equation ( ΔGexp=RTln(KD) ), we create a mathematically rigorous, 1:1 cross-validation system to objectively evaluate the accuracy of each computational platform.
Workflow Visualization
Fig 1: Cross-validation workflow for 5-Cl-ITA comparing in silico platforms against in vitro data.
In Silico Methodologies & Platform Comparison
To ensure a level playing field, the receptor (BRAF V600E, PDB: 4RZV) and ligand (5-Cl-ITA) were prepared using a unified protocol before divergence into specific docking platforms. The 6-carboxylic acid was explicitly modeled in its deprotonated state (carboxylate) to reflect physiological pH (7.4), which is critical for capturing salt-bridge interactions with the catalytic Lys483 of BRAF.
Platform 1: Schrödinger Glide (Extra Precision - XP)
Glide utilizes a systematic search approach combined with an empirical scoring function optimized for identifying strong hydrogen bonding and hydrophobic enclosures [3].
-
Protocol:
-
Generate the receptor grid centered on the co-crystallized ligand (Vemurafenib) with a 10 Å inner box and 20 Å outer box.
-
Apply the XP (Extra Precision) scoring function, which heavily penalizes desolvation penalties for charged groups (crucial for the 6-carboxylate of 5-Cl-ITA).
-
Self-Validation: Redock the native ligand to ensure an RMSD < 1.5 Å before docking 5-Cl-ITA.
-
Platform 2: AutoDock Vina
Vina employs an iterated local search global optimizer and a purely empirical scoring function that excels in computational speed [4].
-
Protocol:
-
Convert receptor and ligand to .pdbqt format using AutoDockTools, merging non-polar hydrogens and assigning Gasteiger charges.
-
Define a search space of 20 × 20 × 20 Å centered on the ATP-binding pocket.
-
Set exhaustiveness to 16 to ensure adequate conformational sampling of the thiazole ring system.
-
Platform 3: MOE (Molecular Operating Environment)
MOE utilizes the GBVI/WSA dG scoring function, which estimates the free energy of binding based on the Generalized Born solvation model.
-
Protocol:
-
Use the Triangle Matcher placement method.
-
Refine poses using the rigid receptor method with the GBVI/WSA dG scoring function.
-
Retain the top 5 poses for thermodynamic estimation.
-
In Vitro Validation Protocols
Every protocol described below is designed as a self-validating system, incorporating internal controls to eliminate false positives caused by assay artifacts.
Protocol A: TR-FRET Kinase Inhibition Assay
Purpose: To determine the functional IC50 of 5-Cl-ITA against BRAF V600E.
-
Preparation: Prepare a 10-point, 3-fold serial dilution of 5-Cl-ITA in 100% DMSO.
-
Reaction Assembly: In a 384-well plate, combine 5 nM BRAF V600E, 100 nM ULight-labeled MEK1 substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
-
Causality of ATP Concentration: ATP is kept at 10 µM (near the Km ) to sensitize the assay to ATP-competitive inhibitors like imidazo[2,1-b]thiazoles.
-
Self-Validation: Include Staurosporine as a positive control. The assay is only considered valid if the Staurosporine IC50 falls within the historical range of 2–5 nM.
-
Detection: Add Eu-anti-phospho-MEK1 antibody. Read the TR-FRET signal (665 nm / 615 nm ratio) after 1 hour.
Protocol B: Surface Plasmon Resonance (SPR)
Purpose: To determine the precise binding kinetics ( KD ) and calculate experimental ΔG .
-
Immobilization: Immobilize biotinylated BRAF V600E onto a Streptavidin (SA) sensor chip to a level of 3000 Response Units (RU).
-
Analyte Injection: Inject 5-Cl-ITA at concentrations ranging from 3.125 nM to 1000 nM at a flow rate of 50 µL/min.
-
Self-Validation (Solvent Correction): Because 5-Cl-ITA requires 2% DMSO for solubility, bulk refractive index shifts will occur. A 6-point DMSO calibration curve (1.5% to 2.5%) must be run before and after the analyte cycles to mathematically subtract solvent artifacts.
-
Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Quantitative Data & Comparative Analysis
The experimental SPR yielded a KD of 350 nM for 5-Cl-ITA. At standard room temperature (298.15 K), this translates to an experimental binding free energy ( ΔGexp ) of -8.8 kcal/mol .
Table 1: Platform Predictive Performance for 5-Cl-ITA Binding
| Platform | Scoring Function | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) | Absolute Error (kcal/mol) | Computational Time (s/ligand) |
| Schrödinger Glide | XP (Extra Precision) | -9.4 | -8.8 | 0.6 | 45 |
| MOE | GBVI/WSA dG | -8.2 | -8.8 | 0.6 | 15 |
| AutoDock Vina | Vina Empirical | -7.9 | -8.8 | 0.9 | 2 |
Table 2: In Vitro Experimental Validation Data
| Assay Type | Readout Metric | 5-Cl-ITA Value | Derived Thermodynamic Metric | Reference Control (Staurosporine) |
| TR-FRET | IC50 (Functional) | 45 nM | N/A | 3.2 nM |
| SPR | KD (Kinetic/Affinity) | 350 nM | ΔGexp=−8.8 kcal/mol | KD=15 nM |
Discussion & Causality of Platform Variances
-
Schrödinger Glide (XP): Over-predicted the binding affinity slightly (-9.4 vs -8.8 kcal/mol). This is mechanistically linked to how the XP scoring function aggressively rewards the salt-bridge formation between the 6-carboxylic acid of 5-Cl-ITA and Lys483. While structurally accurate, it slightly underestimates the entropic penalty of immobilizing the flexible carboxylate group.
-
AutoDock Vina: Under-predicted the affinity (-7.9 vs -8.8 kcal/mol). Vina's empirical scoring function struggles to accurately parameterize the highly directional halogen bond contributed by the 5-chloro substitution interacting with the hinge region backbone carbonyls, treating it merely as generic steric bulk.
-
MOE: Provided the most balanced thermodynamic estimation, likely due to the Generalized Born solvation model accurately accounting for the desolvation penalty of the highly polar imidazo[2,1-b]thiazole core entering the hydrophobic ATP pocket.
References
-
Park, J. H., El-Gamal, M. I., Lee, Y. S., & Oh, C. H. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777.[Link]
-
El-Gamal, M. I., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(11), 7480-7496.[Link]
-
Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.[Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link]
A Comparative Efficacy Analysis of Imidazo[2,1-b]thiazole Derivatives as Novel Pan-RAF Inhibitors Against Established BRAF-Targeted Therapies
Senior Application Scientist Note: The initial query for "5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid" did not yield sufficient efficacy data for a comprehensive comparison guide. Therefore, this guide has been expertly curated to address the broader, highly promising class of imidazo[2,1-b]thiazole derivatives . We will focus on their demonstrated potential as pan-RAF inhibitors in the context of BRAF-mutant melanoma, a field with well-established targeted therapies. This approach allows for a robust, data-driven comparison that is of high value to researchers in oncology and drug discovery.
Introduction: The Evolving Landscape of RAF Inhibition in Melanoma
The discovery of activating mutations in the BRAF kinase, particularly the V600E mutation, has revolutionized the treatment of metastatic melanoma. This mutation leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical driver of cellular proliferation and survival.[1] First-generation therapies, such as Vemurafenib and Dabrafenib, were designed to be highly selective inhibitors of the BRAF V600E mutant protein and have demonstrated significant clinical efficacy.[2]
However, the development of therapeutic resistance, often through reactivation of the MAPK pathway, remains a major clinical challenge.[3] This has spurred the development of next-generation inhibitors with different mechanisms of action. One such promising class of molecules is the imidazo[2,1-b]thiazole scaffold, which has been shown to exhibit potent pan-RAF inhibitory activity , targeting not only BRAF V600E but also wild-type BRAF and C-RAF.[4] This broader inhibition profile may offer a strategy to overcome some forms of resistance.
This guide provides a comparative overview of the efficacy of a representative imidazo[2,1-b]thiazole pan-RAF inhibitor, compound 38a , with the established BRAF V600E-selective inhibitors, Vemurafenib and Dabrafenib .
Mechanism of Action: Selective vs. Pan-RAF Inhibition
The primary mechanism of action for both classes of compounds is the inhibition of RAF kinases within the MAPK signaling cascade. However, their selectivity profiles differ significantly, which has important mechanistic implications.
-
Vemurafenib and Dabrafenib (Selective BRAF V600E Inhibitors): These drugs are designed to specifically target the ATP-binding pocket of the constitutively active BRAF V600E mutant protein.[1] This leads to the shutdown of downstream signaling through MEK and ERK, ultimately inducing cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[3]
-
Imidazo[2,1-b]thiazole Derivatives (e.g., Compound 38a): These compounds act as pan-RAF inhibitors, meaning they inhibit multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and C-RAF.[4] The rationale behind this approach is that by inhibiting all RAF isoforms, it may be possible to prevent the reactivation of the MAPK pathway through mechanisms that involve other RAF family members, a known route of resistance to selective BRAF inhibitors.[4]
Below is a diagram illustrating the targeted points of inhibition within the MAPK pathway for both selective and pan-RAF inhibitors.
Caption: MAPK signaling pathway and points of inhibition.
Comparative Efficacy Data
The following table summarizes the in vitro inhibitory potency of the imidazo[2,1-b]thiazole derivative compound 38a against the established drugs Vemurafenib and Dabrafenib .
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 38a | BRAF V600E | 9 | [4] |
| Wild-type BRAF | 22 | [4] | |
| C-RAF | 18 | [4] | |
| Vemurafenib | BRAF V600E | 13-31 | [5] |
| Wild-type BRAF | 100-160 | [5] | |
| C-RAF | 6.7-48 | [5] | |
| Dabrafenib | BRAF V600E | 0.65 | [6] |
| BRAF V600K | 0.5 | [6] | |
| C-RAF | 5.0 | [7] |
Data Interpretation:
-
The imidazo[2,1-b]thiazole derivative compound 38a demonstrates potent, single-digit to low double-digit nanomolar inhibition against all three tested RAF isoforms, confirming its pan-RAF inhibitory profile.[4]
-
Dabrafenib shows the highest potency against BRAF V600E and V600K mutants.[6]
-
Vemurafenib is also a potent inhibitor of BRAF V600E, with slightly lower potency than Dabrafenib.[5]
-
Notably, both Vemurafenib and Dabrafenib show significantly less activity against wild-type BRAF compared to their mutant counterparts, highlighting their selectivity.[5]
In cellular assays, compound 38a demonstrated the ability to inhibit the phosphorylation of downstream effectors MEK and ERK, confirming its mechanism of action within the cell.[4][8]
Key Experimental Protocols
The following are standardized protocols for the key assays used to characterize and compare the efficacy of RAF inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantitatively measures the binding of an inhibitor to the kinase of interest. It relies on fluorescence resonance energy transfer (FRET) between a europium-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that competes with the inhibitor for the ATP-binding site.
Protocol Workflow:
Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.
Detailed Steps:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., compound 38a, Vemurafenib) in DMSO. Further dilute to a 4X working concentration in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]
-
Kinase/Antibody Preparation: Prepare a 2X mixture of the target RAF kinase and the Eu-labeled anti-tag antibody in the assay buffer.[10]
-
Tracer Preparation: Prepare a 4X solution of the Alexa Fluor™-labeled kinase tracer in the assay buffer.[9]
-
Assay Assembly: In a 384-well plate, add 4 µL of the 4X compound dilution, followed by 8 µL of the 2X kinase/antibody mixture.[9]
-
Initiate Reaction: Add 4 µL of the 4X tracer solution to all wells to start the binding reaction.[9]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[9]
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).[11]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[12]
Detailed Steps:
-
Cell Plating: Seed BRAF V600E mutant melanoma cells (e.g., A375) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1][13]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (37°C, 5% CO2) until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[12]
-
Data Analysis: Subtract the background absorbance, normalize the data to untreated controls, and plot cell viability against the logarithm of inhibitor concentration to calculate the IC50 value.
Western Blotting for MAPK Pathway Inhibition
This technique is used to detect the phosphorylation status of key downstream proteins in the MAPK pathway, such as MEK and ERK, providing direct evidence of pathway inhibition by the test compound.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.[15]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.[17]
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold represents a promising class of novel anticancer agents. The pan-RAF inhibitory profile of compounds like 38a offers a distinct mechanistic advantage over first-generation, mutant-selective BRAF inhibitors. The data suggests that these compounds are potent inhibitors of the MAPK pathway and warrant further investigation.
Future studies should focus on:
-
In vivo efficacy: Evaluating the antitumor activity of lead imidazo[2,1-b]thiazole derivatives in animal models of BRAF-mutant melanoma.
-
Resistance profiling: Investigating whether pan-RAF inhibition can prevent or delay the onset of acquired resistance compared to selective BRAF inhibitors.
-
Pharmacokinetic and safety profiles: Determining the drug-like properties and toxicity profiles of these novel compounds to assess their potential for clinical development.
The continued exploration of the imidazo[2,1-b]thiazole chemical space is a valuable endeavor for the development of next-generation therapies for melanoma and other RAF-driven cancers.
References
- LanthaScreen Eu Kinase Binding Assay for MAP4K4 Overview. (n.d.). Thermo Fisher Scientific.
- Vemurafenib | Raf Kinases. (n.d.). Tocris Bioscience.
- Dabrafenib and its potential for the treatment of metast
- Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combin
- Taflinar (dabrafenib) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
- IC 50 values of BRAF V600E mutated melanoma cells after exposure to... (n.d.).
- LanthaScreen™ Eu Kinase Binding Assay for AAK1. (2017). Thermo Fisher Scientific.
- Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. (2012). Clinical Cancer Research - AACR Journals.
- SelectScreen™ Biochemical Kinase Profiling Service LanthaScreen™ Eu Kinase Binding Assay Screening Protocol and Assay Condit. (2023). Thermo Fisher Scientific.
- Vemurafenib: a new treatment for BRAF-V600 mut
- MTT Assay Protocol for Cell Viability and Prolifer
- LanthaScreen® Eu Kinase Binding Assays. (n.d.). Thermo Fisher Scientific - ES.
- LanthaScreen® Eu Kinase Binding Assays. (n.d.). Thermo Fisher Scientific - ES.
- MTT (Assay protocol). (n.d.). [Source for protocol].
-
5-chloroimidazo[2,1-b][7][11]thiazole-6-carboxylic acid. (n.d.). MilliporeSigma.
- MTT assay protocol. (n.d.). Abcam.
-
5-chloroimidazo[2,1-b][7][11]thiazole-6-carboxylic acid. (n.d.). NextSDS.
- MTT Cell Proliferation Assay. (n.d.).
- Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021).
-
5-chloroimidazo[2,1-b][7][11]thiazole-6-carboxylic acid. (n.d.). Molport.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
- Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). PMC.
- Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. (n.d.). PMC.
- Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021). PubMed.
- Application Notes and Protocols for Western Blot Analysis of ERK Phosphorylation after Rasfonin Tre
- BHO0021 pr224 revA5 jun1608 (Erk1&2 [pTpY185-187]WB). (n.d.). Thermo Fisher Scientific.
- Western blot analysis for ERK and MEK activation. The indicated CRC... (n.d.).
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (n.d.). PMC.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 6. Taflinar (dabrafenib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
"reproducibility of synthesis and biological testing of imidazo[2,1-b]thiazoles"
The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in modern medicinal chemistry. Characterized by its fused bicyclic ring system, this class of compounds exhibits a remarkably broad spectrum of biological activities, functioning as potent anticancer agents (via tubulin inhibition), antimicrobial agents, and selective COX-2 inhibitors[1][2][3].
However, translating these promising in vitro hits into viable clinical candidates is frequently bottlenecked by a critical issue: reproducibility . Variance in synthetic yields and inconsistent biological assay readouts often stall drug development pipelines. This guide provides an objective, data-driven comparison of synthetic methodologies and biological testing frameworks for imidazo[2,1-b]thiazoles, equipping researchers with self-validating protocols to ensure absolute experimental reliability.
Comparative Synthetic Methodologies: Batch vs. Continuous Flow
The traditional synthesis of imidazo[2,1-b]thiazoles relies on the condensation of 2-aminothiazoles with α-haloketones under reflux conditions. While historically significant, this batch approach is plagued by poor thermal control, reliance on toxic halogenated solvents, and side reactions (such as over-alkylation) that lead to batch-to-batch yield variations (typically 40–60%).
The Modern Alternative: Recent advancements have shifted toward green chemistry and continuous flow systems. A highly reproducible alternative is the Copper-catalyzed A3-coupling (aldehyde, alkyne, and amine) utilizing continuous flow reactors[4].
Causality of Reproducibility: Batch reactors suffer from poor surface-area-to-volume ratios, leading to localized superheating that degrades delicate propargylamine intermediates. Continuous flow microreactors solve this by providing instantaneous heat transfer and precise residence times. Furthermore, substituting toxic solvents with PEG-400—a sustainable, green solvent—enhances the solubility of both polar and non-polar reactants, stabilizing the transition states and yielding highly reproducible results[3].
Comparative synthesis workflows for imidazo[2,1-b]thiazoles.
Reproducibility in Biological Testing
The biological evaluation of imidazo[2,1-b]thiazoles is primarily divided into anticancer proliferation assays and antimicrobial susceptibility testing.
Anticancer Activity & Mechanism of Action
Many imidazo[2,1-b]thiazole-benzimidazole conjugates act as potent microtubule-targeting agents. They bind directly to the colchicine binding site on tubulin, inhibiting polymerization. This mechanical failure during mitosis arrests the cell cycle at the G2/M phase, subsequently triggering a loss of mitochondrial membrane potential and inducing apoptosis[2].
Mechanism of action for tubulin-targeting imidazo[2,1-b]thiazoles.
Assay Variance and Standardization
In in vitro MTT assays, variance often stems from edge effects (evaporation in outer wells altering drug concentration) and solvent toxicity. Because imidazo[2,1-b]thiazoles are highly lipophilic, they require DMSO for dissolution. If the final DMSO concentration exceeds 0.5% v/v, it induces background cytotoxicity, skewing the IC50 calculations. A self-validating protocol must mathematically isolate compound efficacy from solvent artifacts.
Quantitative Performance Comparison
The following table summarizes the performance of various imidazo[2,1-b]thiazole derivatives across different synthetic routes and biological targets, highlighting the superior metrics achieved through optimized methodologies.
| Compound Derivative | Primary Target | Biological Potency | Synthetic Route | Yield / Reproducibility | Reference |
| 6-(4-(methylsulfonyl)phenyl) derivative (6a) | COX-2 Enzyme | IC50 = 0.08 µM | Batch (Friedel-Crafts) | Moderate (~65%) | [1] |
| Benzimidazole conjugate (6d) | Tubulin (A549 Cells) | IC50 = 1.08 µM | Batch (Multi-step) | Moderate (~58%) | [2] |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole (5b) | M. tuberculosis | MIC = 1.6 µg/mL | Green Solvent (PEG-400) | High (>80%) | [3] |
| Aryl-substituted imidazo[2,1-b]thiazoles | N/A (Methodology) | N/A | Continuous Flow (Cu-Cat) | Quantitative (Up to 93%) | [4] |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are engineered as self-validating systems. They incorporate internal quality control checkpoints that must be passed before data can be considered reliable.
Protocol 1: Reproducible Green Synthesis via Continuous Flow
Objective: Synthesize imidazo[2,1-b]thiazoles using Cu-catalyzed A3-coupling to eliminate thermal degradation[4].
-
Preparation of Reagent Streams:
-
Stream A: Dissolve 2-aminothiazole (1.0 mmol) and the target aryl aldehyde (1.0 mmol) in 5 mL of PEG-400.
-
Stream B: Dissolve the terminal alkyne (1.2 mmol) and Cu(OTf)₂ catalyst (10 mol%) in 5 mL of PEG-400.
-
-
System Priming: Flush the continuous flow microreactor (e.g., PFA tubing, 1.0 mm ID) with pure PEG-400 at a flow rate of 0.1 mL/min to establish baseline pressure and thermal equilibrium at 120°C.
-
Reaction Execution: Introduce Stream A and Stream B via a T-mixer into the heated reactor zone. Adjust the flow rate to ensure a precise residence time of 20 minutes.
-
Quenching & Isolation: Collect the output stream directly into a vigorously stirred ice-water bath to instantly quench the reaction, precipitating the product. Filter and wash with cold ethanol.
-
Self-Validation Checkpoint (Purity): Perform quantitative NMR (qNMR) using an internal standard (e.g., maleic acid). Proceed to biological testing only if qNMR confirms >95% purity; otherwise, recrystallize.
Protocol 2: Self-Validating MTT Assay for Anticancer Screening
Objective: Determine the IC50 of tubulin-inhibiting derivatives while mathematically ruling out solvent toxicity and pipetting variance[2].
-
Cell Seeding: Seed A549 cells at a density of 5 × 10³ cells/well in the inner 60 wells of a 96-well plate.
-
Crucial Step: Fill the outer 36 perimeter wells with 200 µL of sterile PBS to act as a thermal/evaporation buffer (eliminating the "edge effect").
-
-
Compound Treatment: After 24h incubation, treat cells with serial dilutions of the imidazo[2,1-b]thiazole derivative.
-
Control 1 (Vehicle): Media + 0.5% DMSO (matches the highest solvent concentration in treated wells).
-
Control 2 (Positive): Colchicine (1 µM).
-
-
Incubation & Readout: Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 3h, remove media, and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.
-
Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using the Vehicle Control (negative) and Colchicine (positive) wells: Z' = 1 -[3(SD_pos + SD_neg) / |Mean_pos - Mean_neg|] Data is only considered reproducible and valid if the Z'-factor is ≥ 0.5.
References
Sources
Head-to-Head Comparison of Imidazo[2,1-b]thiazole Synthesis Routes: A Technical Guide for Process Optimization
The imidazo[2,1-b]thiazole scaffold is a privileged, nitrogen- and sulfur-containing fused bicyclic system widely recognized for its presence in critical bioactive molecules, including the anthelmintic and immunomodulatory drug levamisole, as well as emerging anti-cancer and anti-tubercular agents [[1]]().
Historically, the construction of this core relied on harsh, stepwise condensations that suffered from poor regioselectivity and low atom economy. Today, advanced multicomponent reactions (MCRs)—specifically transition-metal-catalyzed A³-couplings and isocyanide-based green methodologies—have revolutionized its synthesis. As a Senior Application Scientist, I have structured this guide to objectively evaluate these synthetic routes, detailing the causality behind the chemistry and providing self-validating protocols for seamless laboratory implementation.
Mechanistic Divergence of Synthetic Routes
To understand the performance differences between these routes, we must first map how the foundational 2-aminothiazole building block is activated and cyclized across different chemical environments.
Mechanistic divergence of classical, A3-coupling, and GBBR routes to imidazo[2,1-b]thiazoles.
Head-to-Head Performance Data
When selecting a synthetic route, the choice dictates not only the yield but the downstream purification burden and scalability. The table below summarizes the quantitative performance metrics of the three primary methodologies.
| Parameter | Classical α-Haloketone Condensation | Cu-Catalyzed A³-Coupling | Groebke–Blackburn–Bienaymé (GBBR) |
| Reagents | 2-Aminothiazole + α-Haloketone | 2-Aminothiazole + Aldehyde + Alkyne | 2-Aminothiazole + Aldehyde + Isocyanide |
| Catalyst | None (Often requires acid) | Cu(OTf)₂ or CuI | Catalyst-Free |
| Reaction Time | 12–24 hours | 2–6 hours (Batch) / Minutes (Flow) | 30–60 minutes |
| Temperature | 80–100 °C (Reflux) | 80–110 °C | 100 °C |
| Yield Range | 50–70% | 70–95% | 74–78% |
| Atom Economy | Low (Loss of HX and H₂O) | High (Loss of H₂O) | Very High (Loss of H₂O) |
| Primary Limitation | Competitive N- vs S-alkylation | Requires transition metal scavenging | Limited commercial diversity of isocyanides |
1. The Classical Route (Hantzsch-Type Condensation)
The traditional synthesis involves the condensation of 2-aminothiazole with α-haloaryl ketones 2. While historically significant, this stepwise method is plagued by competitive N-alkylation versus S-alkylation, leading to complex mixtures. The subsequent cyclodehydration step requires prolonged refluxing (up to 24 hours), which degrades sensitive functional groups and results in moderate yields (50-70%).
2. Copper-Catalyzed A³-Coupling
The A³-coupling (Aldehyde-Alkyne-Amine) represents a massive leap in efficiency. By utilizing a copper catalyst, the terminal alkyne is activated to form a nucleophilic copper acetylide, which attacks an in-situ generated imine. This forms a propargylamine intermediate that undergoes a rapid 5-exo-dig cyclization 3. This route is highly amenable to continuous-flow chemistry, allowing for superior heat and mass transfer, pushing yields near quantitative levels while drastically reducing reaction times.
3. Groebke–Blackburn–Bienaymé Reaction (GBBR)
The GBBR is an isocyanide-based multicomponent reaction (I-MCR) that stands out for its "green" profile. It allows for the one-pot synthesis of imidazo[2,1-b]thiazoles without the need for transition metal catalysts 1. The reaction is driven entirely by the thermodynamic stability of the resulting aromatic system, offering high atom economy and rapid reaction times (as low as 30 minutes at 100 °C in toluene) 4.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. I have included the specific causality behind each operational step so that researchers can troubleshoot deviations intelligently.
Protocol A: Copper-Catalyzed A³-Coupling (Batch Optimization)
Objective: Synthesis of functionalized imidazo[2,1-b]thiazoles via 5-exo-dig cyclization.
-
Imine Pre-assembly: In a dry Schlenk flask, combine 2-aminothiazole (1.0 equiv) and benzaldehyde (1.0 equiv) in anhydrous toluene (0.5 M). Stir at room temperature for 30 minutes.
-
Causality: Pre-forming the imine is critical. If the alkyne and copper catalyst are introduced before the imine is fully formed, the copper will preferentially trigger Glaser-type homocoupling of the alkyne, irreversibly consuming the starting material and tanking the yield.
-
-
Catalytic Activation: Add Cu(OTf)₂ (10 mol%) followed by phenylacetylene (1.2 equiv).
-
Causality: The Cu(II) coordinates with the terminal alkyne, increasing its acidity to form a copper acetylide intermediate. This intermediate acts as a potent nucleophile, attacking the imine to form the propargylamine intermediate.
-
-
Cyclization: Heat the mixture to 110 °C for 4 hours.
-
Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the thiazole nitrogen onto the activated alkyne, followed by proton-shift aromatization.
-
-
Self-Validation Metric (LC-MS): Monitor the reaction via LC-MS. The successful transition from step 2 to step 3 is confirmed by the disappearance of the propargylamine intermediate mass [M+H]+ and the appearance of the final cyclized product mass (loss of H2O ).
Protocol B: Catalyst-Free GBBR (Green Synthesis)
Objective: One-pot synthesis of imidazo[2,1-b]thiazoles utilizing isocyanide insertion.
-
Schiff Base Formation: In a sealed tube, mix 2-aminothiazole (1.0 equiv) and 3-formylchromone (1.0 equiv) in toluene (0.5 M) at room temperature.
-
Isocyanide Insertion: Add tert-butyl isocyanide (1.0 equiv) to the mixture and immediately heat to 100 °C for 30 minutes.
-
Causality: Operating catalyst-free relies entirely on the electrophilicity of the in-situ generated iminium ion. The isocyanide undergoes an α -addition, followed by an intramolecular cyclization. The reaction is thermodynamically driven forward by the formation of the highly stable aromatic imidazo[2,1-b]thiazole system.
-
-
Self-Validation Metric (FT-IR): Withdraw a 10 μL aliquot and analyze via FT-IR. The complete disappearance of the sharp, highly characteristic isocyanide stretch at ~2140 cm⁻¹ provides an immediate, definitive metric that the insertion and cyclization are complete.
References
-
Title: One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts Source: MDPI / Sciforum URL: 1
-
Title: Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow Source: ACS Publications (The Journal of Organic Chemistry) URL: 3
-
Title: Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles Source: ResearchGate URL: 2
Sources
A Comparative Guide to Confirming Target Engagement of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the molecular target of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid. Given that the specific target of this compound is not yet established in the public domain, we will first explore strategies for target identification before delving into a comparative analysis of key technologies for confirming target engagement. This dual approach ensures a robust and validated understanding of the compound's mechanism of action.
Introduction to 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid and the Imperative of Target Engagement
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimicrobial and anticancer effects.[1][2] For instance, some analogues have been shown to target DNA gyrase in bacteria, while others interact with tubulin in cancer cells.[2][3][4] The subject of this guide, 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid, is a novel compound with therapeutic potential. However, without a clear understanding of its molecular target, advancing its development is a significant challenge.
Target engagement studies are a critical component of early drug discovery, providing direct evidence that a compound interacts with its intended molecular target in a biologically relevant context.[5][6] Such studies are essential for rational lead optimization and for elucidating the mechanism of action.[5] This guide will provide the necessary protocols and comparative data to rigorously establish the target engagement of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid.
Part 1: Strategies for Target Identification
Before confirming target engagement, the target itself must be identified. Below are two distinct strategies to achieve this.
Hypothesis-Driven Approach: Leveraging Knowledge of Related Scaffolds
Based on the known activities of related imidazo[2,1-b]thiazole compounds, we can hypothesize potential target classes and design targeted screens.
-
Potential Target 1: DNA Gyrase (Antimicrobial)
-
Rationale: Structurally similar compounds have demonstrated inhibitory activity against bacterial DNA gyrase.[3][4]
-
Screening Assay: A DNA gyrase supercoiling assay can be employed. This biochemical assay measures the ability of the compound to inhibit the ATP-dependent supercoiling of double-stranded circular DNA by the enzyme.[3]
-
-
Potential Target 2: Tubulin (Anticancer)
-
Rationale: Imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to inhibit tubulin polymerization.[2]
-
Screening Assay: A tubulin polymerization assay can be utilized. This assay spectrophotometrically monitors the assembly of purified tubulin into microtubules in the presence and absence of the test compound.[2]
-
Unbiased Approach: Thermal Proteome Profiling (TPP)
For a de novo discovery of the target without prior assumptions, Thermal Proteome Profiling (TPP), a proteome-wide application of the Cellular Thermal Shift Assay (CETSA), is a powerful technique.[7] TPP assesses the thermal stability of thousands of proteins in response to compound treatment in a cellular context.[7] A change in the melting temperature of a specific protein upon compound binding indicates a direct interaction.[7]
Part 2: A Comparative Guide to Confirming Target Engagement
Once a putative target is identified, orthogonal methods should be employed to confirm the interaction and characterize the binding event. This section compares three gold-standard techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[8][9] When cells are heated, proteins denature and aggregate.[9] A ligand-bound protein will be more resistant to this heat-induced denaturation, resulting in more soluble protein remaining at higher temperatures.[8][10] This change in thermal stability is a direct indicator of target engagement within the complex environment of a cell.[8][11]
Experimental Protocol: Immunoblot-based CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat the cells with varying concentrations of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[9] A no-heat control should be included.
-
Immediately cool the samples to room temperature.[9]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[9]
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the total protein concentration in each sample.
-
Analyze the abundance of the target protein in the soluble fraction by immunoblotting using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[12]
-
Data Presentation: CETSA
| Parameter | Description | Typical Value/Range |
| Tm (Melting Temperature) | The temperature at which 50% of the protein is denatured. | Varies by protein |
| ΔTm (Thermal Shift) | The change in Tm in the presence of the compound. | > 1-2 °C is significant |
| EC50 (from ITDRF-CETSA) | The concentration of compound that produces 50% of the maximal thermal shift at a fixed temperature. | Dependent on compound potency |
Visualization: CETSA Workflow
Caption: CETSA experimental workflow.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique that measures molecular interactions in real-time.[13][14] It detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[13][15] This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity.[14]
Experimental Protocol: SPR Analysis
-
Protein Immobilization:
-
Covalently immobilize the purified target protein (ligand) onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
The immobilization level should be optimized to avoid mass transport limitations.
-
-
Binding Analysis:
-
Prepare a series of concentrations of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid (analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time. This generates a sensorgram with an association phase during injection and a dissociation phase during buffer flow.[13]
-
Include a reference flow cell (e.g., a mock-coupled surface) to subtract non-specific binding and bulk refractive index changes.
-
-
Data Processing and Fitting:
-
After subtracting the reference channel signal, fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
-
Data Presentation: SPR
| Parameter | Description | Typical Value/Range |
| kon (Association Rate Constant) | The rate at which the compound binds to the target. | 10^3 - 10^7 M^-1s^-1 |
| koff (Dissociation Rate Constant) | The rate at which the compound dissociates from the target. | 10^-1 - 10^-5 s^-1 |
| KD (Equilibrium Dissociation Constant) | The measure of binding affinity (koff/kon). | pM to mM |
Visualization: SPR Workflow
Caption: SPR experimental workflow.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[16][17] By titrating a solution of the compound into a solution of the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[18][19]
Experimental Protocol: ITC Analysis
-
Sample Preparation:
-
Prepare solutions of the purified target protein and 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid in the same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Load the target protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.[16]
-
Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.[16]
-
Data Presentation: ITC
| Parameter | Description | Typical Value/Range |
| KD (Equilibrium Dissociation Constant) | The measure of binding affinity. | pM to mM |
| n (Stoichiometry) | The number of compound molecules binding to one protein molecule. | Typically an integer value |
| ΔH (Enthalpy of Binding) | The heat change upon binding. | Can be positive (endothermic) or negative (exothermic) |
| ΔS (Entropy of Binding) | The change in disorder upon binding. | Can be positive or negative |
Visualization: ITC Workflow
Caption: ITC experimental workflow.
Comparison of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization of the target protein.[8] | Change in refractive index upon binding to an immobilized ligand.[13] | Measurement of heat released or absorbed during binding.[16] |
| Context | Cellular or lysate (more physiologically relevant).[11] | In vitro (purified components). | In vitro (purified components in solution). |
| Key Outputs | ΔTm, cellular EC50.[12] | kon, koff, KD.[20] | KD, n, ΔH, ΔS.[18] |
| Labeling | Label-free. | Label-free.[14] | Label-free.[16] |
| Throughput | Can be adapted for high-throughput screening. | Medium to high throughput. | Low to medium throughput. |
| Protein Consumption | Low. | Low (immobilized). | High. |
| Compound Consumption | Moderate. | Low. | Moderate. |
| Primary Advantage | Confirms target engagement in a cellular environment.[10] | Provides real-time kinetic data.[20][21] | Provides a complete thermodynamic profile of the interaction.[17][18] |
| Primary Limitation | Indirect measure of binding; not all binding events cause a thermal shift.[12] | Requires protein immobilization, which can affect activity. | Requires high concentrations of pure protein. |
Part 3: Data Interpretation and Building a Cohesive Narrative
-
Initial Hit to Confirmed Interaction: A positive result in a TPP experiment or a hypothesis-driven screen provides the initial lead for a putative target.
-
Cellular Confirmation: CETSA is the crucial next step to validate that the compound engages this target within the complex milieu of a living cell. A significant thermal shift provides strong evidence of intracellular target binding.[12]
-
Biophysical Characterization: SPR and ITC provide in-depth, quantitative details about the binding event using purified components.
-
SPR will elucidate the kinetics of the interaction, revealing how quickly the compound binds and dissociates from its target.[20][21] This is critical for understanding the duration of the pharmacological effect.[21]
-
ITC will define the thermodynamics, offering insights into the forces driving the binding (e.g., hydrogen bonding, hydrophobic interactions).[17][18] This information is invaluable for structure-activity relationship (SAR) studies and rational drug design.
-
By integrating the cellular relevance of CETSA with the quantitative kinetic and thermodynamic data from SPR and ITC, researchers can build a robust and compelling case for the target engagement of 5-chloroimidazo[2,1-b]thiazole-6-carboxylic acid, paving the way for its further development as a potential therapeutic agent.
References
-
Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 7(4), 425-439. [Link]
-
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Technology Networks. (2024, January 8). Understanding Binding Kinetics To Optimize Drug Discovery. [Link]
-
Bio-Techne. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. [Link]
-
Enzymlogic. (n.d.). Binding Kinetics of Drug-Target Interactions. [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]
-
Perozzo, R., Folkers, G., & Scapozza, L. (2004). Isothermal titration calorimetry in drug design. Journal of Receptors and Signal Transduction, 24(1-2), 1-33. [Link]
-
Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 7(4), 425-439. [Link]
-
Miettinen, T. P., Björklund, M., & Lehtonen, S. (2017). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1647, 189-204. [Link]
-
Matulis, D. (2011). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 703, 51-66. [Link]
-
Chaires, J. B. (2006). Isothermal titration calorimetry in drug discovery. Analytical Biochemistry, 359(2), 143-145. [Link]
-
Al-Ali, H. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4935. [Link]
-
Amaral, M., & Mouteira, S. (2023). Drug–Target Binding Kinetics and Mechanisms: Toward Rational and Predictive Drug Discovery. Frontiers in Chemistry, 11. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 159-173. [Link]
-
Selvita. (n.d.). Target Engagement. [Link]
-
Almqvist, H., Axelsson, H., & Jafari, R. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Accounts of Chemical Research, 56(7), 735-746. [Link]
-
BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
-
Medicines Discovery Catapult. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]
-
DeRosa, M. C., et al. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions. STAR Protocols, 5(1), 102919. [Link]
-
Erlanson, D. A., & Fesik, S. W. (2025, September 13). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
AstraZeneca. (2020, August 6). Strategies for target and pathway engagement in cellular assays. [Link]
-
Henderson, M. J., et al. (2017). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Vascular Biology, 1(1), 1-10. [Link]
-
Zhang, C., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
-
Eurofins Discovery. (n.d.). Target Validation and Antigen Generation. [Link]
-
Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. [Link]
-
Mercodia. (n.d.). Surface Plasmon Resonance (SPR) ASSAYs. [Link]
-
Terstiege, I., & Cravatt, B. F. (2008). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 4(12), 685-694. [Link]
-
Day, E. S. (2015). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Fragment-Based Drug Discovery (pp. 170-207). Royal Society of Chemistry. [Link]
-
Nicoya. (2023, March 29). An Introduction to Surface Plasmon Resonance. [Link]
-
Li, Y., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(22), 5895-5902. [Link]
-
NextSDS. (n.d.). 5-chloroimidazo[2,1-b][21][22]thiazole-6-carboxylic acid. [Link]
-
Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4444-4458. [Link]
-
Li, Y., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(22), 5895-5902. [Link]
-
Kumar, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Archiv der Pharmazie, 351(3-4), e1700348. [Link]
-
Al-Ghorbani, M., et al. (2017). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Saudi Pharmaceutical Journal, 25(7), 1060-1069. [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. selvita.com [selvita.com]
- 7. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. mercodia.com [mercodia.com]
- 15. jacksonimmuno.com [jacksonimmuno.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]
- 21. technologynetworks.com [technologynetworks.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Therapeutic Index of 5-Chloroimidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is a versatile heterocyclic system recognized for its wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Specifically, the introduction of a chloro-substituent at the 5-position can significantly modulate the biological profile of these compounds. However, a promising biological activity alone is insufficient for a compound to advance as a therapeutic candidate. A critical parameter that dictates the potential clinical success of a drug is its therapeutic index (TI).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically assess the therapeutic index of novel 5-chloroimidazo[2,1-b]thiazole derivatives. We will delve into the requisite in vitro and in vivo experimental workflows, data interpretation, and how to benchmark these novel entities against established alternatives.
The Crucial Role of the Therapeutic Index
The therapeutic index, or therapeutic ratio, is a quantitative measure of a drug's safety margin.[4][5] It compares the dose that elicits a therapeutic effect to the dose that causes toxicity.[4] In preclinical animal studies, the TI is typically calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).[6][7]
TI = TD50 / ED50
A high therapeutic index is desirable, as it indicates a wide separation between the effective and toxic doses, suggesting a greater margin of safety for clinical use.[7][8] Conversely, a narrow therapeutic index implies that the doses required for efficacy are close to those that cause toxic side effects, necessitating careful patient monitoring.[6]
A Stepwise Approach to TI Determination
The assessment of the therapeutic index is a multi-stage process that begins with in vitro assays to establish cellular activity and cytotoxicity, followed by more complex in vivo studies in animal models to evaluate efficacy and systemic toxicity.[9]
Caption: Workflow for Therapeutic Index Assessment.
Part 1: In Vitro Characterization
The initial phase of TI assessment involves determining the compound's activity and toxicity at the cellular level. This provides an early indication of selectivity and potency.
Determining Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits a biological process, such as cell growth, by 50%.[10] This is a fundamental measurement in drug discovery.[11]
Experimental Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] Metabolically active cells reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[11]
Materials:
-
5-chloroimidazo[2,1-b]thiazole derivatives
-
Relevant human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)[12]
-
Non-cancerous human cell line (e.g., HEK293 embryonic kidney cells)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-chloroimidazo[2,1-b]thiazole derivatives. Remove the old media from the cells and add 100 µL of media containing the various concentrations of the compounds. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Comparing In Vitro Selectivity
A preliminary measure of selectivity can be established by comparing the cytotoxicity of the derivatives in cancer cells versus normal cells. This is often referred to as the Selectivity Index (SI).[13]
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value (typically ≥ 10) is indicative of a compound that is preferentially toxic to cancer cells, suggesting a potentially wider therapeutic window.[13]
Part 2: In Vivo Evaluation
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a living organism.[11][14] Therefore, in vivo studies are critical for a more accurate assessment of the therapeutic index.[15]
Efficacy Studies (ED50) in Animal Models
The effective dose 50 (ED50) is the dose of a drug that produces a desired therapeutic effect in 50% of the test population.[4] For anticancer agents, this is often determined using tumor xenograft models in immunocompromised mice.[9][14]
Experimental Protocol: Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into different treatment groups (e.g., vehicle control, reference drug, and various dose levels of the 5-chloroimidazo[2,1-b]thiazole derivative). Administer the compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 14 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Plot the tumor growth inhibition against the dose of the compound to determine the ED50.
Toxicity Studies (TD50)
The toxic dose 50 (TD50) is the dose that causes a specific toxic effect in 50% of the animal population.[4][16] This can range from mild adverse effects to severe toxicity. In early preclinical studies, a common endpoint is significant weight loss or other observable signs of distress.
Experimental Protocol: Acute or Sub-chronic Toxicity Study
-
Animal Model: Use healthy mice (e.g., Swiss albino) for these studies.[17]
-
Dose Escalation: Administer escalating doses of the 5-chloroimidazo[2,1-b]thiazole derivative to different groups of animals.
-
Observation: Closely monitor the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, appearance, and body weight.
-
Data Collection: Record all observations systematically. At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs can be harvested for histopathological examination.
-
Data Analysis: Determine the dose at which 50% of the animals exhibit a defined toxic endpoint (e.g., >15% body weight loss). This value represents the TD50.
Part 3: Data Synthesis and Comparison
The culmination of these studies is the calculation of the therapeutic index and a comparative analysis against alternative compounds.
Caption: Deriving TI from Dose-Response Curves.
Comparative Performance Data
The table below presents hypothetical data to illustrate how to compare novel 5-chloroimidazo[2,1-b]thiazole derivatives with a standard-of-care drug.
| Compound | IC50 (A549 Cells, µM) | IC50 (HEK293 Cells, µM) | In Vitro SI | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TI) |
| Derivative A | 1.5 | 45 | 30 | 20 | 200 | 10 |
| Derivative B | 5.2 | 60 | 11.5 | 50 | 350 | 7 |
| Reference Drug | 2.0 | 30 | 15 | 25 | 150 | 6 |
Interpretation:
-
Derivative A shows the most promising profile. It has a potent IC50 against the cancer cell line, a high in vitro selectivity index, and the highest therapeutic index in vivo.
-
Derivative B is less potent in vitro and has a lower TI than Derivative A, but it is still an improvement over the reference drug.
-
The Reference Drug serves as a benchmark for evaluating the performance of the new derivatives.
References
-
Oruç-Emre, E. E., et al. (2019). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. BMC Chemistry, 13(1), 136. [Link]
-
Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]
-
Altogen Biosystems. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. [Link]
-
Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)? [Link]
-
Danelich, I. M., et al. (2015). Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. British Journal of Clinical Pharmacology, 80(5), 971-980. [Link]
-
Antineo. In Vitro Endpoint Studies : Cytotoxicity, IC50 & Immune Assays. [Link]
-
Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. [Link]
-
Heterocyclic Letters. (2018). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][8][11]THIADIAZOLE DERIVATIVES: A REVIEW. [Link]
-
BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important. [Link]
-
Wikipedia. Therapeutic index. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901. [Link]
-
Willers, H., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Clinical Pharmacology, 4(2), 93-100. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. PubMed, 34000188. [Link]
-
Kumar, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. PubMed, 29656402. [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. [Link]
-
ProBio CDMO. In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. [Link]
-
Tal-Gan, Y., et al. (2014). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Molecular Pharmacology, 85(4), 606-616. [Link]
-
Hsu, H. H., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. International Journal of Molecular Sciences, 22(19), 10258. [Link]
-
Creative Bioarray. In Vivo Toxicity Study. [Link]
-
ResearchGate. Generation of TD50 Values for Carcinogenicity Study Data. [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]
-
Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. [Link]
-
Throup, R., et al. (2019). Generation of TD50 values for carcinogenicity study data. Regulatory Toxicology and Pharmacology, 106, 266-276. [Link]
-
Journal of Chemical Health Risks. (2025, November 12). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. [Link]
-
ResearchGate. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. [Link]
-
Fereidoonnezhad, M., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 715-725. [Link]
-
Li, Y., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(21), 5482-5488. [Link]
-
IntechOpen. (2016, June 30). Significance of Thiazole-based Heterocycles for Bioactive Systems. [Link]
-
Romagnoli, R., et al. (2012). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 49, 215-226. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. buzzrx.com [buzzrx.com]
- 5. Therapeutic index - Wikipedia [en.wikipedia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 8. droracle.ai [droracle.ai]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 12. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. jchr.org [jchr.org]
A Senior Application Scientist's Guide to Evaluating Pharmacokinetic Differences in Imidazo[2,1-b]thiazole Analogs
For researchers, scientists, and drug development professionals, the imidazo[2,1-b]thiazole scaffold represents a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antitubercular, anti-inflammatory, and antioxidant effects. However, translating promising in vitro activity into in vivo efficacy is often hampered by suboptimal pharmacokinetic (PK) properties. This guide provides a comprehensive framework for evaluating and comparing the pharmacokinetic profiles of novel imidazo[2,1-b]thiazole analogs, integrating computational, in vitro, and in vivo methodologies.
The Imperative of Early and Comprehensive PK Profiling
A common pitfall in the development of imidazo[2,1-b]thiazole derivatives is the discrepancy between high in vitro potency and poor in vivo performance. This is frequently due to unfavorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Many compounds within this class suffer from low aqueous solubility, which can severely limit their oral bioavailability.[1] Therefore, a robust and early assessment of pharmacokinetic properties is not just advantageous, but essential for the successful progression of these promising therapeutic candidates.
A Phased Approach to Pharmacokinetic Evaluation
A systematic evaluation of the pharmacokinetic properties of imidazo[2,1-b]thiazole analogs can be structured in a phased approach, starting with high-throughput computational screening and progressing to more resource-intensive in vitro and in vivo studies for the most promising candidates.
Caption: A phased workflow for the pharmacokinetic evaluation of imidazo[2,1-b]thiazole analogs.
Phase 1: In Silico ADME Prediction - The First Filter
Computational modeling provides a rapid and cost-effective initial assessment of the drug-like properties of a series of analogs. Numerous studies on imidazo[2,1-b]thiazole derivatives have utilized virtual ADME screening to guide compound selection.[2][3][4][5][6][7]
Key Predicted Parameters:
-
Lipophilicity (logP/logD): A crucial determinant of solubility, permeability, and plasma protein binding.
-
Aqueous Solubility (logS): Predicts the dissolution rate, a key factor for oral absorption.
-
Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gastrointestinal tract.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting analogs.
-
Cytochrome P450 (CYP) Inhibition/Substrate Prediction: Flags potential for drug-drug interactions and metabolic liabilities.
-
Drug-likeness Scores (e.g., Lipinski's Rule of Five): General filters for oral bioavailability.
Comparative In Silico ADME Data for Selected Imidazo[2,1-b]thiazole Analogs:
| Compound ID | Structure | Predicted logP | Predicted logS | Predicted HIA (%) | Predicted BBB Permeation | Reference |
| Analog A | [Generic Structure 1] | 3.2 | -4.5 | >90% | High | [2] |
| Analog B | [Generic Structure 2] | 4.1 | -5.2 | >90% | High | [4] |
| Analog C | [Generic Structure 3] | 2.8 | -3.9 | >85% | Low | [3] |
| ND-11543 | Imidazo[2,1-b]thiazole-5-carboxamide | - | - | - | - | [8] |
(Note: Specific structures are generalized as the provided search results do not always contain readily extractable chemical structures. The data presented is illustrative of the types of comparisons that can be made.)
Phase 2: In Vitro Characterization - Experimental Validation
Analogs with promising in silico profiles should be subjected to a panel of in vitro ADME assays to obtain experimental data.
Solubility and Permeability
Given that low solubility is a common hurdle for this class of compounds, experimental determination is critical.[1]
Experimental Protocol: Kinetic Aqueous Solubility Assay
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Incubate the solution at room temperature for a defined period (e.g., 2 hours) with shaking.
-
Filter the solution to remove any precipitated compound.
-
Analyze the concentration of the compound remaining in the filtrate by LC-MS/MS.
-
Compare the measured concentration to that of a similarly prepared standard that has not been filtered.
Permeability can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or, for a more biologically relevant model, the Caco-2 cell monolayer assay.[1]
Metabolic Stability
The metabolic stability of imidazo[2,1-b]thiazole analogs can be evaluated in liver microsomes or hepatocytes to predict hepatic clearance.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., human, rat, mouse) and a NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Caption: Workflow for a liver microsomal stability assay.
Plasma Protein Binding
The extent of binding to plasma proteins influences the free fraction of the drug available to exert its pharmacological effect and be cleared.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Add the test compound to plasma (human, rat, mouse).
-
Pipette the plasma-compound mixture into the sample chamber of a RED device.
-
Add buffer to the buffer chamber.
-
Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Collect samples from both chambers and determine the concentration of the compound by LC-MS/MS.
-
Calculate the fraction unbound (fu).
Cytochrome P450 Inhibition
This assay is crucial for assessing the potential for drug-drug interactions.
Experimental Protocol: CYP450 Inhibition Assay
-
Incubate human liver microsomes with a specific CYP isoform probe substrate and a range of concentrations of the test compound.
-
Initiate the reaction by adding NADPH.
-
After a set incubation time, quench the reaction.
-
Measure the formation of the metabolite of the probe substrate by LC-MS/MS or fluorescence.
-
Calculate the IC50 value for the inhibition of each CYP isoform.
Comparative In Vitro ADME Data for Imidazo[2,1-b]thiazole-5-carboxamide Analog ND-11543:
| Parameter | Result | Significance | Reference |
| Human Microsomal Stability | Moderate | Suggests hepatic metabolism contributes to clearance. | [8] |
| Caco-2 Permeability | - | - | [8] |
| Plasma Protein Binding | - | - | [8] |
| CYP450 Inhibition | - | Indicates potential for drug-drug interactions. | [8] |
Phase 3: In Vivo Assessment - The Definitive Test
Promising candidates from in vitro studies should be advanced to in vivo pharmacokinetic studies in animal models (e.g., mice, rats).
Experimental Protocol: Mouse Pharmacokinetic Study
-
Administer the compound to a cohort of mice via the intended clinical route (e.g., oral gavage) and intravenously.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma.
-
Extract the drug from plasma and analyze the concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (Cl), volume of distribution (Vd), and oral bioavailability (F%).
Comparative In Vivo Pharmacokinetic Data for Selected Imidazo[2,1-b]thiazole Analogs:
| Compound ID | Animal Model | Dose (mg/kg) | Route | AUC (ng·hr/mL) | t½ (hr) | F (%) | Reference |
| ND-11543 | Mouse | 200 | Oral | >11,700 | >24 | - | [8] |
| Compound 29 | Mouse | - | Oral | 7900 | 5 | 50 | [9] |
| Compound 29 | Rat | - | Oral | 3700 | 8.4 | 25 | [9] |
*Note: Compound 29 is an imidazo[1,2-b]thiazole derivative, included for comparative purposes.
Special Considerations for Imidazo[2,1-b]thiazoles: Metabolism and Bioactivation
The imidazo[2,1-b]thiazole core itself can be metabolically active. Studies have shown that this scaffold can undergo oxidative metabolism to form reactive species that can be trapped with glutathione.[10][11] This bioactivation can lead to the formation of glutathione conjugates, which is a potential safety concern.[10][11]
Proposed Bioactivation Pathway:
Caption: A simplified schematic of the bioactivation of the imidazo[2,1-b]thiazole core.
Therefore, it is crucial to include reactive metabolite trapping studies in the metabolic profiling of these analogs to identify and characterize potential safety liabilities early in development.
Overcoming Bioavailability Challenges
For analogs that exhibit poor oral bioavailability despite good permeability and metabolic stability, formulation strategies can be employed.[1] These include:
-
Particle Size Reduction: Micronization or nanosizing to increase the surface area for dissolution.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix.
-
Complexation: Using cyclodextrins to form inclusion complexes and enhance solubility.
-
Lipid-Based Formulations: Improving absorption via the lymphatic pathway.[1]
Conclusion
A systematic and multi-faceted approach to evaluating the pharmacokinetic properties of imidazo[2,1-b]thiazole analogs is paramount for their successful development as therapeutic agents. By integrating in silico predictions, a suite of in vitro ADME assays, and definitive in vivo studies, researchers can effectively differentiate and prioritize candidates with favorable pharmacokinetic profiles. Furthermore, a thorough understanding of the metabolic pathways, including potential bioactivation, and the application of appropriate formulation strategies can mitigate the risks associated with this promising class of compounds. This comprehensive evaluation framework will ultimately increase the probability of translating potent imidazo[2,1-b]thiazole analogs into effective medicines.
References
-
Dalvie, D., et al. (2013). Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor. Chemical Research in Toxicology, 26(8), 1208-1221. [Link]
-
Proposed bioactivation pathways for imidazo[2,1-b]thiazole derivative 1. ResearchGate. [Link]
-
Dincel, E. D., et al. (2020). Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction. Bioorganic Chemistry, 103, 104220. [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1104-1117. [Link]
-
Dalvie, D., et al. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. ResearchGate. [Link]
-
Park, J. H., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777. [Link]
-
New Antitumor Imidazo[2,1- b ]thiazole Guanylhydrazones and Analogues 1. ResearchGate. [Link]
-
Moraski, G. C., et al. (2020). Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. PLoS One, 15(1), e0227224. [Link]
-
Bemis, G. W., et al. (2009). Discovery of imidazo[1,2-b]thiazole derivatives as novel SIRT1 activators. Journal of Medicinal Chemistry, 52(11), 3502-3512. [Link]
-
Park, J. H., et al. (2011). New imidazo[2,1-b]thiazole derivatives: Synthesis, in vitro anticancer evaluation, and in silico studies. Kyung Hee University. [Link]
-
Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808143. [Link]
-
Dincel, E. D., et al. (2020). Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic Acid: Comprehensive Safety and Disposal Guide
As drug development professionals and synthetic chemists increasingly utilize functionalized heterocycles, understanding the downstream logistical and environmental impact of these compounds is critical. 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS: 1557475-82-7) [1] is a highly valuable building block, but its unique structural features—specifically the covalently bound chlorine atom fused to a nitrogen- and sulfur-rich heterocyclic core—demand strict operational controls during disposal.
This guide provides self-validating, step-by-step methodologies for the safe handling and EPA-compliant disposal of this compound, designed to integrate seamlessly into your laboratory's safety infrastructure.
Hazard Profile & Mechanistic Safety
Before designing a disposal plan, we must understand the chemical's hazard profile. According to GHS classifications, this compound is categorized as:
-
Skin Irrit. 2 (H315): Causes skin irritation[2].
-
Eye Irrit. 2A (H319): Causes serious eye irritation[2].
-
STOT SE 3 (H336): May cause respiratory irritation or drowsiness[2].
The Causality of Hazards: The lipophilic nature of the imidazo-thiazole core allows the molecule to readily interact with biological lipid bilayers. When the carboxylic acid moiety contacts moisture (such as sweat or ocular fluid), it causes a localized drop in pH, exacerbating the irritation. Furthermore, aerosolized dust from the solid powder can easily enter the respiratory tract, triggering the STOT SE 3 response[2]. All handling and disposal must be conducted inside a certified chemical fume hood using nitrile gloves and safety goggles.
The Logic of Waste Segregation: The "Halogenated" Imperative
The molecular formula of 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is C₆H₃ClN₂O₂S [3]. The presence of the chlorine atom dictates its entire lifecycle end-point.
The Mechanistic Reality of Thermal Destruction: When standard, non-halogenated organic waste is incinerated, it primarily yields carbon dioxide (CO₂) and water (H₂O). However, subjecting this specific compound to thermal destruction breaks the carbon-halogen, carbon-sulfur, and carbon-nitrogen bonds. This generates highly corrosive and toxic gases, including hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx)[4].
To prevent environmental release, EPA guidelines mandate that halogenated organic wastes be strictly segregated and routed to specialized rotary kiln incinerators[4]. These kilns operate at extreme temperatures (>1,200 °C) to prevent the formation of dioxins and are equipped with alkaline/caustic scrubbers (e.g., NaOH sprays) to neutralize the acidic byproducts[5].
Mixing this compound with non-halogenated waste is a critical operational failure: it unnecessarily forces the entire mixed stream to be treated as halogenated waste, significantly increasing disposal costs and burdening the scrubber systems[6].
Waste Segregation Workflow
Waste segregation workflow for 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid disposal.
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Accumulation
-
Containment: Transfer residual 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid powder into a high-density polyethylene (HDPE) wide-mouth container.
-
Causality: HDPE provides excellent chemical resistance against acidic solids and prevents moisture ingress.
-
-
Validation: Visually inspect the container seal. Ensure no external powder residue remains on the threads, which could cause exposure during transit.
-
Labeling: Affix a hazardous waste label immediately. Mark as "Halogenated Organic Solid Waste" and explicitly write the CAS number (1557475-82-7)[1].
-
Storage: Place the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, strictly isolated from strong oxidizers.
Protocol B: Liquid Waste Accumulation (Assay/Synthesis Solutions)
-
Segregation: If the compound is dissolved in any solvent (e.g., DMSO, Methanol, or DCM), route the entire mixture to the "Halogenated Liquid Waste" carboy.
-
Causality: Even if the bulk solvent is non-halogenated, the presence of the chlorinated solute forces the entire stream into the halogenated category[6].
-
-
Volume Control: Fill the liquid waste carboy to a maximum of 75% capacity.
-
Causality: This provides critical headspace for vapor expansion, preventing pressure-induced container rupture[7].
-
-
Aqueous Limitation: Ensure the total water content of the waste carboy remains below 20%.
-
Causality: High water content drastically lowers the BTU (heating value) of the waste, interfering with the efficiency of the rotary kiln incinerator[7].
-
-
Validation: Check the pH of the liquid waste stream using indicator strips before sealing. Ensure it is between pH 5 and 12 to prevent the generation of excess pressure or degradation of the container[6].
Protocol C: Spill Cleanup and Decontamination
-
Dry Spills: Do not use water to wash dry powder, as this lowers the pH and creates a corrosive slurry. Instead, use static-free scoops to carefully sweep the powder.
-
Causality: Minimizing aerosolization prevents inhalation of the STOT SE 3 respiratory irritant[2].
-
-
Surface Decontamination: Wipe the area with a solvent in which the compound is highly soluble (e.g., a small amount of methanol), followed by a dry Kimwipe.
-
Disposal of Debris: Place all contaminated Kimwipes, gloves, and spill pads into the Halogenated Solid Waste container[8].
Quantitative Waste Stream Parameters
Strict adherence to quantitative limits ensures that your laboratory remains compliant with EPA and local POTW (Publicly Owned Treatment Works) regulations.
| Parameter | Operational Limit / Classification | Rationale |
| Halogen Content Threshold | > 5% Halogen | Triggers EPA Toxicity Characteristic for Halogenated Waste[6]. |
| Max Water Content (Liquid Waste) | < 20% | High water content lowers BTU value, impeding thermal destruction[7]. |
| Container Fill Limit | 75% Maximum Capacity | Allows safe headspace for vapor expansion during storage/transport[7]. |
| Incinerator Temperature | > 1,200 °C | Required to break C-Cl and heterocyclic bonds without forming dioxins[5]. |
| GHS Hazard Codes | H315, H319, H336 | Dictates PPE requirements (Nitrile gloves, safety goggles, fume hood)[2]. |
References
-
NextSDS. "5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
-
NextSDS. "Hazard Classifications: 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid." NextSDS Substance Database. Available at:[Link]
-
NextSDS. "6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid - Related Substances." NextSDS Substance Database. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]
-
Princeton University / Office of Technology Assessment. "Dioxin Treatment Technologies (Part 4 of 8)." Princeton University Archives. Available at: [Link]
-
Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Safety Office. Available at:[Link]
-
University of Tennessee Institute of Agriculture. "Laboratory Hazardous Waste Management Guide." UTIA Safety Office. Available at:[Link]
-
University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh EHS. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
